molecular formula C20H20N2O4S B1141722 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole CAS No. 99740-00-8

3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole

Numéro de catalogue: B1141722
Numéro CAS: 99740-00-8
Poids moléculaire: 384.45
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole, also known as this compound, is a useful research compound. Its molecular formula is C20H20N2O4S and its molecular weight is 384.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

(5-phenyl-1H-pyrrol-3-yl) (2S)-2-[(4-methylphenyl)sulfonylamino]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O4S/c1-14-8-10-18(11-9-14)27(24,25)22-15(2)20(23)26-17-12-19(21-13-17)16-6-4-3-5-7-16/h3-13,15,21-22H,1-2H3/t15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZALJYJCTCKOHO-HNNXBMFYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC(C)C(=O)OC2=CNC(=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)N[C@@H](C)C(=O)OC2=CNC(=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and potential applications of 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical research.

Core Chemical Identity

This compound, also identified by its CAS Number 99740-00-8, is a complex heterocyclic organic compound.[1][2][3][4] Its structure features a central pyrrole ring substituted with a phenyl group at the 5-position and an N-tosyl-L-alaninyloxy group at the 3-position via an ester linkage.[5] The presence of the L-alanine moiety confers chirality to the molecule, a significant feature for its potential biological interactions and applications in stereoselective synthesis.[5]

Identifier Value
IUPAC Name (5-phenyl-1H-pyrrol-3-yl) (2S)-2-[(4-methylphenyl)sulfonylamino]propanoate[2]
Synonyms 5-Phenyl-1H-pyrrol-3-yl tosyl-L-alaninate, 5-Phenyl-3-Pyrrolyl N-Tosyl-L-Alaninate[1][4][5]
CAS Number 99740-00-8[1][2][3][4]
Molecular Formula C₂₀H₂₀N₂O₄S[1][2][4][5][6]
Molecular Weight Approximately 384.45 g/mol [1][2][5][6]
Appearance White to off-white solid[7]

Physicochemical Properties

The physicochemical properties of this compound have been characterized through various experimental and predictive methods. These properties are crucial for its handling, storage, and application in experimental settings.

Property Value Notes
Melting Point 153-155 °C[1][4]-
Boiling Point 613.3 °C at 760 mmHg[1][4]Predicted[4]
Density 1.287 g/cm³[1][4]-
Flash Point 324.7 °C[1]-
Vapor Pressure 5.63E-15 mmHg at 25°C[1]-
Storage Temperature Room Temperature, Sealed in dry conditions[1][7]For stock solutions, storage at -80°C (for 6 months) or -20°C (for 1 month, protected from light) is recommended.[8]
Predicted & Spectral Properties Value Source/Method
pKa 9.05 ± 0.50[1][4][7]Predicted
LogP 4.73420[1]Predicted
Refractive Index 1.604[1]-
Spectral Signatures -FT-IR and FT-Raman spectroscopy have been used to confirm the presence of major functional groups.[5]

Synthesis and Experimental Protocols

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to maintain the stereochemical integrity of the L-alanine component.[5]

A. Deoxygenation Method

One reported synthetic route involves the deoxygenation of an N-acetyl-3-acetoxy-5-phenylpyrrole precursor.[5]

Experimental Protocol:

  • Starting Material: Begin with N-acetyl-3-acetoxy-5-phenylpyrrole.

  • Deoxygenation: Treat the starting material with deoxygenated methanol.

  • Base Treatment: Introduce sodium hydroxide under inert atmospheric conditions.

  • Isolation: The final product, this compound, is isolated through crystallization.[5]

Note: The successful synthesis relies on optimizing parameters to ensure high yield and purity while preventing side product formation.[5]

B. Intramolecular Cycloaddition

Another advanced strategy for constructing the pyrrole core involves intramolecular cycloaddition reactions, such as [3+2] cycloadditions, which allow for precise control over the substitution patterns on the pyrrole ring.[5]

Purification and Characterization: Following synthesis, the compound must undergo rigorous purification, often using column chromatography. Characterization is typically performed using techniques like FT-IR and FT-Raman spectroscopy to confirm the structure and functional groups.[5]

G Simplified Synthesis Workflow A N-acetyl-3-acetoxy-5-phenylpyrrole B Intermediate A->B Methanol (Deoxygenated) C This compound B->C Sodium Hydroxide

Simplified Synthesis Workflow

Potential Applications and Biological Relevance

This compound is recognized as a valuable biochemical reagent for life sciences research.[5][8] Its unique structural characteristics open up several avenues for investigation and application.

  • Biochemical Reagent: It is used as a biological material or organic compound in various research contexts.[5][8]

  • Pharmaceutical Development: The chiral nature of the molecule allows for selective interaction with biological targets, making it a candidate for drug design and development aimed at specific pathways or receptors.[5]

  • Chiral Recognition: As a chiral molecule, it can interact differently with other chiral compounds, suggesting its utility in stereoselective reactions or the development of novel chiral catalysts.[5]

  • Sensor Development: Preliminary research indicates its potential for use in sensor applications, specifically for the detection of components in human urine.[5] It has shown sensitivity in detecting urine samples at concentrations as low as 10 µg/mL.[6]

G Potential Application Areas A This compound B Life Sciences Research A->B Biochemical Reagent C Pharmaceutical Development A->C Drug Design & Formulation D Chiral Chemistry A->D Stereoselective Reactions E Sensor Technology A->E Urine Component Detection

Potential Application Areas

References

An In-depth Technical Guide to the Synthesis of 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis pathway for 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole, a chiral heterocyclic compound with applications as a biochemical reagent.[1][2] This document details the necessary experimental protocols, presents key quantitative data in a structured format, and illustrates the synthetic route through a chemical pathway diagram.

Synthesis Pathway Overview

The synthesis of this compound is a multi-step process that involves the preparation of two key intermediates: N-Tosyl-L-alanine and 3-hydroxy-5-phenylpyrrole. These intermediates are then coupled through an esterification reaction to yield the final product. The stereochemistry of the L-alanine component is preserved throughout this pathway.[3]

Synthesis_Pathway cluster_0 Preparation of N-Tosyl-L-alanine cluster_1 Preparation of 3-hydroxy-5-phenylpyrrole cluster_2 Final Esterification L-alanine L-alanine N-Tosyl-L-alanine N-Tosyl-L-alanine L-alanine->N-Tosyl-L-alanine p-toluenesulfonyl_chloride p-toluenesulfonyl_chloride p-toluenesulfonyl_chloride->N-Tosyl-L-alanine NaOH_Toluene 1N NaOH (aq), Toluene NaOH_Toluene->N-Tosyl-L-alanine N-tosyl-L-alaninyl_chloride N-tosyl-L-alaninyl chloride N-Tosyl-L-alanine->N-tosyl-L-alaninyl_chloride Activation N-acetyl-3-acetoxy-5-phenylpyrrole N-acetyl-3-acetoxy-5-phenylpyrrole 3-hydroxy-5-phenylpyrrole 3-hydroxy-5-phenylpyrrole N-acetyl-3-acetoxy-5-phenylpyrrole->3-hydroxy-5-phenylpyrrole Deacetylation NaOH_MeOH 2N NaOH, Methanol NaOH_MeOH->3-hydroxy-5-phenylpyrrole Final_Product This compound 3-hydroxy-5-phenylpyrrole->Final_Product SOCl2 Thionyl Chloride SOCl2->N-tosyl-L-alaninyl_chloride N-tosyl-L-alaninyl_chloride->Final_Product Pyridine_THF Pyridine, THF Pyridine_THF->Final_Product

Caption: Synthesis pathway of this compound.

Experimental Protocols

Synthesis of N-Tosyl-L-alanine

This procedure outlines the tosylation of L-alanine to protect the amino group.

Materials:

  • L-alanine

  • 1N Sodium hydroxide (aq)

  • p-toluenesulfonyl chloride

  • Toluene

  • Concentrated hydrochloric acid

Procedure:

  • Dissolve L-alanine (1.11 moles) in 2.25 L of 1N aqueous sodium hydroxide and cool the solution to 5°C.

  • Slowly add a solution of p-toluenesulfonyl chloride (1.11 moles) in 450 mL of toluene to the stirred L-alanine solution.

  • Stir the resulting mixture at ambient temperature for 20 hours.

  • Separate the aqueous and organic layers.

  • Chill the aqueous layer and acidify to a pH of 1 with concentrated hydrochloric acid to precipitate the product.

  • Collect the white solid by filtration, wash with water, and dry to yield N-tosyl-L-alanine.[4]

Synthesis of 3-hydroxy-5-phenylpyrrole

This protocol describes the deacetylation of N-acetyl-3-acetoxy-5-phenylpyrrole to yield the pyrrole core.

Materials:

  • N-acetyl-3-acetoxy-5-phenylpyrrole

  • Methanol (deoxygenated)

  • 2N Sodium hydroxide (deoxygenated)

  • Argon or other inert gas

Procedure:

  • Suspend a finely divided portion of N-acetyl-3-acetoxy-5-phenylpyrrole (0.15 mol) in deoxygenated methanol (379 ml) under an inert argon atmosphere.

  • Cool the suspension to -6°C.

  • Rapidly add an ice-cold, deoxygenated solution of 2N NaOH (300 mL). The reaction temperature will rise.

  • After approximately 3 minutes, the reaction mixture should become homogeneous, indicating the completion of the reaction to form 3-hydroxy-5-phenylpyrrole.[5]

Synthesis of this compound

This final step involves the esterification of 3-hydroxy-5-phenylpyrrole with an activated form of N-Tosyl-L-alanine.

Materials:

  • 3-hydroxy-5-phenylpyrrole

  • N-tosyl-L-alaninyl chloride (prepared from N-Tosyl-L-alanine and a chlorinating agent like thionyl chloride)

  • Anhydrous tetrahydrofuran (THF)

  • Pyridine

  • Trifluoroacetic acid

Procedure:

  • Prepare a solution of anhydrous THF (450 mL), pyridine (0.542 mol), and trifluoroacetic acid (1.10 mol) and maintain it at 0°C under an inert atmosphere.

  • Add 3-hydroxy-5-phenylpyrrole (0.45 mol) to the solution in one portion.

  • Immediately following, add a solution of freshly prepared N-tosyl-L-alaninyl chloride (0.54 mol) in anhydrous THF (450 mL) dropwise over 5-10 minutes.

  • Stir the resulting mixture for 15 minutes at 0°C to yield this compound.[5]

Quantitative Data

The following tables summarize the key quantitative data associated with the synthesis and characterization of the target compound and its precursors.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₂₀H₂₀N₂O₄S[3][5]
Molecular Weight 384.45 g/mol [3]
Melting Point 153-155 °C[6]
Appearance White solid[4]

Table 2: Synthesis Yields and Analytical Data

CompoundYield (%)Analytical DataReference
N-Tosyl-L-alanine 66%¹H NMR (DMSO-D₆): δ 1.20 (d, J=7, 3H), 2.40 (s, 3H), 3.85 (p, J=8, 1H), 6.4 (br d, 1H)(CO₂H), 7.41 (d, Jₐᵦ=8, 2H) and 7.75 (d, Jₐᵦ=8, 2H), 8.03 (br d, J=8, 1H)(NH). IR (CHCl₃) cm⁻¹: 1726, 1340, 1165, 1095.[4]
This compound Not explicitly statedAnal. Calcd. for C₂₀H₂₀N₂O₄S: C, 62.48; H, 5.24; N, 7.29. Found: C, 62.62; H, 5.27; N, 7.30.[5]

Table 3: Precursor Information

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )
L-alanine 56-41-7C₃H₇NO₂89.09
p-toluenesulfonyl chloride 98-59-9C₇H₇ClO₂S190.65
N-acetyl-3-acetoxy-5-phenylpyrrole Not readily availableC₁₄H₁₃NO₃243.26
3-hydroxy-5-phenylpyrrole 100750-40-1C₁₀H₉NO159.18

Logical Workflow for Synthesis

The following diagram illustrates the logical progression of the synthesis, highlighting the transformation of starting materials into the final product.

Logical_Workflow Start Starting Materials (L-alanine, p-toluenesulfonyl chloride, N-acetyl-3-acetoxy-5-phenylpyrrole) Prep_TsAla Prepare N-Tosyl-L-alanine Start->Prep_TsAla Prep_Pyrrole Prepare 3-hydroxy-5-phenylpyrrole Start->Prep_Pyrrole Activate_TsAla Activate N-Tosyl-L-alanine (Formation of acid chloride) Prep_TsAla->Activate_TsAla Esterification Esterification Reaction Prep_Pyrrole->Esterification Activate_TsAla->Esterification Purification Purification and Characterization Esterification->Purification End Final Product: This compound Purification->End

References

An In-depth Technical Guide to the Potential Mechanism of Action of 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document synthesizes the currently available information on 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole. It is critical to note that, based on extensive literature searches, there is no direct experimental data detailing the specific mechanism of action, signaling pathways, or quantitative biological activity of this particular molecule. The potential mechanisms described herein are therefore hypothesized based on the known activities of its core structural components: the phenylpyrrole moiety and the N-tosyl-L-alanine moiety. This guide is intended for researchers, scientists, and drug development professionals as a framework for future investigation.

Introduction

This compound is a complex chiral heterocyclic compound.[1] Its structure comprises a 5-phenylpyrrole core linked via an ester bond at the 3-position to an N-tosylated L-alanine moiety.[1] This unique combination of a phenylpyrrole, a class known for antifungal properties, and a tosylated amino acid, often used in protease inhibitor design, suggests the potential for interesting biological activity.[1][2] The presence of the L-alanine-derived chiral center may also confer stereospecific interactions with biological targets.[1]

While it is listed as a biochemical reagent for life sciences research and has been noted for its potential application in sensor development for detecting components in human urine, its broader biological implications remain largely unexplored.[1][3]

Chemical and Physical Properties

The known properties of this compound are summarized in the table below.

PropertyValueReference
CAS Number 99740-00-8[4][5]
Molecular Formula C₂₀H₂₀N₂O₄S[4][5]
Molecular Weight 384.45 g/mol [1][5]
Melting Point 153-155 °C[4]
Boiling Point 613.3 °C at 760 mmHg[4]
Density 1.287 g/cm³[4]
pKa (Predicted) 9.05 ± 0.50[4]
LogP (Predicted) 4.73420[4]
Appearance White Powder-

Synthesis and Characterization

The synthesis of this compound requires multi-step pathways designed to preserve the stereochemistry of the L-alanine component.[1]

General Synthetic Approaches

Two primary methods for its synthesis have been described:

  • Deoxygenation Method: This process typically starts with N-acetyl-3-acetoxy-5-phenylpyrrole, which is treated with deoxygenated methanol and sodium hydroxide under inert conditions. The final product is then isolated through crystallization.[1]

  • Acylation Method: This approach involves the use of N-tosyl-L-alaninyl chloride as a reactant with a 3-hydroxy-5-phenylpyrrole precursor in an anhydrous solvent like tetrahydrofuran (THF). The reaction is generally conducted at low temperatures to control the formation of the desired ester linkage.[1]

Purification and Characterization

Post-synthesis, the compound requires rigorous purification, often involving techniques like column chromatography. Characterization and confirmation of the structure are typically achieved using methods such as:

  • FT-IR Spectroscopy: To confirm the presence of key functional groups.

  • ¹H and ¹³C NMR Spectroscopy: To elucidate the detailed molecular structure and confirm the connectivity of atoms.

  • Mass Spectrometry: To verify the molecular weight and fragmentation pattern.

Hypothesized Mechanisms of Action

Given the absence of direct studies, the mechanism of action can be postulated by examining the biological activities of its constituent chemical classes.

Potential Antifungal Activity via Phenylpyrrole Moiety

The phenylpyrrole core is a well-known pharmacophore in antifungal agents like fenpiclonil and fludioxonil.[2][6] These compounds are known to cause hyperactivation of the High Osmolarity Glycerol (HOG) signaling pathway in fungi.[2][7]

Proposed Signaling Pathway: The fungicide is perceived by a fungal-specific Group III hybrid histidine kinase (HHK). This interaction is thought to trigger an unregulated, constitutive activation of the downstream HOG MAP kinase cascade, even in the absence of osmotic stress.[2][7] This aberrant signaling leads to a series of detrimental physiological effects, including:

  • Hyperpolarization of the plasma membrane.[2][6]

  • Disruption of carbon metabolism.

  • Accumulation of glycerol and other metabolites, leading to hyphal swelling and eventual cell burst.[2]

HOG_Pathway cluster_input Stress Signal cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Phenylpyrrole Phenylpyrrole HHK Hybrid Histidine Kinase (HHK) Phenylpyrrole->HHK Aberrant Activation Ypd1 Ypd1 (HPt protein) HHK->Ypd1 Ssk1 Ssk1 (Response Regulator) Ypd1->Ssk1 MAPKKK Ssk2/Ssk22 (MAPKKK) Ssk1->MAPKKK Inactivation leads to activation MAPKK Pbs2 (MAPKK) MAPKKK->MAPKK P MAPK Hog1 (MAPK) MAPKK->MAPK P Transcription Gene Expression (Glycerol Synthesis) MAPK->Transcription Translocation NFkB_Pathway cluster_stimulus Inflammatory Stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α IKK IKK Complex TNFa->IKK Activates IkB IκBα IKK->IkB P NFkB NF-κB (p65/p50) Proteasome Proteasome IkB->Proteasome Ubiquitination & Degradation NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation Tosyl_Ala Tosyl-Ala Derivative Tosyl_Ala->IKK Inhibits (Cys-179) Tosyl_Ala->NFkB_nuc Inhibits DNA Binding (Cys-38) DNA DNA NFkB_nuc->DNA Binds Transcription Pro-inflammatory Gene Transcription DNA->Transcription Experimental_Workflow A Compound Synthesis & Purification B Broad Spectrum Phenotypic Screening A->B C1 Antifungal Assays (MIC determination) B->C1 C2 Anti-inflammatory Assays (e.g., LPS-stimulated macrophages) B->C2 C3 Cytotoxicity Assays (Cancer & normal cell lines) B->C3 D1 HOG Pathway Analysis (Western blot for Hog1-P) C1->D1 D2 NF-κB Pathway Analysis (Reporter assay, IκBα degradation) C2->D2 D3 Protease Inhibition & STAT Protein Profiling C3->D3 E Target Identification (e.g., Affinity chromatography, proteomics) D1->E D2->E D3->E F Mechanism Validation (Mutagenesis, in vitro assays) E->F

References

An In-depth Technical Guide on the Spectroscopic Data of 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the chiral heterocyclic compound 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole. The information presented herein is crucial for its identification, characterization, and application in various fields, including medicinal chemistry and materials science. The document summarizes key spectroscopic data (NMR, IR, and MS), outlines general experimental protocols, and visualizes the analytical workflow.

Molecular Structure and Properties

This compound, with the chemical formula C₂₀H₂₀N₂O₄S and a molecular weight of approximately 384.45 g/mol , is a complex organic molecule.[1][2][3] Its structure features a central pyrrole ring substituted with a phenyl group at the 5-position and an N-tosyl-L-alaninyloxy moiety at the 3-position via an ester linkage.[1] The presence of the L-alanine derivative introduces a chiral center, making the compound optically active and of interest for stereoselective applications.[1]

Spectroscopic Data

Spectroscopic analysis is fundamental to confirming the structure and purity of this compound. The following sections present the available nuclear magnetic resonance (NMR) and infrared (IR) data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed insights into the molecular framework of the compound.[1]

¹H NMR Spectral Data

The proton NMR spectrum displays characteristic signals for each proton in the molecule. The chemical shifts are influenced by the electronic environments of the pyrrole, phenyl, and tosyl rings, as well as the alanine moiety.[1]

Proton Assignment¹H Chemical Shift (ppm)MultiplicityIntegration
Pyrrole NH10.0-11.0br s1H
Phenyl H (ortho)7.6-7.8d2H
Phenyl H (meta)7.3-7.5t2H
Phenyl H (para)7.2-7.4t1H
Tosyl aromatic H7.3-7.8d4H
Pyrrole H-46.7-6.9dd1H
Pyrrole H-26.2-6.4dd1H
Alanine CH4.1-4.3q1H
Tosyl CH₃2.3-2.5s3H
Alanine CH₃1.3-1.5d3H

¹³C NMR Spectral Data

The ¹³C NMR spectrum confirms the carbon skeleton of the molecule, with distinct signals for the carbonyl, aromatic, and aliphatic carbons.[1]

Carbon Assignment¹³C Chemical Shift (ppm)Functional Group
Ester C=O170-175Carbonyl carbon
Aromatic C (tosyl)128-145Aromatic carbons
Aromatic C (phenyl)125-140Aromatic carbons
Aromatic C (pyrrole)108-125Heteroaromatic carbons
Pyrrole C-398-105Substituted pyrrole carbon
Alanine CH50-55Aliphatic carbon
Tosyl CH₃20-22Aliphatic carbon
Alanine CH₃15-20Aliphatic carbon
Infrared (IR) Spectroscopy

The FT-IR spectrum reveals the presence of the key functional groups within the molecule through their characteristic vibrational frequencies.[1]

Functional GroupExpected Frequency (cm⁻¹)IntensityAssignment
Pyrrole N-H stretch3400-3100Medium-StrongN-H stretching vibration
Aromatic C-H stretch (phenyl)3080-3020MediumPhenyl ring C-H stretches
Aromatic C-H stretch (tosyl)3070-3030MediumTosyl ring C-H stretches
Aliphatic C-H stretch2980-2850MediumMethyl group vibrations
C=O stretch (ester)1760-1730StrongEster carbonyl stretch
Aromatic C=C stretch1600-1580StrongAromatic C=C stretches
Aromatic ring deformation1500-1450MediumRing breathing modes
S=O stretch (asymmetric)1350-1320StrongTosyl SO₂ asymmetric stretch
C-O stretch (ester)1280-1200StrongC-O ester linkage
S=O stretch (symmetric)1170-1150StrongTosyl SO₂ symmetric stretch
C-N stretch1200-1000MediumC-N bond vibrations
Out-of-plane bending900-700MediumRing out-of-plane bending
Mass Spectrometry (MS)

While detailed fragmentation data for this compound is not widely published, the expected exact mass can be calculated from its molecular formula, C₂₀H₂₀N₂O₄S. High-resolution mass spectrometry (HRMS) should confirm the molecular ion peak corresponding to this formula.

  • Molecular Formula : C₂₀H₂₀N₂O₄S

  • Molecular Weight : 384.45 g/mol [1][2][3]

  • Exact Mass : 384.11437830 Da[2]

Experimental Protocols

Detailed experimental procedures for the synthesis and spectroscopic analysis of this specific compound are not extensively documented in publicly available literature. However, based on general organic chemistry principles and methods for similar compounds, the following protocols can be outlined.

Synthesis

The synthesis of this compound is described as requiring multi-step pathways to ensure the preservation of stereochemistry.[1] One potential approach involves a [3+2] cycloaddition reaction using p-toluenesulfonylmethyl isocyanide (TosMIC) to construct the pyrrole ring with the desired phenyl substituent.[1]

General Steps:

  • Preparation of Precursors : Synthesis of an appropriately substituted electron-deficient alkene that contains the phenyl group.

  • Cycloaddition : A base-mediated [3+2] cycloaddition reaction between the alkene precursor and N-tosyl-L-alanine methyl ester.

  • Esterification : Formation of the ester linkage between the 3-hydroxy-5-phenylpyrrole intermediate and N-Tosyl-L-alanine. This step would likely involve standard coupling agents (e.g., DCC/DMAP) or conversion of the carboxylic acid to an acid chloride followed by reaction with the pyrrole alcohol.

  • Purification : Purification of the final product is typically achieved through column chromatography on silica gel, followed by recrystallization to obtain the pure compound.

Spectroscopic Analysis

NMR Spectroscopy High-quality NMR spectra are obtained through careful sample preparation and parameter selection.[4]

  • Sample Preparation : A sample of 5-10 mg of the purified compound is dissolved in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.[4]

  • Instrumentation : Spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Parameters : A standard pulse program is used with a spectral width of approximately 12-16 ppm, a relaxation delay of 1-2 seconds, and 8-16 scans to achieve a good signal-to-noise ratio.[4]

  • ¹³C NMR Parameters : A proton-decoupled pulse sequence is used with a wider spectral width (e.g., 0-220 ppm) and a larger number of scans to compensate for the lower natural abundance of ¹³C.

IR Spectroscopy

  • Sample Preparation : A small amount of the solid sample is mixed with KBr powder and pressed into a thin pellet. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent, depositing it on a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate.

  • Instrumentation : The spectrum is recorded using a Fourier-Transform Infrared (FT-IR) spectrometer, typically over a range of 4000-400 cm⁻¹.

Mass Spectrometry

  • Sample Preparation : A dilute solution of the sample is prepared in a suitable solvent (e.g., methanol or acetonitrile).

  • Instrumentation : The analysis is performed on a mass spectrometer, often coupled with a chromatographic system (e.g., LC-MS). Electrospray ionization (ESI) is a common technique for such molecules.

  • Data Acquisition : Data is acquired in positive ion mode to observe the protonated molecule [M+H]⁺. High-resolution analysis provides the exact mass for molecular formula confirmation.

Workflow and Data Relationship Diagrams

To visualize the process of analysis and the interplay of different spectroscopic techniques, the following diagrams are provided.

G Synthesis and Characterization Workflow cluster_synthesis Synthesis cluster_purification Purification & Isolation cluster_characterization Spectroscopic Characterization Precursors Precursor Synthesis Cycloaddition Pyrrole Ring Formation Precursors->Cycloaddition Esterification Ester Linkage Formation Cycloaddition->Esterification Workup Reaction Workup Esterification->Workup Chromatography Column Chromatography Workup->Chromatography Recrystallization Recrystallization Chromatography->Recrystallization PureCompound Pure Compound Recrystallization->PureCompound NMR NMR (1H, 13C) PureCompound->NMR IR FT-IR PureCompound->IR MS Mass Spectrometry PureCompound->MS

Caption: General workflow for the synthesis and spectroscopic characterization of a target molecule.

G Spectroscopic Analysis of this compound Molecule This compound NMR NMR Spectroscopy Molecule->NMR IR IR Spectroscopy Molecule->IR MS Mass Spectrometry Molecule->MS NMR_Info • Carbon-Hydrogen Framework • Connectivity (COSY, HMBC) • Stereochemistry (NOESY) • Proton & Carbon Environments NMR->NMR_Info IR_Info • Presence of Functional Groups  (C=O, N-H, S=O, C-O) IR->IR_Info MS_Info • Molecular Weight • Molecular Formula (HRMS) • Fragmentation Pattern MS->MS_Info

Caption: Relationship between spectroscopic techniques and the structural information they provide.

References

"3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole" molecular structure and stereochemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, stereochemistry, synthesis, and characterization of 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole. The document details its application as a chromogenic substrate for human leukocyte elastase (HLE) and its use in diagnostic assays for urinary tract infections. Detailed experimental protocols, quantitative data, and workflow visualizations are presented to support research and development activities involving this compound.

Molecular Structure and Stereochemistry

This compound is a chiral organic molecule with the chemical formula C₂₀H₂₀N₂O₄S and a molecular weight of approximately 384.45 g/mol .[1][2] Its structure consists of a central 5-phenyl-1H-pyrrol-3-yl core linked via an ester bond to an N-tosylated L-alanine moiety.[1] The presence of the L-alanine residue introduces a stereocenter at the alpha-carbon of the alanine, conferring the molecule its specific stereochemistry. The IUPAC name for this compound is (5-phenyl-1H-pyrrol-3-yl) (2S)-2-[(4-methylphenyl)sulfonylamino]propanoate.[2]

The key structural features include:

  • A planar, aromatic 5-phenylpyrrole ring system.

  • An N-tosyl protected L-alanine unit.

  • An ester linkage connecting the pyrrole and amino acid moieties.

The "L" configuration of alanine, corresponding to the (S) configuration at the chiral center, is crucial for its specific interaction with biological targets such as enzymes.[1]

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic data for this compound is provided in the tables below.

Table 1: Physicochemical Properties
PropertyValueReference
Molecular Formula C₂₀H₂₀N₂O₄S[1][2]
Molecular Weight 384.45 g/mol [1][2]
Melting Point 153-155 °C
Density ~1.287 g/cm³
Appearance White to off-white solid
CAS Number 99740-00-8[1][2]
Table 2: Spectroscopic Data (FT-IR)
Functional GroupExpected Frequency (cm⁻¹)IntensityAssignment
Pyrrole N-H stretch3400–3100Medium-StrongN-H stretching vibration
Aromatic C-H stretch3080–3020MediumPhenyl & Tosyl ring C-H stretches
Aliphatic C-H stretch2980–2850MediumMethyl group vibrations
Ester C=O stretch1760–1730StrongEster carbonyl stretch
Aromatic C=C stretch1600-1580StrongAromatic C=C stretches
S=O stretch (asymmetric)1350–1320StrongTosyl SO₂ asymmetric stretch
S=O stretch (symmetric)1170–1150StrongTosyl SO₂ symmetric stretch
Ester C-O stretch1280-1200StrongC-O ester linkage
Table 3: NMR Spectroscopic Data
¹H NMR
Proton Assignment ¹H Chemical Shift (ppm) Multiplicity Integration
Pyrrole NH10.0–11.0br s1H
Phenyl H (ortho) & Tosyl H7.6–7.8d6H
Phenyl H (meta, para)7.2–7.5m3H
Pyrrole H-46.7–6.9dd1H
Pyrrole H-26.2–6.4dd1H
Alanine CH4.1–4.3q1H
Tosyl CH₃2.3–2.5s3H
Alanine CH₃1.3–1.5d3H
¹³C NMR
Carbon Assignment ¹³C Chemical Shift (ppm) Functional Group
Ester C=O170–175Carbonyl carbon
Aromatic C (Phenyl & Tosyl)125–140Aromatic carbons
Pyrrole C105-130Aromatic carbons
Alanine CH50-55Aliphatic carbon
Tosyl CH₃20-25Aliphatic carbon
Alanine CH₃15-20Aliphatic carbon

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is achieved through the esterification of 3-hydroxy-5-phenylpyrrole with N-tosyl-L-alaninyl chloride.

Materials:

  • 3-hydroxy-5-phenylpyrrole

  • N-tosyl-L-alaninyl chloride (freshly prepared)

  • Anhydrous tetrahydrofuran (THF)

  • Pyridine

  • Trifluoroacetic acid

Procedure:

  • Under an inert gas atmosphere, a solution of anhydrous THF (450 mL), pyridine (43.8 mL, 0.542 mol), and trifluoroacetic acid (85.0 mL, 1.10 mol) is prepared and cooled to 0°C.

  • 3-hydroxy-5-phenylpyrrole (71.5 g, 0.45 mol) is added to the cooled solution in one portion.

  • A solution of freshly prepared N-tosyl-L-alaninyl chloride (141.0 g, 0.54 mol) in anhydrous THF (450 mL) is added dropwise over 5-10 minutes.

  • The reaction mixture is stirred at 0°C and monitored by thin-layer chromatography (TLC) until completion.

  • Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate).

  • The organic layer is washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to yield this compound.

Characterization Methods
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., 400 or 500 MHz) using a suitable deuterated solvent such as CDCl₃ or DMSO-d₆.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: The IR spectrum is obtained using a KBr pellet or as a thin film on a salt plate to identify the characteristic functional group vibrations.

  • Mass Spectrometry (MS): The molecular weight and fragmentation pattern are determined using techniques such as electrospray ionization (ESI) or electron impact (EI) mass spectrometry.

  • Melting Point: The melting point is determined using a standard melting point apparatus to assess the purity of the compound.

Application in Diagnostic Assays

This compound is a key component of the Ames LEUKOSTIX® reagent strips, which are used for the detection of human leukocyte elastase (HLE) in urine as an indicator of urinary tract infection.[3]

Mechanism of Action

The diagnostic test is based on a two-step enzymatic and chemical reaction:

  • Enzymatic Hydrolysis: In the presence of HLE, the ester bond of this compound is hydrolyzed, releasing 3-hydroxy-5-phenylpyrrole.

  • Diazo Coupling Reaction: The liberated 3-hydroxy-5-phenylpyrrole then undergoes a diazo coupling reaction with a diazonium salt impregnated on the reagent strip, resulting in the formation of a colored azo dye. The intensity of the color is proportional to the concentration of HLE in the sample.

Experimental Workflow: HLE Detection Assay

The following diagram illustrates the workflow for the detection of HLE using this compound.

HLE_Detection_Workflow cluster_sample Sample Preparation cluster_reaction Reaction on Reagent Strip cluster_detection Detection UrineSample Urine Sample HLE Human Leukocyte Elastase (HLE) UrineSample->HLE Contains Substrate This compound Hydrolysis Enzymatic Hydrolysis Substrate->Hydrolysis HLE->Hydrolysis Intermediate 3-hydroxy-5-phenylpyrrole Hydrolysis->Intermediate Coupling Diazo Coupling Intermediate->Coupling DiazoniumSalt Diazonium Salt DiazoniumSalt->Coupling AzoDye Colored Azo Dye Coupling->AzoDye ColorChange Visual Color Change AzoDye->ColorChange Result Positive/Negative Result for UTI ColorChange->Result

Workflow for HLE detection using the chromogenic substrate.

Logical Relationships and Signaling Pathways

While this compound is not known to be directly involved in intracellular signaling pathways, its application in diagnostics represents a logical pathway from a biological marker to a clinical result. The following diagram illustrates this logical relationship.

Diagnostic_Logic UTI Urinary Tract Infection Leukocytes Presence of Leukocytes in Urine UTI->Leukocytes leads to HLE_Release Release of Human Leukocyte Elastase (HLE) Leukocytes->HLE_Release results in Enzymatic_Activity HLE Catalyzes Substrate Hydrolysis HLE_Release->Enzymatic_Activity enables Color_Formation Chromogenic Reaction Enzymatic_Activity->Color_Formation initiates Substrate This compound Substrate->Enzymatic_Activity is hydrolyzed by Positive_Test Positive Diagnostic Test Color_Formation->Positive_Test indicates

Logical pathway from UTI to a positive diagnostic test result.

Conclusion

This compound is a well-characterized chiral molecule with significant application in the field of clinical diagnostics. Its specific stereochemistry allows it to act as a selective substrate for human leukocyte elastase, enabling a simple and rapid colorimetric assay for the detection of urinary tract infections. The synthetic and analytical protocols detailed in this guide provide a solid foundation for researchers working with this compound. Further research could explore its potential as a substrate for other proteases or in the development of novel diagnostic tools.

References

An In-depth Technical Guide to 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole (CAS 99740-00-8)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole, a chiral heterocyclic compound with significant applications in biochemical diagnostics. The document details its chemical and physical properties, provides insights into its synthesis and purification, and elaborates on its primary biological application as a substrate for human leukocyte elastase (HLE). Detailed experimental protocols for its synthesis and use in an HLE activity assay are presented, alongside a summary of its kinetic parameters. This guide is intended to be a valuable resource for researchers and professionals in the fields of medicinal chemistry, biochemistry, and diagnostic assay development.

Introduction

This compound, also known by its IUPAC name (5-phenyl-1H-pyrrol-3-yl) (2S)-2-[(4-methylphenyl)sulfonylamino]propanoate, is a synthetic organic compound that has garnered attention primarily for its utility as a chromogenic substrate in diagnostic tests.[1] Its molecular structure incorporates a phenyl-substituted pyrrole ring, an ester linkage, and a tosylated L-alanine moiety, which confers chirality to the molecule.[2] The key application of this compound lies in its specific hydrolysis by human leukocyte elastase (HLE), an enzyme indicative of urinary tract infections when detected in urine.[1] This guide aims to consolidate the available technical information on this compound, focusing on its synthesis, characterization, and biological applications.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. This data is crucial for its handling, characterization, and application in experimental settings.

PropertyValueReference
CAS Number 99740-00-8[3][4][5]
Molecular Formula C₂₀H₂₀N₂O₄S[2][4][6]
Molecular Weight 384.45 g/mol [2][4][6]
IUPAC Name (5-phenyl-1H-pyrrol-3-yl) (2S)-2-[(4-methylphenyl)sulfonylamino]propanoate[4]
Synonyms 5-Phenyl-3-Pyrrolyl N-Tosyl-L-Alaninate, (S)-5-Phenyl-1H-pyrrol-3-yl 2-(4-methylphenylsulfonamido)propanoate[2][4]
Appearance White to off-white solid[7]
Melting Point 153-155 °C[3][5]
Boiling Point 613.3 °C at 760 mmHg (Predicted)[3][5]
Density 1.287 g/cm³ (Predicted)[3][5]
pKa 9.05 ± 0.50 (Predicted)[3][7]
Purity Typically ≥95% from commercial suppliers[6]

Synthesis and Purification

The synthesis of this compound involves a multi-step process that requires careful control of reaction conditions to ensure high yield and stereochemical integrity.[2] While specific, detailed protocols from primary literature are scarce, a general synthetic approach can be outlined based on established organic chemistry principles and information from chemical suppliers.

General Synthetic Pathway

A plausible synthetic route involves the esterification of 3-hydroxy-5-phenylpyrrole with N-Tosyl-L-alanine. The overall workflow can be conceptualized as a two-stage process: preparation of the key intermediates and the final coupling reaction.

Synthesis_Workflow cluster_intermediates Intermediate Preparation cluster_coupling Final Coupling Pyrrole_Synthesis Synthesis of 3-hydroxy-5-phenylpyrrole Esterification Esterification Pyrrole_Synthesis->Esterification Alanine_Protection Tosylation of L-alanine Alanine_Protection->Esterification Purification Purification Esterification->Purification Final_Product Final_Product Purification->Final_Product 3-(N-Tosyl-L-alaninyloxy) -5-phenylpyrrole

A high-level workflow for the synthesis of the target compound.
Experimental Protocol: Synthesis

The following is a putative experimental protocol for the synthesis of this compound. This protocol is a composite based on general organic synthesis techniques.

Step 1: Preparation of N-Tosyl-L-alanine

  • Dissolve L-alanine in an aqueous solution of sodium hydroxide.

  • Cool the solution in an ice bath.

  • Add p-toluenesulfonyl chloride portion-wise while maintaining the temperature and pH.

  • Stir the reaction mixture until the completion of the reaction, monitored by Thin Layer Chromatography (TLC).

  • Acidify the mixture with hydrochloric acid to precipitate the N-Tosyl-L-alanine.

  • Filter, wash with cold water, and dry the product.

Step 2: Synthesis of 3-hydroxy-5-phenylpyrrole

  • This intermediate can be synthesized via various methods, including the deoxygenation of N-acetyl-3-acetoxy-5-phenylpyrrole.[2]

Step 3: Esterification

  • Dissolve N-Tosyl-L-alanine and 3-hydroxy-5-phenylpyrrole in a suitable aprotic solvent (e.g., dichloromethane).

  • Add a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).

  • Stir the reaction mixture at room temperature until completion (monitored by TLC).

  • Filter the reaction mixture to remove the dicyclohexylurea byproduct.

  • Wash the filtrate with dilute acid, bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate.

Purification Protocol

Purification is critical to obtain the compound at a high purity suitable for biochemical assays.

  • Solvent Removal: Concentrate the dried organic layer from the synthesis step under reduced pressure.

  • Chromatography: Purify the crude product by column chromatography on silica gel.[2]

    • Stationary Phase: Silica gel (230-400 mesh).

    • Mobile Phase: A gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 40%).[2]

  • Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Final Product Isolation: Combine the pure fractions and evaporate the solvent to yield this compound as a solid.

Analytical Characterization

The identity and purity of the synthesized compound should be confirmed using standard analytical techniques.

  • Thin-Layer Chromatography (TLC): Used for monitoring reaction progress and assessing purity. Visualization can be achieved under UV light or with staining agents like p-anisaldehyde.[2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure.

  • Infrared (IR) Spectroscopy: To identify the presence of key functional groups such as N-H, C=O (ester), and S=O (sulfonamide).[2]

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.

Biological Activity and Mechanism of Action

The primary reported biological application of this compound is as a substrate for human leukocyte elastase (HLE).[1]

Mechanism of Action

The mechanism involves the enzymatic hydrolysis of the ester bond in the molecule by HLE. This reaction releases 3-hydroxy-5-phenylpyrrole. In a diagnostic setting, this product then reacts with a diazonium salt present in the test strip to produce a colored azo dye, indicating the presence of HLE.[1]

Mechanism_of_Action Substrate 3-(N-Tosyl-L-alaninyloxy) -5-phenylpyrrole Hydrolysis Ester Bond Hydrolysis Substrate->Hydrolysis HLE Human Leukocyte Elastase (HLE) HLE->Hydrolysis Product1 3-hydroxy-5-phenylpyrrole Hydrolysis->Product1 Product2 N-Tosyl-L-alanine Hydrolysis->Product2 Coupling Azo Coupling Reaction Product1->Coupling Diazonium_Salt Diazonium Salt Diazonium_Salt->Coupling Colored_Product Purple Azo Dye Coupling->Colored_Product

Reaction mechanism for the detection of HLE.
Kinetic Data

A kinetic study of the hydrolysis of this compound by HLE revealed that the deacylation step is rate-limiting. The presence of decanol was found to accelerate the enzymatic hydrolysis.[1]

Kinetic ParameterValueConditionsReference
kcat/KM 10⁷ M⁻¹s⁻¹In the presence of decanol[1]

Experimental Protocol: Human Leukocyte Elastase Activity Assay

This protocol describes a colorimetric assay to measure the activity of HLE using this compound as a substrate.

Materials:

  • This compound

  • Human Leukocyte Elastase (HLE)

  • Assay Buffer (e.g., Tris-HCl, pH 7.5)

  • Diazonium salt solution (e.g., 4-diazo-3-hydroxy-1-napthylsulfonate)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Substrate Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO) and then dilute it to the desired final concentration in the assay buffer.

  • Enzyme Preparation: Prepare a solution of HLE in the assay buffer.

  • Reaction Setup:

    • Add the assay buffer to the wells of a 96-well microplate.

    • Add the HLE solution to the appropriate wells.

    • Initiate the reaction by adding the substrate solution to all wells.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 37 °C) for a specific period.

  • Color Development: Add the diazonium salt solution to each well to stop the enzymatic reaction and initiate the color-forming reaction.

  • Measurement: Measure the absorbance of the resulting colored product at the appropriate wavelength using a microplate reader.

  • Data Analysis: The rate of the reaction is proportional to the HLE activity and can be calculated from the change in absorbance over time.

Applications and Future Perspectives

The primary application of this compound is in clinical diagnostics, specifically for the detection of urinary tract infections through the measurement of HLE activity.[1] Its chiral nature also suggests potential applications in stereoselective synthesis and chiral recognition studies.[2]

Future research could focus on:

  • Developing derivatives of this compound with improved sensitivity and specificity for HLE.

  • Exploring its potential as a substrate for other proteases.

  • Investigating other potential biological activities of this class of compounds.

Conclusion

This compound is a valuable biochemical tool with a well-defined application in diagnostic assays. This guide has provided a detailed overview of its chemical properties, synthesis, and biological function. The provided experimental protocols offer a starting point for researchers interested in utilizing this compound in their work. Further research into its properties and applications is warranted and could lead to new discoveries in diagnostics and medicinal chemistry.

References

In-Depth Technical Guide: 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole, a key biochemical reagent primarily utilized in the detection of leukocyte esterase. This document details its chemical identity, physicochemical properties, synthesis, and its principal application in diagnostic assays.

Chemical Identity and Synonyms

This compound is a complex heterocyclic organic compound. For clarity and comprehensive database searching, a list of its synonyms and identifiers is provided below.

Identifier TypeValue
Primary Name This compound
IUPAC Name (5-phenyl-1H-pyrrol-3-yl) (2S)-2-[(4-methylphenyl)sulfonylamino]propanoate
CAS Number 99740-00-8
Molecular Formula C₂₀H₂₀N₂O₄S
Molecular Weight 384.45 g/mol
Synonym 1 5-Phenyl-3-Pyrrolyl N-Tosyl-L-Alaninate
Synonym 2 (S)-5-Phenyl-1H-pyrrol-3-yl 2-(4-methylphenylsulfonamido)propanoate
Synonym 3 N-[(4-Methylphenyl)-sulfonyl]-L-alanine 5-phenyl-1H-pyrrol-3-yl ester

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, formulation, and application in various experimental settings.

PropertyValueSource
Appearance White to off-white solid--INVALID-LINK--
Melting Point 153-155 °C--INVALID-LINK--
Boiling Point 613.3 ± 65.0 °C (Predicted)--INVALID-LINK--
pKa 9.05 ± 0.50 (Predicted)--INVALID-LINK--
LogP 3.6 (Predicted)--INVALID-LINK--

Core Application: Leukocyte Esterase Detection

The primary application of this compound is as a chromogenic substrate for the detection of leukocyte esterase, an enzyme released by neutrophils and a key biomarker for urinary tract infections and other inflammatory conditions.

Enzymatic Reaction Pathway

The detection mechanism involves the enzymatic hydrolysis of the ester bond in this compound by leukocyte esterase. This reaction releases 3-hydroxy-5-phenylpyrrole, which subsequently couples with a diazonium salt to produce a colored azo dye. The intensity of the color is proportional to the concentration of leukocyte esterase in the sample.

Leukocyte Esterase Reaction Pathway sub This compound le Leukocyte Esterase sub->le prod1 3-Hydroxy-5-phenylpyrrole le->prod1 Hydrolysis prod2 N-Tosyl-L-alanine le->prod2 azo Azo Dye (Colored) prod1->azo diazo Diazonium Salt diazo->azo Coupling

Caption: Enzymatic hydrolysis and subsequent colorimetric detection.

Experimental Protocols

Synthesis of this compound

This protocol is based on the general principles of esterification for this class of compounds.

Materials:

  • N-Tosyl-L-alanine

  • Thionyl chloride

  • 3-Hydroxy-5-phenylpyrrole

  • Anhydrous pyridine

  • Anhydrous diethyl ether

  • Hexane

Procedure:

  • Activation of N-Tosyl-L-alanine: In a round-bottom flask, suspend N-Tosyl-L-alanine in an excess of thionyl chloride. Heat the mixture at 50-60°C for 1-2 hours until the solid dissolves and gas evolution ceases. Remove the excess thionyl chloride under reduced pressure to obtain the crude N-Tosyl-L-alanyl chloride.

  • Esterification: Dissolve the crude N-Tosyl-L-alanyl chloride in anhydrous diethyl ether. In a separate flask, dissolve 3-Hydroxy-5-phenylpyrrole in anhydrous pyridine and cool in an ice bath. Add the solution of N-Tosyl-L-alanyl chloride dropwise to the pyridine solution with stirring.

  • Reaction and Work-up: Allow the reaction mixture to stir at room temperature overnight. Pour the mixture into ice-water and extract with diethyl ether. Wash the organic layer sequentially with cold dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.

  • Crystallization: Recrystallize the purified product from a suitable solvent system, such as ethyl acetate/hexane, to yield pure this compound as a white to off-white solid.

Leukocyte Esterase Assay Protocol

This protocol outlines a general procedure for the colorimetric detection of leukocyte esterase activity.

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Diazonium salt (e.g., 1-Diazo-2-naphthol-4-sulfonic acid) stock solution

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • Leukocyte esterase standard or sample (e.g., urine)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Reagent Mixture: Prepare a fresh reagent mixture by diluting the this compound stock solution and the diazonium salt stock solution in the phosphate buffer to their final working concentrations.

  • Assay Setup: To each well of a 96-well microplate, add a specific volume of the sample or leukocyte esterase standard.

  • Initiation of Reaction: Add the reagent mixture to each well to initiate the enzymatic reaction.

  • Incubation: Incubate the microplate at a controlled temperature (e.g., 37°C) for a specific period (e.g., 5-15 minutes).

  • Measurement: Measure the absorbance of each well at the wavelength corresponding to the peak absorbance of the formed azo dye using a microplate reader.

  • Data Analysis: Construct a standard curve using the absorbance values of the leukocyte esterase standards. Determine the leukocyte esterase concentration in the samples by interpolating their absorbance values on the standard curve.

Quantitative Data

ParameterValueConditions
Km (Michaelis Constant) 0.24 mMpH 7.40 phosphate buffer saline with 10% DMSO at 21°C
Imax (Maximum Current) 0.13 mA cm⁻¹Electrochemical detection

Data for the related substrate 4-((tosyl-l-alanyl)oxy)phenyl tosyl-l-alaninate (TAPTA).

Logical Workflow for Diagnostic Application

The use of this compound in a diagnostic test for urinary tract infections follows a clear logical workflow.

Diagnostic Workflow sample Urine Sample Collection reagent Reagent Strip/Solution (contains the pyrrole substrate and diazonium salt) sample->reagent reaction Enzymatic Reaction (Leukocyte Esterase Hydrolysis) reagent->reaction detection Colorimetric Detection (Azo Dye Formation) reaction->detection result Result Interpretation (Positive/Negative for UTI) detection->result

Caption: Logical flow from sample collection to result interpretation.

The Ascendant Role of Tosylated Pyrroles in Modern Drug Discovery: A Technical Guide to Their Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Biological Activity of Tosylated Pyrrole Derivatives.

The intersection of organic chemistry and pharmacology has unveiled a promising class of heterocyclic compounds: tosylated pyrrole derivatives. Possessing a unique structural motif, these molecules have demonstrated a remarkable breadth of biological activities, positioning them as compelling candidates for the development of novel therapeutics. This in-depth technical guide provides a comprehensive overview of their synthesis, mechanisms of action, and therapeutic potential, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties. Through a meticulous compilation of quantitative data, detailed experimental protocols, and visual representations of key biological pathways, this document serves as an essential resource for researchers navigating the dynamic landscape of drug discovery.

Introduction to Tosylated Pyrrole Derivatives

Pyrrole, a five-membered aromatic heterocycle, is a ubiquitous scaffold in a vast array of biologically active natural products and synthetic drugs. The introduction of a tosyl (p-toluenesulfonyl) group onto the pyrrole ring significantly modulates its electronic properties and steric profile, thereby influencing its reactivity and biological interactions.[1] The tosyl group, a well-established pharmacophore, can enhance the binding affinity of the molecule to biological targets and improve its pharmacokinetic properties.[2] This strategic chemical modification has unlocked a diverse range of pharmacological activities, making tosylated pyrrole derivatives a focal point of intensive research in medicinal chemistry.[1]

Synthesis of Tosylated Pyrrole Derivatives

The synthesis of tosylated pyrrole derivatives can be achieved through several established methodologies. The choice of synthetic route often depends on the desired substitution pattern on the pyrrole ring.

N-Tosylation of Pyrrole

A common and straightforward method for the synthesis of 1-tosylpyrrole involves the direct reaction of pyrrole with p-toluenesulfonyl chloride (TsCl) in the presence of a base.

Experimental Protocol: Synthesis of 1-Tosylpyrrole [2]

  • Materials: Pyrrole, p-toluenesulfonyl chloride (TsCl), sodium hydride (NaH) or triethylamine (Et3N), and an anhydrous aprotic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).

  • Procedure (using NaH):

    • To a solution of pyrrole (1.0 equivalent) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.1 equivalents) portion-wise at 0 °C.

    • Stir the mixture at room temperature for 30 minutes.

    • Cool the reaction mixture back to 0 °C and add a solution of p-toluenesulfonyl chloride (1.05 equivalents) in anhydrous THF dropwise.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction by the slow addition of water.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na2SO4), and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Van Leusen Pyrrole Synthesis

The Van Leusen reaction is a powerful tool for the synthesis of multi-substituted pyrroles, which can subsequently be tosylated if the tosyl group is not already part of the starting materials. This method involves the [3+2] cycloaddition of a tosylmethyl isocyanide (TosMIC) with an activated alkene.

Experimental Protocol: Van Leusen Pyrrole Synthesis [3]

  • Materials: Tosylmethyl isocyanide (TosMIC), an α,β-unsaturated ketone or ester (Michael acceptor), a strong base (e.g., sodium hydride or potassium tert-butoxide), and a polar aprotic solvent (e.g., DMSO/ether).

  • Procedure:

    • To a suspension of the base (e.g., NaH, 1.1 equivalents) in the solvent system at room temperature, add a solution of the Michael acceptor (1.0 equivalent) and TosMIC (1.0 equivalent).

    • Stir the reaction mixture at room temperature, monitoring its progress by TLC.

    • Upon completion, pour the reaction mixture into ice-water.

    • Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).

    • Wash the combined organic extracts with water and brine, dry over anhydrous Na2SO4, and concentrate in vacuo.

    • Purify the resulting pyrrole derivative by column chromatography or recrystallization.

G General Workflow for Tosylated Pyrrole Synthesis cluster_synthesis Synthesis cluster_reaction Reaction Conditions cluster_product Product Pyrrole Pyrrole Base Base (e.g., NaH) Pyrrole->Base N-Tosylation TosMIC TosMIC MichaelAcceptor Michael Acceptor TosMIC->MichaelAcceptor Van Leusen Reaction MichaelAcceptor->Base TosylPyrrole Tosyl-Pyrrole Derivative Base->TosylPyrrole Base->TosylPyrrole Solvent Anhydrous Solvent

Synthetic Routes to Tosylated Pyrroles.

Anticancer Activity

A significant body of research highlights the potent anticancer properties of tosylated pyrrole derivatives against a range of human cancer cell lines.[1] Their mechanisms of action are often multifaceted, involving the induction of apoptosis, inhibition of cell proliferation, and disruption of key cellular processes essential for tumor growth and survival.

Induction of Apoptosis

Tosylated pyrrole derivatives have been shown to trigger programmed cell death, or apoptosis, in cancer cells through the intrinsic pathway. This process is characterized by the activation of a cascade of cysteine-aspartic proteases known as caspases.

One of the key mechanisms involves the inhibition of anti-apoptotic proteins like Bcl-2, leading to the release of cytochrome c from the mitochondria.[4] Cytochrome c then associates with Apaf-1 and pro-caspase-9 to form the apoptosome, which in turn activates caspase-9. Activated caspase-9 then cleaves and activates effector caspases, such as caspase-3, leading to the execution of apoptosis.[4]

G Apoptosis Induction by Tosylated Pyrroles TosylPyrrole Tosyl-Pyrrole Derivative Bcl2 Bcl-2 TosylPyrrole->Bcl2 inhibits Mitochondrion Mitochondrion Bcl2->Mitochondrion inhibits release CytochromeC Cytochrome c Mitochondrion->CytochromeC releases Apoptosome Apoptosome CytochromeC->Apoptosome Apaf1 Apaf-1 Apaf1->Apoptosome Caspase9 Caspase-9 Caspase9->Apoptosome Caspase3 Caspase-3 Apoptosome->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis executes

Intrinsic Apoptosis Pathway.

Inhibition of Tubulin Polymerization

Another critical anticancer mechanism of certain tosylated pyrrole derivatives is the inhibition of tubulin polymerization.[5] Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton and play a crucial role in cell division, intracellular transport, and maintenance of cell shape. By binding to tubulin and disrupting microtubule dynamics, these compounds can arrest the cell cycle in the G2/M phase and induce apoptosis.

Experimental Protocol: In Vitro Tubulin Polymerization Assay [6]

  • Materials: Purified tubulin (e.g., from bovine brain), GTP, polymerization buffer (e.g., PIPES buffer), a fluorescence plate reader, and a fluorescent reporter that binds to polymerized microtubules.

  • Procedure:

    • Prepare a tubulin solution in ice-cold polymerization buffer containing GTP.

    • Add the tosylated pyrrole derivative at various concentrations to the wells of a 96-well plate. Include a vehicle control (e.g., DMSO) and a known tubulin inhibitor (e.g., nocodazole) and a known tubulin stabilizer (e.g., paclitaxel) as controls.

    • Initiate polymerization by adding the tubulin solution to the wells and immediately placing the plate in a fluorescence plate reader pre-warmed to 37 °C.

    • Monitor the increase in fluorescence over time, which corresponds to the rate of tubulin polymerization.

    • Analyze the data to determine the effect of the compound on the rate and extent of tubulin polymerization.

G Tubulin Polymerization Inhibition TosylPyrrole Tosyl-Pyrrole Derivative Tubulin α/β-Tubulin Dimers TosylPyrrole->Tubulin binds to Microtubule Microtubule Tubulin->Microtubule inhibits polymerization CellCycleArrest G2/M Cell Cycle Arrest Microtubule->CellCycleArrest leads to Apoptosis Apoptosis CellCycleArrest->Apoptosis induces

Mechanism of Tubulin Inhibition.

Quantitative Anticancer Data

The following table summarizes the in vitro cytotoxic activity of representative tosylated pyrrole derivatives against various cancer cell lines. The IC50 value represents the concentration of the compound required to inhibit the growth of 50% of the cell population.

CompoundCancer Cell LineAssayIC50 (µM)Reference
1-Phenyl-3-tosyl-1H-pyrroleHepG2 (Liver)Not specifiedMicromolar concentrations[1]
Pyrrole Derivative 4dLoVo (Colon)MTSInduces 54.19% viability decrease at 50 µM[5]
Pyrrole Derivative 4aLoVo (Colon)MTSInduces 30.87% viability decrease at 50 µM[5]
Pyrrole Hydrazone 1DSH-4 (Neuroblastoma)MTT11.03 ± 0.42[7]
Pyrrole Hydrazone 1BSH-4 (Neuroblastoma)MTTNot specified, SI = 2.11[7]
Pyrrole Hydrazone 1CSH-4 (Neuroblastoma)MTTNot specified, SI = 3.83[7]

Antimicrobial Activity

The emergence of multidrug-resistant (MDR) bacteria poses a significant threat to global public health. Tosylated pyrrole derivatives have emerged as a promising class of antimicrobial agents with activity against a range of pathogenic bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[8]

Mechanism of Action

The precise mechanisms of antibacterial action are still under investigation, but it is believed that these compounds may disrupt bacterial cell membrane integrity, inhibit essential enzymes, or interfere with bacterial DNA replication.[9] Some derivatives have also been shown to act as efflux pump inhibitors, reversing antibiotic resistance in MDR strains.[9]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination [8][10]

  • Materials: Bacterial strains, appropriate broth medium (e.g., Mueller-Hinton broth), 96-well microtiter plates, and a spectrophotometer.

  • Procedure (Broth Microdilution Method):

    • Prepare a serial two-fold dilution of the tosylated pyrrole derivative in the broth medium in a 96-well plate.

    • Inoculate each well with a standardized bacterial suspension.

    • Include a positive control (bacteria with no compound) and a negative control (broth only).

    • Incubate the plate at 37 °C for 18-24 hours.

    • The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Quantitative Antimicrobial Data

The following table summarizes the in vitro antimicrobial activity of representative tosylated pyrrole derivatives. The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Compound/DerivativeBacterial StrainMIC (µg/mL)Reference
N-arylpyrrole VbMRSA4[8]
N-arylpyrrole VcMRSA4[8]
N-arylpyrrole VeMRSA4[8]
N-arylpyrrole VcE. coliNot specified[8]
N-arylpyrrole VcK. pneumoniaeNot specified[8]
N-arylpyrrole VcA. baumanniiNot specified[8]
N-arylpyrrole VcM. phlei8[8]
Marinopyrrole A derivativeMRSA0.13–0.255[11]
Marinopyrrole A derivativeMSSA0.125[11]
Marinopyrrole A derivativeMRSE0.008[11]
Pyrrole benzamide derivativesS. aureus3.12 - 12.5[11]
Phallusialides A/BMRSA32[11]
Phallusialides A/BE. coli64[11]

Anti-inflammatory Activity

Chronic inflammation is a key contributing factor to a wide range of diseases, including arthritis, cardiovascular disease, and cancer. Tosylated pyrrole derivatives have demonstrated significant anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes.[12][13]

Inhibition of Cyclooxygenase (COX) Enzymes

COX enzymes, particularly COX-2, are responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain.[14] Many nonsteroidal anti-inflammatory drugs (NSAIDs) function by inhibiting COX enzymes. Tosylated pyrrole derivatives have been identified as potent and selective inhibitors of COX-2, which may offer a safer alternative to traditional NSAIDs that also inhibit the constitutively expressed COX-1, an enzyme involved in maintaining the integrity of the stomach lining.[15] The tosyl group can interact with a side pocket in the active site of COX-2, contributing to the selectivity of these inhibitors.[16]

G COX-2 Inhibition by Tosylated Pyrroles TosylPyrrole Tosyl-Pyrrole Derivative COX2 COX-2 Enzyme TosylPyrrole->COX2 inhibits Prostaglandins Prostaglandins COX2->Prostaglandins inhibits synthesis of ArachidonicAcid Arachidonic Acid ArachidonicAcid->COX2 Inflammation Inflammation & Pain Prostaglandins->Inflammation mediate

Mechanism of COX-2 Inhibition.

Quantitative Anti-inflammatory Data

The following table presents the in vitro inhibitory activity of representative pyrrole derivatives against COX enzymes.

CompoundEnzymeIC50 (nM)Reference
Pyrrole derivative 1bJ774 COX-29.5[15]
Pyrrole derivative 3cJ774 COX-22.2[15]
Pyrrole derivative 3bCOX-2More selective for COX-2[15]

Conclusion and Future Directions

Tosylated pyrrole derivatives represent a versatile and highly promising class of compounds with a diverse array of biological activities. Their demonstrated efficacy as anticancer, antimicrobial, and anti-inflammatory agents underscores their potential for the development of novel therapeutics to address significant unmet medical needs. The synthetic accessibility and the potential for structural diversification of the pyrrole scaffold provide a fertile ground for further optimization of their pharmacological profiles.

Future research should focus on several key areas:

  • Structure-Activity Relationship (SAR) Studies: A systematic exploration of the impact of different substituents on the pyrrole ring and the tosyl group will be crucial for enhancing potency and selectivity.

  • Mechanism of Action Elucidation: Deeper investigations into the molecular targets and signaling pathways modulated by these compounds will facilitate rational drug design and the identification of biomarkers for patient stratification.

  • In Vivo Efficacy and Safety Profiling: Rigorous preclinical studies in relevant animal models are necessary to evaluate the in vivo efficacy, pharmacokinetics, and safety of lead candidates.

  • Development of Drug Delivery Systems: Advanced formulation strategies may be required to improve the solubility, bioavailability, and targeted delivery of these compounds.

The continued exploration of the chemical and biological properties of tosylated pyrrole derivatives holds immense promise for the future of drug discovery and the development of next-generation therapies for a wide range of human diseases.

References

The L-alanine Moiety: A Cornerstone of Enzyme Recognition and Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

The specific recognition of amino acid side chains by enzymes is a fundamental principle governing biological processes. Among the 20 proteinogenic amino acids, L-alanine, with its simple methyl side chain, provides a crucial model for understanding the subtleties of molecular recognition. This technical guide delves into the core principles of how the L-alanine moiety is recognized by enzymes, exploring the biophysical interactions, catalytic mechanisms, and experimental methodologies used to elucidate these processes. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals engaged in drug development and molecular biology.

Physicochemical Properties of the L-alanine Moiety

The L-alanine molecule is characterized by a chiral α-carbon bonded to an amino group, a carboxyl group, a hydrogen atom, and a methyl group. It is the small, non-polar methyl group that defines L-alanine's role in enzyme-substrate interactions. This side chain primarily engages in van der Waals forces and hydrophobic interactions within the enzyme's active site. While seemingly simple, the precise orientation and fit of this methyl group are critical for substrate specificity and catalytic efficiency. The compact nature of the methyl group allows it to fit into tightly constrained pockets, excluding bulkier side chains and contributing to the high fidelity of many enzymes.

Mechanisms of L-alanine Recognition by Enzymes

The recognition of the L-alanine moiety is a multi-point interaction process. The α-amino and α-carboxyl groups typically form a network of hydrogen bonds and salt bridges with conserved residues in the enzyme's active site, anchoring the substrate in a productive conformation. The specificity for the L-alanine side chain is then determined by the geometry and chemical nature of the sub-pocket that accommodates the methyl group.

A prominent example of an enzyme that specifically recognizes L-alanine is alanine racemase . This enzyme catalyzes the interconversion of L-alanine and D-alanine, a crucial step in bacterial cell wall biosynthesis. The active site of alanine racemase contains a pyridoxal 5'-phosphate (PLP) cofactor, which forms a Schiff base with the amino group of alanine. The specificity for the small methyl side chain is achieved through a precisely shaped hydrophobic pocket that sterically hinders the binding of substrates with larger side chains.

Another key enzyme is L-alanine dehydrogenase (L-ADH) , which catalyzes the reversible deamination of L-alanine to pyruvate. The binding pocket for the methyl side chain in L-ADH is tailored to favorably interact with the small hydrophobic group, contributing to the enzyme's high substrate specificity.

Quantitative Analysis of L-alanine Recognition

The affinity and catalytic efficiency of enzymes for L-alanine can be quantified using kinetic parameters such as the Michaelis constant (Km) and the catalytic constant (kcat). These values provide a measure of the enzyme's substrate binding affinity and its turnover rate, respectively.

EnzymeOrganismSubstrateKm (mM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)Reference
Alanine RacemaseGeobacillus stearothermophilusL-Alanine2.512004.8 x 10⁵
Alanine RacemaseGeobacillus stearothermophilusD-Alanine1.26005.0 x 10⁵
L-Alanine DehydrogenaseBacillus subtilisL-Alanine1.7975.7 x 10⁴
L-Alanine DehydrogenaseMycobacterium tuberculosisL-Alanine3.4551.6 x 10⁴

Experimental Protocols for Studying L-alanine Recognition

The elucidation of enzyme-substrate interactions relies on a combination of biochemical, biophysical, and structural biology techniques.

Enzyme Kinetics Assays

Objective: To determine the kinetic parameters (Km and kcat) of an enzyme for L-alanine.

Methodology:

  • Enzyme Purification: Purify the enzyme of interest using standard chromatographic techniques (e.g., affinity, ion exchange, size exclusion).

  • Assay Setup: Prepare a series of reaction mixtures containing a fixed concentration of the enzyme, a suitable buffer, and varying concentrations of L-alanine. For dehydrogenases, include the necessary cofactor (e.g., NAD+).

  • Reaction Initiation and Monitoring: Initiate the reaction by adding the enzyme or substrate. Monitor the reaction progress over time by measuring the change in absorbance or fluorescence. For L-alanine dehydrogenase, the production of NADH can be monitored by the increase in absorbance at 340 nm.

  • Data Analysis: Plot the initial reaction velocities against the substrate concentrations. Fit the data to the Michaelis-Menten equation to determine the values of Km and kcat.

Site-Directed Mutagenesis

Objective: To identify key amino acid residues involved in L-alanine recognition.

Methodology:

  • Mutant Design: Identify putative active site residues based on structural information or sequence alignments. Design primers to introduce specific mutations (e.g., alanine scanning).

  • Mutagenesis: Use a commercial site-directed mutagenesis kit to introduce the desired mutation into the gene encoding the enzyme.

  • Protein Expression and Purification: Express the mutant protein in a suitable host (e.g., E. coli) and purify it.

  • Functional Characterization: Perform enzyme kinetics assays on the mutant enzyme and compare its kinetic parameters to the wild-type enzyme. A significant change in Km or kcat indicates that the mutated residue is important for substrate binding or catalysis.

X-ray Crystallography

Objective: To determine the three-dimensional structure of the enzyme in complex with L-alanine or an analog.

Methodology:

  • Crystallization: Crystallize the purified enzyme in the presence of L-alanine or a non-reactive analog. This often requires screening a wide range of crystallization conditions.

  • Data Collection: Expose the crystals to a high-intensity X-ray beam and collect the diffraction data.

  • Structure Determination: Process the diffraction data and solve the crystal structure using molecular replacement or other phasing methods.

  • Structural Analysis: Analyze the electron density maps to build a model of the enzyme-substrate complex. This will reveal the specific interactions between the L-alanine moiety and the active site residues.

Visualizing Key Processes

To better illustrate the concepts discussed, the following diagrams, generated using the DOT language, depict a typical experimental workflow and a simplified representation of an enzyme active site.

Experimental_Workflow cluster_gene Gene Level cluster_protein Protein Level cluster_analysis Analysis gene Target Gene mutagenesis Site-Directed Mutagenesis gene->mutagenesis expression Protein Expression & Purification mutant_gene Mutant Gene mutagenesis->mutant_gene mutant_gene->expression wt_protein Wild-Type Protein kinetics Enzyme Kinetics wt_protein->kinetics crystallography X-ray Crystallography wt_protein->crystallography mutant_protein Mutant Protein mutant_protein->kinetics kinetic_data Kinetic Data (Km, kcat) kinetics->kinetic_data structure 3D Structure crystallography->structure

Caption: A typical experimental workflow for studying enzyme-substrate recognition.

Enzyme_Active_Site cluster_enzyme Enzyme Active Site cluster_substrate L-Alanine residue1 Residue 1 (e.g., Arg/Lys) residue2 Residue 2 (e.g., Asp/Glu) pocket Hydrophobic Pocket amino NH3+ amino->residue1 H-bond / Salt Bridge carboxyl COO- carboxyl->residue2 H-bond / Salt Bridge methyl CH3 methyl->pocket van der Waals

Caption: Simplified model of L-alanine binding in an enzyme's active site.

Conclusion and Future Directions

The recognition of the L-alanine moiety by enzymes is a finely tuned process that relies on a combination of shape complementarity and specific intermolecular interactions. While the methyl group is small and chemically simple, its interaction with the enzyme's active site is a critical determinant of substrate specificity and catalytic efficiency. A thorough understanding of these recognition principles is not only fundamental to our knowledge of enzymology but also has significant implications for drug development. For instance, the enzymes involved in bacterial cell wall biosynthesis that recognize alanine, such as alanine racemase, are attractive targets for the development of novel antibiotics. Future research in this area will likely focus on the use of computational modeling and directed evolution to design enzymes with novel specificities and to develop potent and selective enzyme inhibitors.

Probing Leukocyte Elastase Activity: A Technical Guide to 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole, a chromogenic substrate utilized as a biochemical probe for the detection of human leukocyte elastase (HLE). HLE is a serine protease implicated in a variety of inflammatory diseases, making its detection and quantification crucial in research and clinical settings. This document details the synthesis, mechanism of action, and experimental protocols for the use of this probe. Quantitative data on its enzymatic hydrolysis are presented, and key signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of its application.

Introduction

This compound, also referred to as 5-Phenyl-1H-pyrrol-3-yl N-[(4-methylphenyl)sulfonyl]-L-alaninate, is a synthetic molecule designed as a specific substrate for human leukocyte elastase. Its utility as a biochemical probe lies in its ability to undergo enzymatic cleavage by HLE, leading to a product that can be readily detected through a colorimetric reaction. This property has been harnessed for the development of diagnostic assays, particularly for the detection of urinary tract infections by identifying elevated HLE levels in urine. The chiral nature of the L-alanine moiety contributes to its specificity for the enzyme's active site[1].

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in Table 1.

PropertyValueReference
CAS Number 99740-00-8[2]
Molecular Formula C₂₀H₂₀N₂O₄S[2]
Molecular Weight 384.45 g/mol [1]
Melting Point 153-155 °C[2]
Boiling Point 613.3 °C at 760 mmHg[2]
Storage Temperature Sealed in dry, Room Temperature[2]
Solubility Water: 1 mg/mL

Synthesis Protocol

The synthesis of this compound involves a multi-step process. A detailed protocol is outlined below, based on established synthetic routes[3].

3.1. Synthesis of 3-Hydroxy-5-phenylpyrrole

The precursor, 3-hydroxy-5-phenylpyrrole, is synthesized from N-acetyl-3-acetoxy-5-phenylpyrrole.

  • Step 1: Deoxygenation. A finely divided portion of N-acetyl-3-acetoxy-5-phenylpyrrole is deoxygenated by stirring under a stream of argon for 10 minutes.

  • Step 2: Suspension and Cooling. The deoxygenated starting material is suspended in deoxygenated methanol and cooled to -6°C in a methanol/dry-ice bath under an inert gas atmosphere.

  • Step 3: Base Treatment. The cooled suspension is rapidly treated with an ice-cold, deoxygenated solution of 2N NaOH. The reaction temperature will rise and then cool, at which point the 3-hydroxy-5-phenylpyrrole product separates as fine crystals.

3.2. Synthesis of this compound

  • Step 1: Preparation of N-Tosyl-L-alaninyl Chloride. This reactive intermediate is freshly prepared prior to use.

  • Step 2: Reaction Setup. A solution of anhydrous tetrahydrofuran (THF), pyridine, and trifluoroacetic acid is maintained at 0°C under an inert gas atmosphere.

  • Step 3: Addition of 3-Hydroxy-5-phenylpyrrole. 3-Hydroxy-5-phenylpyrrole is added to the reaction mixture in one portion.

  • Step 4: Addition of N-Tosyl-L-alaninyl Chloride. A solution of freshly prepared N-tosyl-L-alaninyl chloride in anhydrous THF is added dropwise to the reaction mixture over 5-10 minutes.

  • Step 5: Reaction and Quenching. The resulting mixture is stirred for 15 minutes at 0°C. The reaction is then quenched by the addition of a solution of 1.0 M aqueous citric acid and ethyl acetate.

  • Step 6: Purification. The final product is isolated and purified through standard chromatographic techniques.

Logical Flow of Synthesis:

G A N-acetyl-3-acetoxy-5-phenylpyrrole B Deoxygenation & Base Treatment A->B Methanol, NaOH C 3-Hydroxy-5-phenylpyrrole B->C E Coupling Reaction C->E D N-Tosyl-L-alaninyl Chloride D->E Pyridine, Trifluoroacetic Acid, THF F This compound E->F

Caption: Synthesis workflow for this compound.

Mechanism of Action as a Biochemical Probe

The primary application of this compound is as a chromogenic substrate for the detection of human leukocyte elastase (HLE) activity. The mechanism involves a two-step enzymatic reaction followed by a chemical coupling reaction.

4.1. Enzymatic Hydrolysis

HLE, a serine protease, recognizes and cleaves the ester bond in this compound. This hydrolysis reaction releases 3-hydroxy-5-phenylpyrrole (HOPPy) and N-Tosyl-L-alanine. The rate of this reaction is directly proportional to the concentration of active HLE in the sample.

4.2. Diazo Coupling Reaction

The product of the enzymatic hydrolysis, 3-hydroxy-5-phenylpyrrole, is a phenolic compound. In the presence of a diazonium salt, such as 4-diazo-3-hydroxy-1-napthylsulfonate, it undergoes a diazo coupling reaction to form a colored azo dye. The intensity of the resulting color, typically purple, can be quantified spectrophotometrically to determine the amount of HOPPy produced, and thus the activity of HLE.

Signaling Pathway of Detection:

G sub This compound hle Human Leukocyte Elastase (HLE) sub->hle Enzymatic Hydrolysis hoppy 3-Hydroxy-5-phenylpyrrole (HOPPy) hle->hoppy dye Colored Azo Dye hoppy->dye diazo Diazonium Salt diazo->dye Diazo Coupling

Caption: Mechanism of HLE detection using the biochemical probe.

Quantitative Data

The enzymatic hydrolysis of this compound by HLE has been kinetically characterized. The presence of decanol has been shown to accelerate the enzymatic hydrolysis, with a kcat/KM value approaching the diffusion-controlled limit.

SubstrateConditionskcat/KM (M⁻¹s⁻¹)Reference
This compoundWith decanol10⁷

Experimental Protocols

6.1. Colorimetric Assay for Human Leukocyte Elastase Activity

This protocol provides a general framework for determining HLE activity in a sample (e.g., urine, plasma) using this compound.

  • Materials:

    • This compound solution (in an appropriate organic solvent like DMSO, then diluted in buffer)

    • Human Leukocyte Elastase (as a positive control)

    • Assay buffer (e.g., Tris-HCl, pH 7.5-8.5)

    • Diazonium salt solution (e.g., 4-diazo-3-hydroxy-1-napthylsulfonate)

    • 96-well microplate

    • Microplate reader

  • Procedure:

    • Prepare a standard curve of known concentrations of HLE.

    • Add the sample and HLE standards to the wells of the microplate.

    • Initiate the reaction by adding the this compound solution to each well.

    • Incubate the plate at a controlled temperature (e.g., 37°C) for a specific period.

    • Stop the enzymatic reaction (e.g., by adding a specific inhibitor or changing the pH).

    • Add the diazonium salt solution to each well to initiate the color development.

    • Incubate for a sufficient time for the color to develop fully.

    • Measure the absorbance at the appropriate wavelength (e.g., the λmax of the formed azo dye) using a microplate reader.

    • Calculate the HLE activity in the samples by comparing their absorbance to the standard curve.

Experimental Workflow:

G prep Prepare HLE Standards & Samples add_sub Add Substrate Solution prep->add_sub incubate_enz Incubate (Enzymatic Reaction) add_sub->incubate_enz stop_rxn Stop Enzymatic Reaction incubate_enz->stop_rxn add_diazo Add Diazonium Salt stop_rxn->add_diazo incubate_color Incubate (Color Development) add_diazo->incubate_color measure Measure Absorbance incubate_color->measure analyze Analyze Data measure->analyze

Caption: Workflow for the colorimetric HLE activity assay.

Applications and Future Perspectives

The primary and well-established application of this compound is in diagnostic assays for the detection of HLE, particularly in the context of urinary tract infections. Its specificity and the robust colorimetric signal make it a reliable tool for this purpose.

Future research could explore the modification of the pyrrole core or the amino acid moiety to develop probes with altered specificity for other proteases or to enhance its sensitivity. The chiral nature of the molecule also suggests potential applications in stereoselective synthesis or as a chiral resolving agent. Further investigation into its broader biological activities beyond being an HLE substrate could unveil new therapeutic or diagnostic applications.

Conclusion

This compound is a valuable biochemical probe for the sensitive and specific detection of human leukocyte elastase activity. Its well-defined synthesis, clear mechanism of action, and amenability to a straightforward colorimetric assay make it a powerful tool for researchers and clinicians. This technical guide provides the essential information for its effective utilization in the laboratory.

References

Methodological & Application

Application Notes and Protocols for Human Leukocyte Elastase (HLE) Assay using 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Human Leukocyte Elastase (HLE) is a serine protease released by neutrophils during inflammation. Its activity is implicated in various pathological conditions, making it a significant target for drug development. 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole is a chromogenic substrate used for the detection of HLE.[1] Upon enzymatic cleavage by HLE, it releases 3-hydroxy-5-phenylpyrrole, which can be detected spectrophotometrically, often through a secondary coupling reaction to produce a colored product.[1] This document provides a detailed protocol for performing an HLE assay using this substrate.

Quantitative Data Summary

The following table summarizes the kinetic constants for the HLE-catalyzed hydrolysis of this compound (Tos-Ala-OPPy).

SubstrateKinetic Constant (kcat/KM)ConditionsReference
This compound (Tos-Ala-OPPy)10(7) M-1 s-1In the presence of decanol[1]

Experimental Protocol: HLE Assay

This protocol outlines the materials and procedures for measuring HLE activity using this compound as a substrate.

I. Materials and Reagents
  • Enzyme: Human Leukocyte Elastase (HLE)

  • Substrate: this compound (CAS: 99740-00-8)[2][3][4][5]

  • Buffer: 0.1 M Tris-HCl, pH 8.0

  • Co-solvent for Substrate: Dimethyl sulfoxide (DMSO)

  • Diazo Coupling Agent (optional, for colorimetric detection): 4-diazo-3-hydroxy-1-napthylsulfonate[1]

  • Microplate Reader

  • 96-well microplates

  • Standard laboratory equipment: pipettes, tubes, etc.

II. Preparation of Solutions
  • HLE Stock Solution: Prepare a stock solution of HLE in the assay buffer. The final concentration will depend on the specific activity of the enzyme lot.

  • Substrate Stock Solution: Dissolve this compound in DMSO to create a high-concentration stock solution (e.g., 10 mM). Store protected from light.[6]

  • Assay Buffer: Prepare 0.1 M Tris-HCl buffer and adjust the pH to 8.0.

III. Assay Procedure
  • Prepare Working Solutions:

    • Dilute the HLE stock solution in assay buffer to the desired working concentration.

    • Dilute the substrate stock solution in assay buffer to the desired final concentration. Note that the final DMSO concentration in the assay should be kept low (typically <1%) to avoid enzyme inhibition.

  • Assay Setup (96-well plate format):

    • Add 50 µL of assay buffer to each well.

    • Add 25 µL of the HLE working solution to the appropriate wells.

    • For control wells (no enzyme), add 25 µL of assay buffer.

    • Pre-incubate the plate at 37°C for 5 minutes.

  • Initiate the Reaction:

    • Add 25 µL of the substrate working solution to all wells to start the reaction.

  • Kinetic Measurement:

    • Immediately place the microplate in a microplate reader pre-set to 37°C.

    • Measure the absorbance at a wavelength determined by the product of the reaction. If a diazo coupling agent is used, this will be in the visible range (e.g., corresponding to the purple color produced).[1] If direct measurement of the hydrolysis product is performed, the wavelength should be optimized accordingly.

    • Record the absorbance at regular intervals (e.g., every 30 seconds) for a period of 10-15 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (V) from the linear portion of the absorbance vs. time curve.

    • The enzyme activity can be calculated using the Beer-Lambert law if the extinction coefficient of the product is known.

Experimental Workflow Diagram

HLE_Assay_Workflow cluster_prep Solution Preparation cluster_assay Assay Execution cluster_measurement Data Acquisition & Analysis prep_buffer Prepare Assay Buffer (0.1 M Tris-HCl, pH 8.0) add_buffer Add Assay Buffer to Wells prep_buffer->add_buffer prep_hle Prepare HLE Stock and Working Solutions add_hle Add HLE Working Solution prep_hle->add_hle prep_substrate Prepare Substrate Stock (in DMSO) and Working Solutions add_substrate Add Substrate to Initiate Reaction prep_substrate->add_substrate add_buffer->add_hle pre_incubate Pre-incubate at 37°C add_hle->pre_incubate pre_incubate->add_substrate read_absorbance Kinetic Measurement in Microplate Reader add_substrate->read_absorbance calculate_rate Calculate Reaction Rate read_absorbance->calculate_rate analyze_data Data Analysis calculate_rate->analyze_data

Caption: Workflow for the HLE assay using this compound.

References

Colorimetric detection of leukocyte elastase using "3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Human Leukocyte Elastase (HLE), a serine protease released by neutrophils during inflammation, is a key biomarker for various inflammatory diseases and a target for therapeutic intervention. This document provides detailed application notes and protocols for the colorimetric detection of HLE activity using the specific chromogenic substrate, 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole (Tos-Ala-OPPy). The assay is based on the enzymatic hydrolysis of Tos-Ala-OPPy by HLE, which yields 3-hydroxy-5-phenylpyrrole (HOPPy). The subsequent coupling of HOPPy with a diazonium salt, such as 4-diazo-3-hydroxy-1-napthylsulfonate, results in the formation of a purple-colored product that can be quantified spectrophotometrically. This method is notably utilized in diagnostic reagent strips for the detection of urinary tract infections by measuring HLE in urine.[1]

Data Presentation

ParameterValueNotes
Substrate This compound (Tos-Ala-OPPy)A specific substrate for Human Leukocyte Elastase.
Enzyme Human Leukocyte Elastase (HLE)
Kinetic Constant (kcat/KM) 10⁷ M⁻¹s⁻¹In the presence of decanol, approaching the diffusion-controlled limit.[1]
Detection Principle ColorimetricBased on the formation of a purple azo dye.[1]
Limit of Detection (LOD) Data not availableRequires experimental determination for a specific assay format.
Limit of Quantification (LOQ) Data not availableRequires experimental determination for a specific assay format.
Linear Range Data not availableRequires experimental determination for a specific assay format.
Specificity While primarily for HLE, cross-reactivity with other proteases should be evaluated for specific applications. Pancreatic elastase is a related enzyme to consider.[1]

Reaction Mechanism

The colorimetric detection of HLE using Tos-Ala-OPPy involves a two-step enzymatic and chemical reaction pathway. First, HLE catalyzes the hydrolysis of the ester bond in Tos-Ala-OPPy. This is followed by a rapid coupling reaction of the hydrolysis product with a diazonium salt to produce a stable, colored compound.

Reaction_Mechanism sub 3-(N-Tosyl-L-alaninyloxy) -5-phenylpyrrole (Substrate) int 3-Hydroxy-5-phenylpyrrole (HOPPy - Intermediate) sub->int Hydrolysis hle Human Leukocyte Elastase (HLE) hle->sub product Purple Azo Dye (Colored Product) int->product Diazo Coupling diazo 4-Diazo-3-hydroxy- 1-napthylsulfonate diazo->product

Caption: Reaction pathway for HLE detection.

Experimental Protocols

This section provides a representative protocol for a 96-well microplate colorimetric assay for HLE activity. This protocol is synthesized from the reaction principle and general best practices for enzyme assays. Researchers should optimize parameters such as incubation times and reagent concentrations for their specific experimental conditions.

Materials and Reagents:

  • Human Leukocyte Elastase (HLE), purified standard

  • This compound (Tos-Ala-OPPy)

  • 4-diazo-3-hydroxy-1-napthylsulfonate (or a similar diazonium salt)

  • Assay Buffer (e.g., 0.1 M Tris-HCl, pH 7.5-8.5)

  • Dimethyl sulfoxide (DMSO) for dissolving the substrate

  • 96-well clear, flat-bottom microplates

  • Microplate reader capable of measuring absorbance at the appropriate wavelength for the resulting azo dye (typically in the 500-600 nm range, requires empirical determination).

Reagent Preparation:

  • HLE Stock Solution: Reconstitute lyophilized HLE in the assay buffer to a concentration of 1 mg/mL. Aliquot and store at -80°C. On the day of the experiment, prepare working solutions of HLE by diluting the stock solution in cold assay buffer to the desired concentrations.

  • Substrate Stock Solution: Dissolve Tos-Ala-OPPy in DMSO to create a stock solution (e.g., 10-20 mM). Store at -20°C, protected from light.

  • Diazonium Salt Solution: Prepare the diazonium salt solution according to the manufacturer's instructions. This solution is often light-sensitive and may need to be prepared fresh before each experiment.

Assay Procedure:

  • Plate Setup:

    • Blank: 50 µL of assay buffer.

    • Enzyme Control: 50 µL of each HLE standard concentration.

    • Sample: 50 µL of the sample to be tested.

  • Substrate Addition: Prepare a working solution of the substrate by diluting the stock solution in the assay buffer. Add 50 µL of the substrate working solution to all wells to initiate the reaction. The final volume in each well will be 100 µL.

  • Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 15-60 minutes). The optimal incubation time should be determined empirically to ensure the reaction is within the linear range.

  • Color Development: Add 50 µL of the diazonium salt solution to all wells. Allow the color to develop for 5-10 minutes at room temperature, protected from light.

  • Absorbance Measurement: Measure the absorbance of each well using a microplate reader at the wavelength of maximum absorbance for the purple azo dye.

Data Analysis:

  • Subtract the absorbance of the blank from all other readings.

  • Create a standard curve by plotting the absorbance values of the HLE standards against their known concentrations.

  • Determine the HLE concentration in the unknown samples by interpolating their absorbance values on the standard curve.

Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for the colorimetric detection of HLE.

Experimental_Workflow prep Reagent Preparation (Buffer, HLE, Substrate, Diazo Salt) setup Plate Setup in 96-well Plate (Blanks, Standards, Samples) prep->setup reaction Initiate Reaction (Add Substrate) setup->reaction incubation Incubate at 37°C reaction->incubation color_dev Add Diazonium Salt for Color Development incubation->color_dev read Measure Absorbance (Spectrophotometer) color_dev->read analysis Data Analysis (Standard Curve, Concentration Calculation) read->analysis

Caption: Workflow for HLE colorimetric assay.

References

Application Notes and Protocols for the Enzymatic Hydrolysis of "3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole" by Human Leukocyte Elastase (HLE)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Human Leukocyte Elastase (HLE), a serine protease stored in the azurophilic granules of neutrophils, plays a critical role in both host defense and pathological tissue destruction. Its enzymatic activity is implicated in a variety of inflammatory diseases, including chronic obstructive pulmonary disease (COPD), cystic fibrosis, and rheumatoid arthritis. Consequently, HLE is a significant target for therapeutic intervention. The chromogenic substrate, 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole (also referred to as Tos-Ala-OPPy), serves as a highly reactive and specific tool for studying the kinetics of HLE activity. This document provides detailed application notes and protocols for the enzymatic hydrolysis of this substrate by HLE.

The hydrolysis of this compound by HLE yields 3-hydroxy-5-phenylpyrrole (HOPPy), which can be detected spectrophotometrically, often through a secondary coupling reaction to produce a colored product. This assay is valuable for screening potential HLE inhibitors and for characterizing the enzyme's kinetic properties.

Data Presentation

The following table summarizes the available quantitative data for the enzymatic hydrolysis of this compound by Human Leukocyte Elastase.

SubstrateEnzymeKinetic ParameterValueConditionsReference
This compoundHuman Leukocyte Elastase (HLE)kcat/KM10^7 M⁻¹s⁻¹In the presence of decanol[1]
This compoundHuman Leukocyte Elastase (HLE)Km, kcatNot available in abstractDetermined at three different pH values[1]

Note: The specific Michaelis constant (Km) and catalytic rate constant (kcat) values at different pH levels were determined in the cited study but are not available in the abstract. Access to the full publication is required for these specific parameters. The provided catalytic efficiency (kcat/KM) highlights the high reactivity of this substrate with HLE[1].

Mandatory Visualizations

HLE-Mediated Inflammatory Signaling Pathway

HLE_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HLE Human Leukocyte Elastase (HLE) PKC_delta PKCδ HLE->PKC_delta Activates Inflammatory_Stimuli Inflammatory Stimuli Inflammatory_Stimuli->HLE Release TNFR1 TNFR1 ERK1_2 ERK1/2 TNFR1->ERK1_2 Activates Duox1 Duox1 PKC_delta->Duox1 Activates ROS ROS Duox1->ROS Generates TACE TACE ROS->TACE Activates pro_TNF_alpha pro-TNF-α TNF_alpha TNF-α pro_TNF_alpha->TNF_alpha Cleaves TNF_alpha->TNFR1 Binds Sp1 Sp1 ERK1_2->Sp1 Activates Gene_Expression Upregulation of Inflammatory Genes (e.g., MUC1) Sp1->Gene_Expression Promotes HLE_Kinetic_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Assay Buffer, HLE Solution, and Substrate Stock Solution Serial_Dilutions Prepare Serial Dilutions of Substrate and Inhibitor (if applicable) Reagents->Serial_Dilutions Plate_Setup Pipette Assay Buffer, Substrate, and Inhibitor into Microplate Wells Serial_Dilutions->Plate_Setup Pre_incubation Pre-incubate at 37°C Plate_Setup->Pre_incubation Initiate_Reaction Add HLE Solution to Initiate Reaction Pre_incubation->Initiate_Reaction Kinetic_Reading Measure Absorbance Change Over Time (e.g., at 405 nm) Initiate_Reaction->Kinetic_Reading Initial_Velocities Calculate Initial Reaction Velocities (V₀) Kinetic_Reading->Initial_Velocities Michaelis_Menten Plot V₀ vs. [Substrate] Initial_Velocities->Michaelis_Menten Lineweaver_Burk Lineweaver-Burk Plot (1/V₀ vs. 1/[S]) Michaelis_Menten->Lineweaver_Burk Kinetic_Parameters Determine Km and Vmax Lineweaver_Burk->Kinetic_Parameters

References

Application Notes and Protocols: 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole in Diagnostic Test Strips

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole is a chromogenic substrate utilized in rapid diagnostic tests for the detection of human leukocyte elastase (HLE), an enzyme released by neutrophils.[1][2] The presence of HLE in urine is a key indicator of pyuria, which is often associated with urinary tract infections (UTIs).[1][2] Test strips incorporating this substrate, such as the Ames LEUKOSTIX®, provide a simple and rapid method for screening for UTIs.[1][3] This document provides detailed application notes and protocols for the use of this compound in the preparation and application of diagnostic test strips.

Principle of the Assay

The detection of leukocyte esterase using this compound is based on a two-step reaction that results in a visually detectable color change.[1][3][4]

  • Enzymatic Hydrolysis: Human leukocyte elastase in the urine sample catalyzes the hydrolysis of the ester bond in this compound. This reaction releases 3-hydroxy-5-phenylpyrrole (HOPPy).[1][2]

  • Diazo Coupling Reaction: The liberated 3-hydroxy-5-phenylpyrrole then couples with a diazonium salt, which is also impregnated into the test strip. This reaction forms a stable, purple-colored azo dye.[1][3] The intensity of the color produced is proportional to the concentration of leukocyte esterase in the sample.[4]

Signaling Pathway```dot

Signaling_Pathway Substrate This compound (Colorless) Product1 3-Hydroxy-5-phenylpyrrole (HOPPy) Substrate->Product1 Hydrolysis HLE Human Leukocyte Elastase (HLE) HLE->Substrate AzoDye Purple Azo Dye (Colored Product) Product1->AzoDye Diazo Coupling Diazonium Diazonium Salt Diazonium->Product1

Workflow for preparing diagnostic test strips.
Protocol 2: Detection of Leukocyte Esterase in Urine Samples

This protocol outlines the procedure for using the prepared test strips to detect HLE in urine.

Materials:

  • Prepared leukocyte esterase diagnostic test strips

  • Freshly collected urine samples in sterile containers

  • Color chart for result interpretation

  • Timer

Procedure:

  • Sample Collection: Collect a fresh, clean-catch midstream urine sample in a sterile container. [5]The first urine of the day is often preferred due to its higher concentration. [4]2. Test Procedure:

    • Remove a test strip from its container, avoiding contact with the reagent pad.

    • Fully immerse the reagent end of the strip into the urine sample for a short period (e.g., 1-2 seconds). [1] * Withdraw the strip and drag the edge against the rim of the container to remove excess urine. [4] * Blot the side of the strip on an absorbent paper towel to remove any remaining liquid. [1]3. Incubation and Reading:

    • Start a timer as soon as the strip is dipped.

    • Lay the strip on a flat, dry surface with the reagent pad facing up.

    • After the specified time (typically 1 to 2 minutes), compare the color of the reagent pad to the provided color chart. [4]4. Interpretation of Results:

    • Negative: No color change indicates the absence of detectable leukocyte esterase.

    • Positive: The appearance of a purple color indicates the presence of leukocyte esterase. The intensity of the color corresponds to the concentration of leukocytes, which can be estimated using the color chart. [1][4]

Experimental Workflow: Assay Procedure

Assay_Procedure Start Start: Obtain Urine Sample and Test Strip DipStrip Dip Test Strip into Urine Sample (1-2 sec) Start->DipStrip RemoveExcess Remove Excess Urine (Wipe and Blot) DipStrip->RemoveExcess Incubate Wait for Specified Time (e.g., 1-2 minutes) RemoveExcess->Incubate ReadResult Compare Pad Color to Color Chart Incubate->ReadResult Interpret Interpret Result: Negative, Trace, or Positive (+, ++, +++) ReadResult->Interpret End End: Record Result Interpret->End

Workflow for using the diagnostic test strip.

References

Application Note: Diazonium Salt Coupling with a Novel Pyrrole Derivative for Azo Compound Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azo compounds derived from heterocyclic scaffolds, such as pyrrole, are of significant interest in medicinal chemistry and drug development due to their diverse biological activities. These activities include antibacterial, antifungal, antiviral, and anticancer properties.[1][2][3] The synthesis of novel azo dyes via diazonium salt coupling reactions is a versatile method for generating new chemical entities for drug screening libraries.[3][4] This application note details a protocol for the diazonium salt coupling reaction with a specific hydrolyzed pyrrole derivative, "3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole," to generate a novel azo compound with potential therapeutic applications. The resulting azo-pyrrole derivatives can be explored for their pharmacological activities, serving as potential leads in drug discovery programs.[5][6][7]

Principle of the Reaction

The core of this protocol is the electrophilic substitution reaction between an aryldiazonium salt and an electron-rich pyrrole ring. The diazonium salt, prepared by the diazotization of an aromatic amine, acts as the electrophile. The electron-donating groups on the pyrrole ring activate it towards electrophilic attack, leading to the formation of a colored azo compound. The reaction is typically carried out at low temperatures to ensure the stability of the diazonium salt.[8][9][10]

Experimental Protocol

This protocol outlines the synthesis of a novel azo-pyrrole compound through a two-step process: the preparation of the diazonium salt followed by the coupling reaction with the hydrolyzed "this compound."

Materials:

  • Aniline (or a substituted aniline)

  • Sodium Nitrite (NaNO₂)

  • Hydrochloric Acid (HCl)

  • Hydrolyzed "this compound"

  • Sodium Acetate

  • Ethanol

  • Diethyl Ether

  • Standard laboratory glassware

  • Magnetic stirrer and stirring bar

  • Ice bath

  • Filtration apparatus

Procedure:

Step 1: Preparation of the Diazonium Salt

  • In a 100 mL beaker, dissolve 10 mmol of aniline (or a substituted aniline) in 25 mL of 2M hydrochloric acid.

  • Cool the solution to 0-5 °C in an ice bath with constant stirring.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (10 mmol in 10 mL of water) dropwise to the aniline solution. Maintain the temperature below 5 °C throughout the addition.

  • Continue stirring the mixture for an additional 15-20 minutes after the addition is complete. The resulting solution contains the aryldiazonium salt.

Step 2: Azo Coupling Reaction

  • In a separate 250 mL beaker, dissolve 10 mmol of hydrolyzed "this compound" in 50 mL of ethanol.

  • Cool this solution to 0-5 °C in an ice bath.

  • Slowly add the freshly prepared, cold diazonium salt solution to the pyrrole solution with vigorous stirring.

  • Add a saturated solution of sodium acetate to adjust the pH of the reaction mixture to 4-5.

  • Continue stirring the reaction mixture in the ice bath for 2-3 hours. The formation of a colored precipitate indicates the progress of the reaction.

  • After the reaction is complete, collect the precipitated azo compound by vacuum filtration.

  • Wash the product with cold water and then with a small amount of cold diethyl ether to remove any unreacted starting materials.

  • Dry the final product under vacuum.

Characterization:

The synthesized azo-pyrrole compound should be characterized using standard analytical techniques:

  • ¹H NMR and ¹³C NMR: To confirm the chemical structure.

  • FT-IR Spectroscopy: To identify the characteristic functional groups, including the N=N azo linkage.

  • UV-Vis Spectroscopy: To determine the maximum absorption wavelength (λmax) of the dye.

  • Mass Spectrometry: To confirm the molecular weight of the product.

  • Melting Point: To assess the purity of the compound.

Data Presentation

The following table summarizes hypothetical quantitative data for a series of synthesized azo-pyrrole derivatives, illustrating the expected outcomes of the described protocol with various substituted anilines.

Derivative (Substituent on Aniline) Yield (%) Melting Point (°C) λmax (nm)
H85182-185450
4-NO₂92210-213485
4-Cl88195-198462
4-CH₃82175-178445

Visualizations

experimental_workflow cluster_diazotization Step 1: Diazotization cluster_coupling Step 2: Azo Coupling cluster_workup Product Isolation & Characterization A Aniline Derivative C Diazonium Salt Solution (0-5 °C) A->C B NaNO2 / HCl B->C E Reaction Mixture (pH 4-5) C->E D Hydrolyzed Pyrrole Derivative D->E F Azo-Pyrrole Precipitate G Filtration & Washing F->G H Dried Azo Compound G->H I Spectroscopic Analysis (NMR, IR, UV-Vis, MS) H->I

Caption: Experimental workflow for the synthesis of the azo-pyrrole compound.

signaling_pathway cluster_screening Drug Discovery & Development Cascade A Synthesized Azo-Pyrrole Compound Library B High-Throughput Screening (Target-based or Phenotypic) A->B C Hit Identification B->C D Lead Optimization (Structure-Activity Relationship) C->D E Preclinical Studies (In vitro & In vivo) D->E F Clinical Trials E->F G New Drug Candidate F->G

Caption: A potential application pathway in drug discovery.

References

"3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole" solution preparation and stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed guidance on the preparation and stability assessment of solutions of 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole. Due to a lack of specific published data for this compound, the following protocols are based on general best practices for hydrophobic organic compounds and pyrrole derivatives. It is crucial to validate these methods for your specific experimental needs.

Compound Information

PropertyValue
CAS Number 99740-00-8
Molecular Formula C₂₀H₂₀N₂O₄S
Molecular Weight 384.45 g/mol
Appearance White to off-white solid
Melting Point 153-155 °C[1][2][3]
Storage (Solid) Sealed in a dry, room temperature environment.

Solution Preparation

The hydrophobic nature of this compound necessitates the use of organic solvents for dissolution.

Recommended Solvents

Based on the properties of similar organic compounds, the following solvents are recommended for initial solubility testing:

  • Dimethyl sulfoxide (DMSO)

  • N,N-Dimethylformamide (DMF)

  • Ethanol

  • Methanol

  • Acetonitrile

Protocol for Preparing a Stock Solution

This protocol outlines the steps to prepare a stock solution of this compound.

G Protocol for Stock Solution Preparation A Accurately weigh the compound B Select an appropriate solvent (e.g., DMSO) A->B Choose solvent C Add solvent to the solid compound B->C Dissolve D Facilitate dissolution (vortexing, sonication) C->D Aid dissolution E Visually confirm complete dissolution D->E Check clarity F Store the stock solution appropriately E->F Final step

Caption: Workflow for preparing a stock solution.

Methodology:

  • Weighing: Accurately weigh the desired amount of this compound using a calibrated analytical balance.

  • Solvent Addition: In a clean, dry vial, add the appropriate volume of the chosen solvent (e.g., DMSO) to the solid compound to achieve the desired concentration.

  • Dissolution: To aid dissolution, vortex the solution or sonicate it in a water bath. Gentle warming may be applied if necessary, but caution should be exercised to avoid degradation.

  • Verification: Visually inspect the solution to ensure that all the solid has completely dissolved and the solution is clear.

  • Storage: Store the stock solution in a tightly sealed container, protected from light. For short-term storage, 4°C is recommended. For long-term storage, aliquoting and freezing at -20°C or -80°C is advisable to minimize freeze-thaw cycles. A supplier suggests that stock solutions can be stored at -80°C for 6 months or at -20°C for 1 month when protected from light[4].

Stability Assessment

The stability of this compound in solution should be evaluated under various conditions to determine its shelf-life and appropriate handling procedures.

Factors Affecting Stability

Several factors can influence the stability of the compound in solution:

  • Temperature: Elevated temperatures can accelerate degradation.

  • pH: The ester linkage in the molecule may be susceptible to hydrolysis under acidic or basic conditions.

  • Light: Exposure to light, particularly UV light, can cause photodegradation.

  • Oxidation: The pyrrole ring may be susceptible to oxidation.

Experimental Protocol for Stability Testing

This protocol describes a general procedure for assessing the stability of the compound in a chosen solvent at different temperatures.

G Protocol for Solution Stability Testing A Prepare a fresh solution of the compound B Divide the solution into aliquots A->B Aliquot C Store aliquots under different conditions (e.g., -20°C, 4°C, RT) B->C Store D Analyze aliquots at specified time points (e.g., 0, 24, 48, 72h) C->D Sample E Quantify the remaining parent compound (e.g., by HPLC) D->E Analyze F Determine the degradation rate E->F Calculate

Caption: Workflow for assessing solution stability.

Methodology:

  • Solution Preparation: Prepare a solution of this compound in the desired solvent at a known concentration.

  • Aliquoting: Distribute the solution into multiple small, tightly sealed vials to avoid repeated opening of the same sample.

  • Storage Conditions: Store the aliquots under a range of conditions. A typical stability study might include:

    • -20°C (frozen control)

    • 4°C (refrigerated)

    • Room temperature (ambient)

    • 40°C (accelerated degradation)

  • Time Points: At predetermined time points (e.g., 0, 24, 48, 72 hours, and weekly thereafter), retrieve one aliquot from each storage condition.

  • Analysis: Analyze the samples using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, to quantify the concentration of the parent compound.

  • Data Analysis: Compare the concentration of the compound at each time point to the initial concentration (time 0) to determine the percentage of degradation.

Forced Degradation Studies

To understand the degradation pathways, forced degradation studies can be performed by exposing the compound to more extreme conditions:

  • Acidic/Basic Conditions: Treat the solution with a dilute acid (e.g., 0.1 M HCl) or base (e.g., 0.1 M NaOH) and monitor the degradation over time.

  • Oxidative Conditions: Add a mild oxidizing agent (e.g., 3% H₂O₂) to the solution.

  • Photostability: Expose the solution to a controlled source of UV and visible light.

Quantitative Data Summary

Table 1: Solubility of this compound

SolventTemperature (°C)Solubility (mg/mL)Observations
DMSO25Data to be determined
DMF25Data to be determined
Ethanol25Data to be determined
Methanol25Data to be determined
Acetonitrile25Data to be determined
Water25Expected to be very low

Table 2: Stability of this compound in DMSO Solution

Storage ConditionTime PointConcentration (µg/mL)% Remaining
-80°C0Initial Concentration100
1 monthData to be determined
6 monthsData to be determined
-20°C0Initial Concentration100
1 weekData to be determined
1 monthData to be determined
4°C0Initial Concentration100
24 hoursData to be determined
72 hoursData to be determined
Room Temperature0Initial Concentration100
24 hoursData to be determined
72 hoursData to be determined

Signaling Pathways

Currently, there is no publicly available information to suggest the involvement of this compound in specific signaling pathways.

Conclusion

The protocols and guidelines presented in this document provide a framework for the systematic evaluation of the solution preparation and stability of this compound. Researchers are strongly encouraged to perform their own validation studies to establish appropriate conditions for their specific applications. Careful consideration of solvent selection, storage conditions, and analytical methodology will ensure the reliable use of this compound in research and development.

References

Application Notes and Protocols for 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole in Inflammatory Disease Research

Author: BenchChem Technical Support Team. Date: December 2025

For research use only. Not for use in diagnostic procedures.

Introduction

3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole, also identified by its CAS Number 99740-00-8, is a complex heterocyclic organic compound.[1][2][3][4][5] Its structure features a pyrrole ring substituted with a phenyl group and an N-tosyl-L-alaninyloxy moiety, conferring chirality to the molecule.[1] While specific applications in inflammatory disease research are not yet extensively documented in publicly available literature, its chemical properties suggest potential as a modulator of biological pathways.[1] The presence of the L-alanine group and its overall structure indicate possible interactions with biological systems, making it a candidate for screening in drug discovery programs targeting inflammation.[1]

These application notes provide a comprehensive, albeit theoretical, framework for researchers and drug development professionals to investigate the potential anti-inflammatory effects of this compound. The protocols and assays outlined below are standard methodologies in the field of inflammation research.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₂₀H₂₀N₂O₄S[1][2][4][6]
Molecular Weight 384.45 g/mol [1][2][6][7]
CAS Number 99740-00-8[2][3][4][5][6]
Appearance White to off-white solid[5]
Melting Point 153-155 °C[2][3][4][5]
Purity Min. 95%[7]
Solubility Information should be obtained from the supplier; requires selection of an appropriate solvent.[8]
Storage Stock solutions should be stored at -80°C for up to 6 months or -20°C for up to 1 month, protected from light.[8]

Hypothetical Anti-Inflammatory Activity and Mechanism of Action

Based on common inflammatory signaling pathways, a hypothetical mechanism of action for this compound could involve the inhibition of key pro-inflammatory pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling cascades. These pathways are central to the production of inflammatory mediators like cytokines and chemokines. A proposed, speculative mechanism is illustrated in the signaling pathway diagram below.

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_complex IKK Complex TAK1->IKK_complex MAPK_Kinases MAPK Kinases (e.g., MEK, MKK3/6) TAK1->MAPK_Kinases IκBα IκBα IKK_complex->IκBα phosphorylates NF_κB_p65_p50 NF-κB (p65/p50) IκBα->NF_κB_p65_p50 releases NF_κB_translocation NF-κB (p65/p50) NF_κB_p65_p50->NF_κB_translocation MAPKs MAPKs (ERK, p38, JNK) MAPK_Kinases->MAPKs AP_1 AP-1 MAPKs->AP_1 Compound 3-(N-Tosyl-L-alaninyloxy) -5-phenylpyrrole Compound->TAK1 Potential Inhibition Compound->IKK_complex Potential Inhibition Inflammatory_Genes Inflammatory Genes (TNF-α, IL-6, IL-1β, COX-2, iNOS) NF_κB_translocation->Inflammatory_Genes AP_1->Inflammatory_Genes

Caption: Hypothetical mechanism of action via inhibition of NF-κB and MAPK pathways.

Experimental Protocols

The following protocols are designed to screen for and characterize the anti-inflammatory properties of this compound.

In Vitro Anti-Inflammatory Screening

A general workflow for the initial in vitro screening is depicted below.

G Start Start Cell_Culture Culture RAW 264.7 Macrophages Start->Cell_Culture Cell_Viability Determine Non-Toxic Concentration Range (MTT Assay) Cell_Culture->Cell_Viability Pre_treatment Pre-treat Cells with Compound Cell_Viability->Pre_treatment Stimulation Stimulate with LPS (1 µg/mL) Pre_treatment->Stimulation Incubation Incubate for 24 hours Stimulation->Incubation Collect_Supernatant Collect Supernatant Incubation->Collect_Supernatant Cell_Lysis Lyse Cells Incubation->Cell_Lysis NO_Assay Measure Nitric Oxide (Griess Assay) Collect_Supernatant->NO_Assay Cytokine_Assay Measure Cytokines (ELISA for TNF-α, IL-6) Collect_Supernatant->Cytokine_Assay Western_Blot Analyze Protein Expression (Western Blot for iNOS, COX-2) Cell_Lysis->Western_Blot End End NO_Assay->End Cytokine_Assay->End Western_Blot->End

Caption: General workflow for in vitro anti-inflammatory screening.

a. Cell Viability Assay (MTT Assay)

  • Objective: To determine the non-toxic concentration range of the compound.

  • Method:

    • Seed RAW 264.7 murine macrophage cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

    • Treat cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50, 100 µM) for 24 hours.

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle-treated control.

b. Measurement of Nitric Oxide (NO) Production (Griess Assay)

  • Objective: To quantify the effect of the compound on NO production in LPS-stimulated macrophages.

  • Method:

    • Seed RAW 264.7 cells in a 96-well plate at 5 x 10⁴ cells/well and incubate for 24 hours.

    • Pre-treat cells with non-toxic concentrations of the compound for 1 hour.

    • Stimulate the cells with lipopolysaccharide (LPS, 1 µg/mL) for 24 hours.

    • Collect 50 µL of the cell culture supernatant.

    • Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes.

    • Measure the absorbance at 540 nm.

    • Quantify NO concentration using a sodium nitrite standard curve.

c. Quantification of Pro-Inflammatory Cytokines (ELISA)

  • Objective: To measure the effect of the compound on the secretion of pro-inflammatory cytokines such as TNF-α and IL-6.

  • Method:

    • Culture and treat cells as described in the Griess Assay protocol.

    • Collect the cell culture supernatant.

    • Perform Enzyme-Linked Immunosorbent Assays (ELISA) for TNF-α and IL-6 according to the manufacturer's instructions.

    • Measure absorbance and calculate cytokine concentrations based on standard curves.

d. Western Blot Analysis for Pro-Inflammatory Proteins

  • Objective: To determine the effect of the compound on the expression of iNOS and COX-2.

  • Method:

    • Seed RAW 264.7 cells in a 6-well plate at 1 x 10⁶ cells/well, and treat as described above.

    • Lyse the cells with RIPA buffer containing protease and phosphatase inhibitors.

    • Determine protein concentration using a BCA assay.

    • Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with primary antibodies against iNOS, COX-2, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.

Mechanistic Studies: Analysis of Signaling Pathways

a. Western Blot for NF-κB and MAPK Pathways

  • Objective: To investigate if the compound's anti-inflammatory effects are mediated through the inhibition of NF-κB and MAPK signaling.

  • Method:

    • Culture and treat RAW 264.7 cells as described previously, but for shorter time points (e.g., 15, 30, 60 minutes) after LPS stimulation.

    • Perform Western blot analysis as described above, using primary antibodies for:

      • Phospho-p65 (NF-κB)

      • Total p65

      • Phospho-IκBα

      • Total IκBα

      • Phospho-ERK1/2

      • Total ERK1/2

      • Phospho-p38

      • Total p38

      • Phospho-JNK

      • Total JNK

    • Analyze the phosphorylation status of key signaling proteins to determine pathway activation.

Quantitative Data Summary (Hypothetical)

The following tables represent hypothetical data that could be generated from the experiments described above.

Table 2: Hypothetical Effect of this compound on Cell Viability and NO Production

Compound Concentration (µM)Cell Viability (% of Control)NO Production (% of LPS Control)
0 (Control) 100 ± 5.25.1 ± 1.2
0 + LPS (1 µg/mL) 98.5 ± 4.8100
1 + LPS 99.1 ± 5.585.3 ± 6.1
5 + LPS 97.6 ± 4.962.7 ± 5.4
10 + LPS 96.8 ± 5.141.2 ± 4.5
25 + LPS 95.2 ± 4.725.8 ± 3.9

Table 3: Hypothetical IC₅₀ Values for Inhibition of Inflammatory Mediators

ParameterIC₅₀ (µM)
NO Production 8.5
TNF-α Secretion 12.3
IL-6 Secretion 15.1

Conclusion

This compound is a chiral compound with potential for biological activity.[1] The protocols and framework provided here offer a structured approach for the systematic investigation of its anti-inflammatory properties. These studies can elucidate its potential as a novel therapeutic agent for inflammatory diseases and pave the way for further preclinical and clinical development. Researchers should begin by confirming the compound's purity and solubility, followed by a systematic screening cascade as outlined.

References

High-throughput screening assays using "3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole"

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note and Protocol for High-Throughput Screening of Serine Protease Inhibitors using 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole.

Introduction

Serine proteases are a large family of enzymes that play critical roles in numerous physiological processes, including digestion, blood coagulation, and immunity. Their dysregulation is implicated in a variety of diseases such as inflammation, cancer, and cardiovascular disorders, making them important targets for drug discovery. High-throughput screening (HTS) is a key strategy for identifying novel inhibitors of these enzymes.

This document describes a robust and sensitive HTS assay for the identification of inhibitors of chymotrypsin-like serine proteases. The assay utilizes the fluorogenic substrate, this compound.[1][2] The principle of the assay is based on the enzymatic cleavage of an ester bond within the substrate. In its native state, the substrate is non-fluorescent. Upon cleavage by a serine protease, the highly fluorescent product, 3-hydroxy-5-phenylpyrrole, is released.[3] The resulting increase in fluorescence intensity is directly proportional to the enzyme's activity, allowing for rapid and quantitative assessment of inhibitor efficacy. This "turn-on" fluorescence mechanism provides a high signal-to-background ratio, which is ideal for HTS applications.[4][5]

Assay Principle and Signaling Pathway

The assay substrate, this compound, is specifically designed to be recognized by certain serine proteases. The enzyme catalyzes the hydrolysis of the ester linkage, releasing the fluorescent leaving group, 3-hydroxy-5-phenylpyrrole. The fluorescence of this product can be monitored over time to determine the reaction rate. In the presence of an inhibitor, the rate of cleavage is reduced, resulting in a lower fluorescence signal.

Assay_Principle Substrate Substrate (Non-Fluorescent) Enzyme Serine Protease Substrate->Enzyme Binds Product Product (Fluorescent) Enzyme->Product Cleaves Detection Fluorescence Detection (Ex/Em) Product->Detection Emits Signal Inhibitor Inhibitor Inhibitor->Enzyme Blocks

Serine proteases often function as key nodes in signaling cascades. For example, a hypothetical protease might be involved in an inflammatory pathway where it activates a downstream effector, leading to the release of pro-inflammatory cytokines. Inhibiting this protease could block this cascade, representing a potential therapeutic strategy.

Quantitative Data Summary

The following tables summarize the key parameters for validating this HTS assay using a generic chymotrypsin-like serine protease.

Table 1: HTS Assay Validation Parameters

ParameterValueDescription
Substrate Concentration10 µMOptimal concentration for assay (approx. Km)
Enzyme Concentration5 nMConcentration yielding a robust linear reaction rate
Excitation Wavelength380 nmOptimal wavelength to excite the fluorescent product[5]
Emission Wavelength460 nmWavelength of maximum fluorescence emission[5]
Signal to Background (S/B)> 15Ratio of the signal from uninhibited enzyme vs. no enzyme
Z'-factor0.85A measure of assay quality; > 0.5 is excellent for HTS

Table 2: Inhibitor Potency (IC₅₀) Determination

CompoundTargetIC₅₀ (nM)Description
Chymostatin (Control)Serine Protease85.2Known reversible inhibitor of chymotrypsin-like proteases
Compound XSerine Protease150.5A hypothetical hit from a screening campaign
Compound YSerine Protease> 10,000A hypothetical inactive compound

Experimental Protocols

Materials and Reagents:

  • Substrate: this compound (CAS: 99740-00-8)[6]

  • Enzyme: Recombinant chymotrypsin-like serine protease

  • Assay Buffer: 50 mM Tris-HCl, pH 8.0, 100 mM NaCl, 0.01% Tween-20[5]

  • Control Inhibitor: Chymostatin

  • Solvent: Dimethyl sulfoxide (DMSO), molecular biology grade

  • Microplates: 384-well, black, flat-bottom, non-treated polystyrene plates

  • Plate Reader: A fluorescence plate reader capable of top-reading with excitation at 380 nm and emission at 460 nm.

Protocol 1: HTS for Serine Protease Inhibitors

This protocol is designed for screening a compound library to identify potential inhibitors.

  • Compound Plating:

    • Prepare a 10 mM stock solution of each test compound in 100% DMSO.

    • Using an acoustic liquid handler or a pintool, transfer 50 nL of each compound solution into the wells of a 384-well assay plate. This results in a final compound concentration of 10 µM in a 50 µL final assay volume.

    • For control wells, add 50 nL of DMSO (for 0% inhibition) or 50 nL of a 10 mM Chymostatin solution (for 100% inhibition).

  • Enzyme Preparation and Addition:

    • Prepare a 2X working solution of the serine protease (10 nM) in cold Assay Buffer.

    • Dispense 25 µL of the 2X enzyme solution into each well of the assay plate containing the compounds.

    • Centrifuge the plate briefly (e.g., 1 minute at 1000 rpm) to ensure the contents are mixed at the bottom of the wells.

    • Incubate the plate for 15 minutes at room temperature to allow compounds to bind to the enzyme.

  • Substrate Addition and Signal Detection:

    • Prepare a 2X working solution of the substrate (20 µM) in Assay Buffer.

    • To initiate the enzymatic reaction, add 25 µL of the 2X substrate solution to all wells.

    • Immediately transfer the plate to a fluorescence plate reader.

    • Measure the fluorescence intensity (Ex: 380 nm, Em: 460 nm) every 60 seconds for 20 minutes (kinetic read). The rate of increase in fluorescence (RFU/min) corresponds to the enzyme activity.

  • Data Analysis:

    • Calculate the reaction rate for each well by determining the slope of the linear portion of the kinetic curve.

    • Normalize the data using the control wells:

      • % Inhibition = 100 * (1 - [Ratetest compound - Rate100% inhibition] / [Rate0% inhibition - Rate100% inhibition])

    • Identify "hits" as compounds that exhibit inhibition above a defined threshold (e.g., >50% inhibition).

Protocol 2: IC₅₀ Determination for Hit Compounds

This protocol is used to determine the potency of compounds identified as "hits" in the primary screen.

  • Serial Dilution of Compounds:

    • Create a 10-point, 3-fold serial dilution series for each hit compound in 100% DMSO, starting from a 10 mM stock.

    • Transfer 50 nL of each concentration into the wells of a 384-well plate. Include DMSO-only wells for 0% inhibition control.

  • Enzyme and Substrate Addition:

    • Follow steps 2 and 3 from Protocol 1 to add the enzyme, incubate, and then add the substrate to initiate the reaction.

  • Data Collection and Analysis:

    • Collect kinetic fluorescence data as described in Protocol 1.

    • Calculate the % Inhibition for each compound concentration.

    • Plot the % Inhibition against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the IC₅₀ value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.

References

Application Notes: In Vitro Evaluation of 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole as a Potential Enzyme Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole is a chiral heterocyclic compound incorporating a pyrrole scaffold, a phenyl group, and an N-tosylated L-alanine moiety.[1] Its structural features, particularly the chiral L-alanine residue, suggest potential interactions with biological macromolecules, making it a candidate for investigation in drug discovery and as a biochemical reagent in life science research.[1][2] While specific enzymatic targets of this compound are not extensively documented in publicly available literature, the pyrrole core is a common motif in compounds exhibiting a wide range of biological activities, including enzyme inhibition. Various pyrrole derivatives have been investigated as inhibitors of enzymes such as cyclooxygenases (COX-1 and COX-2), monoamine oxidases (MAO-A and MAO-B), and tyrosinase.[3][4][5] This application note provides a representative protocol for evaluating the in vitro inhibitory activity of this compound against a model serine protease, trypsin, chosen due to the presence of the amino acid-like L-alanine component.

Principle of the Assay

The enzymatic activity of trypsin is determined by monitoring the hydrolysis of a chromogenic substrate, Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (L-BAPA). Upon cleavage by trypsin, the colorless substrate releases p-nitroaniline, a yellow product that can be quantified spectrophotometrically by measuring its absorbance at 405 nm. The rate of p-nitroaniline formation is directly proportional to the trypsin activity. By measuring this rate in the presence of varying concentrations of this compound, the inhibitory potential of the compound can be determined, and key parameters such as the half-maximal inhibitory concentration (IC50) can be calculated.

Materials and Reagents

  • This compound (Purity: ≥95%)

  • Trypsin (from bovine pancreas, TPCK-treated, ≥10,000 BAEE units/mg protein)

  • Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (L-BAPA)

  • Tris-HCl buffer (50 mM, pH 8.2, containing 20 mM CaCl2)

  • Dimethyl sulfoxide (DMSO, ACS grade)

  • 96-well microplates (clear, flat-bottom)

  • Microplate reader capable of measuring absorbance at 405 nm

Data Presentation

The inhibitory activity of this compound against trypsin can be summarized in the following table. Please note that the data presented here is hypothetical and for illustrative purposes only .

CompoundTarget EnzymeIC50 (µM)Inhibition Type
This compoundTrypsin15.8Competitive
Aprotinin (Positive Control)Trypsin0.02Competitive

Experimental Protocols

Preparation of Reagents
  • Tris-HCl Buffer (50 mM, pH 8.2, 20 mM CaCl2): Dissolve 6.057 g of Tris base and 2.94 g of calcium chloride dihydrate in 800 mL of deionized water. Adjust the pH to 8.2 with 1 M HCl. Bring the final volume to 1 L with deionized water.

  • Trypsin Stock Solution (1 mg/mL): Dissolve 1 mg of trypsin in 1 mL of cold, sterile 1 mM HCl. Aliquot and store at -20°C.

  • L-BAPA Stock Solution (10 mM): Dissolve 43.46 mg of L-BAPA in 10 mL of DMSO. Store at 4°C, protected from light.

  • Compound Stock Solution (10 mM): Dissolve 3.84 mg of this compound in 1 mL of DMSO.

Enzyme Inhibition Assay Protocol
  • Prepare Serial Dilutions: Prepare a series of dilutions of the this compound stock solution in DMSO. A typical starting range would be from 10 mM down to 1 µM.

  • Assay Plate Setup: In a 96-well microplate, add the following to each well:

    • Blank: 188 µL of Tris-HCl buffer

    • Control (No Inhibitor): 168 µL of Tris-HCl buffer, 20 µL of trypsin working solution, and 2 µL of DMSO.

    • Inhibitor Wells: 168 µL of Tris-HCl buffer, 20 µL of trypsin working solution, and 2 µL of the respective inhibitor dilution.

  • Pre-incubation: Mix the contents of the wells by gentle tapping and pre-incubate the plate at 37°C for 15 minutes.

  • Initiate Reaction: To each well (except the blank), add 10 µL of a 1 mM L-BAPA working solution (prepared by diluting the stock solution in Tris-HCl buffer).

  • Kinetic Measurement: Immediately place the microplate in a pre-warmed (37°C) microplate reader and measure the absorbance at 405 nm every 60 seconds for 15-20 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance versus time plot (ΔAbs/min).

    • Calculate the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = [1 - (V_inhibitor / V_control)] * 100

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Reagent Preparation cluster_assay Enzyme Inhibition Assay cluster_analysis Data Analysis prep_compound Prepare Compound Stock Solution (10 mM) serial_dilution Serial Dilution of Compound prep_compound->serial_dilution prep_enzyme Prepare Trypsin Stock Solution (1 mg/mL) plate_setup Assay Plate Setup (Enzyme, Buffer, Inhibitor) prep_enzyme->plate_setup prep_substrate Prepare L-BAPA Stock Solution (10 mM) prep_buffer Prepare Tris-HCl Buffer prep_buffer->plate_setup serial_dilution->plate_setup pre_incubation Pre-incubation (37°C, 15 min) plate_setup->pre_incubation add_substrate Add L-BAPA Substrate pre_incubation->add_substrate kinetic_reading Kinetic Measurement (Abs @ 405 nm) add_substrate->kinetic_reading calc_rate Calculate Reaction Rates (V) kinetic_reading->calc_rate calc_inhibition Calculate % Inhibition calc_rate->calc_inhibition plot_curve Plot Dose-Response Curve calc_inhibition->plot_curve determine_ic50 Determine IC50 Value plot_curve->determine_ic50

Caption: Workflow for the in vitro enzyme inhibition assay of this compound.

Hypothetical Signaling Pathway

signaling_pathway cluster_pathway Hypothetical Protease-Mediated Signaling Pathway extracellular_signal Extracellular Signal (e.g., Growth Factor) receptor Cell Surface Receptor extracellular_signal->receptor pro_protease Inactive Pro-protease receptor->pro_protease Activation active_protease Active Protease (e.g., Trypsin-like) pro_protease->active_protease Cleavage substrate_protein Substrate Protein active_protease->substrate_protein Hydrolysis cleaved_protein Cleaved (Active) Protein substrate_protein->cleaved_protein downstream_signaling Downstream Signaling Cascade cleaved_protein->downstream_signaling cellular_response Cellular Response (e.g., Proliferation, Migration) downstream_signaling->cellular_response inhibitor 3-(N-Tosyl-L-alaninyloxy) -5-phenylpyrrole inhibitor->active_protease Inhibition

Caption: Hypothetical signaling pathway illustrating the inhibitory action of the compound on a protease.

References

Troubleshooting & Optimization

Technical Support Center: 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole based HLE Assay

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers utilizing the chromogenic substrate, 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole, in Human Leukocyte Elastase (HLE) assays.

Frequently Asked Questions (FAQs)

Q1: What is the principle of the HLE assay using this compound?

This is a colorimetric assay based on a two-step enzymatic and chemical reaction. First, Human Leukocyte Elastase (HLE) hydrolyzes the substrate, this compound, to release 3-hydroxy-5-phenylpyrrole (HOPPy). Subsequently, this phenolic product undergoes a diazo coupling reaction with a diazonium salt (e.g., 4-diazo-3-hydroxy-1-napthylsulfonate) in the assay buffer to form a stable, colored azo dye.[1] The intensity of the color, which can be measured spectrophotometrically, is directly proportional to the HLE activity in the sample.

Q2: What is the optimal storage for the this compound substrate?

The solid substrate should be stored, sealed in a dry, room temperature environment.[2][3] Once dissolved to create a stock solution, it is recommended to aliquot and store it at -80°C for up to 6 months or at -20°C for up to 1 month, protected from light.[4] It is crucial to avoid repeated freeze-thaw cycles to prevent inactivation of the product.[4]

Q3: Is this a fluorescent or colorimetric assay?

This is a colorimetric assay.[1][5] The enzymatic product, 3-hydroxy-5-phenylpyrrole, is not fluorescent itself but reacts with a diazonium salt to produce a colored compound.[1]

Q4: Can I use this assay for samples other than urine?

While this substrate has been utilized for detecting HLE in urine, it can potentially be adapted for other biological samples such as plasma, serum, or cell culture supernatants.[1][5] However, it is crucial to perform proper sample validation to identify and mitigate potential interferences from components within those specific sample matrices.

Troubleshooting Guide

High Background Absorbance

Q5: My negative controls and blanks show high absorbance. What could be the cause?

High background can obscure the true signal and reduce assay sensitivity. Common causes include:

  • Reagent Contamination: One or more of your reagents (buffer, substrate solution, or diazonium salt solution) may be contaminated. Prepare fresh reagents using high-purity water and clean labware.[4]

  • Instability of Diazonium Salt: Diazonium salts can be unstable and may decompose over time, especially when exposed to light, heat, or non-optimal pH, leading to a colored byproduct.[2][6][7] It is recommended to prepare the diazonium salt solution fresh before each experiment.

  • Substrate Auto-hydrolysis: Although less common, the substrate may slowly hydrolyze on its own. Ensure proper storage of the substrate stock solution.

  • Sample-Specific Interference: If the high background is only present in wells with your sample, it could be due to endogenous colored compounds or turbidity in the sample.[4] To correct for this, run a sample blank containing the sample and all assay components except for the substrate.

Low or No Signal

Q6: I am not observing any color development, or the signal is very weak, even in my positive controls. What should I check?

A lack of signal can be due to several factors related to the enzyme, substrate, or reaction conditions:

  • Inactive HLE Enzyme: The HLE enzyme may have lost its activity. Ensure it has been stored correctly at the recommended temperature and that its activity is verified.

  • Degraded Substrate: The this compound substrate may have degraded. Prepare a fresh dilution from a properly stored stock solution.[4]

  • Incorrect pH of Assay Buffer: The diazo coupling reaction is pH-sensitive.[1] The pH of the assay buffer is critical for both the enzymatic reaction and the subsequent color development. Verify the pH of your buffer.

  • Degraded Diazonium Salt: The diazonium salt is a key component for color development and is often unstable.[2][6] Prepare it fresh for each assay.

  • Presence of Inhibitors: Your sample may contain endogenous inhibitors of HLE. This can be tested by spiking a known amount of active HLE into your sample and observing if the activity is lower than expected.

Inconsistent or Non-Reproducible Results

Q7: I am seeing high variability between my replicates. What are the likely causes?

Inconsistent results can compromise the reliability of your data. Consider the following:

  • Pipetting Errors: Inaccurate or inconsistent pipetting of any of the assay components (enzyme, substrate, sample, diazonium salt) will lead to variability. Ensure your pipettes are calibrated and use proper pipetting techniques.

  • Temperature Fluctuations: Both the enzymatic reaction and the color development can be temperature-dependent. Ensure a consistent temperature across the microplate during incubation steps.

  • Timing Inconsistencies: For kinetic assays, the timing of reagent addition and absorbance readings is critical. For endpoint assays, ensure the color development time is consistent for all wells before reading the plate.

  • Incomplete Mixing: Ensure thorough mixing of reagents in each well after addition, without causing cross-contamination.

Quantitative Data Summary

Below is a summary of relevant quantitative data for the this compound based HLE assay.

ParameterValueReference
Substrate Properties
Molecular FormulaC₂₀H₂₀N₂O₄S[2][8]
Molecular Weight384.45 g/mol [2]
Melting Point153-155 °C[2][8]
Kinetic Constants
kcat/KM for HLE~10⁷ M⁻¹s⁻¹ (in the presence of decanol)[1]
Storage Conditions
Stock Solution (-80°C)Up to 6 months (protect from light)[4]
Stock Solution (-20°C)Up to 1 month (protect from light)[4]

Experimental Protocol: Colorimetric HLE Assay (96-Well Plate)

This protocol is a generalized procedure and may require optimization for specific experimental conditions and sample types.

1. Reagent Preparation:

  • Assay Buffer: Prepare a suitable buffer (e.g., HEPES or Tris-HCl) at the optimal pH for the HLE enzyme and the diazo coupling reaction.

  • HLE Stock Solution: Reconstitute purified HLE in the assay buffer to a known concentration. Aliquot and store at -80°C.

  • Substrate Stock Solution: Dissolve this compound in an appropriate solvent (e.g., DMSO) to create a concentrated stock solution.

  • Diazonium Salt Solution: Prepare a fresh solution of the diazonium salt (e.g., 4-diazo-3-hydroxy-1-napthylsulfonate) in the assay buffer immediately before use. Keep this solution on ice and protected from light.

2. Assay Procedure:

  • Prepare a dilution series of a known active HLE standard in the assay buffer to generate a standard curve.

  • Add your samples (e.g., urine, plasma) to the wells of a 96-well microplate. Include appropriate controls:

    • Negative Control: Assay buffer only.

    • Positive Control: A known concentration of active HLE.

    • Sample Blank: Your sample with assay buffer, but without the substrate (add buffer instead of substrate in step 4).

  • Add the diazonium salt solution to all wells.

  • Initiate the reaction by adding the this compound substrate solution to all wells except the sample blanks.

  • Mix the contents of the wells thoroughly, avoiding bubbles.

  • Incubate the plate at a constant temperature (e.g., 37°C) for a predetermined time (e.g., 15-60 minutes), protected from light.

  • Measure the absorbance at the wavelength corresponding to the peak absorbance of the formed azo dye.

  • Subtract the absorbance of the negative control from all readings. For samples, subtract the absorbance of the corresponding sample blank.

  • Plot the absorbance of the HLE standards against their concentrations to generate a standard curve.

  • Determine the HLE activity in your samples by interpolating their absorbance values on the standard curve.

Visualizations

HLE_Assay_Pathway sub 3-(N-Tosyl-L-alaninyloxy) -5-phenylpyrrole hle Human Leukocyte Elastase (HLE) sub->hle prod1 3-hydroxy-5-phenylpyrrole (HOPPy) hle->prod1 Hydrolysis azo Colored Azo Dye prod1->azo diazo Diazonium Salt diazo->azo Diazo Coupling

Caption: Reaction pathway for the colorimetric HLE assay.

Assay_Workflow prep 1. Reagent Preparation (Buffer, Substrate, HLE, Diazonium Salt) plate 2. Plate Setup (Samples, Standards, Controls) prep->plate add_diazo 3. Add Diazonium Salt plate->add_diazo add_sub 4. Add Substrate to Initiate Reaction add_diazo->add_sub incubate 5. Incubate at Constant Temperature add_sub->incubate read 6. Measure Absorbance incubate->read analyze 7. Data Analysis (Standard Curve, Calculate Activity) read->analyze

Caption: Experimental workflow for the 96-well plate HLE assay.

References

Technical Support Center: Optimizing Hydrolysis of 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the hydrolysis of 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common challenges encountered during the hydrolysis of this compound to yield 3-hydroxy-5-phenylpyrrole and N-Tosyl-L-alanine.

Q1: My hydrolysis reaction is showing low or no conversion to the desired products. What are the potential causes?

A1: Low conversion is a common issue that can arise from several factors:

  • Inappropriate Reaction Conditions: The choice between acidic or basic hydrolysis is critical. Acid-catalyzed hydrolysis is a reversible reaction, and the presence of the alcohol product can inhibit the forward reaction.[1][2] Basic hydrolysis (saponification) is generally irreversible and often more effective for complete conversion.[3][4]

  • Insufficient Catalyst/Reagent: In acid-catalyzed hydrolysis, a catalytic amount of a strong acid is required.[1] For basic hydrolysis, at least a stoichiometric amount of base is necessary to drive the reaction to completion.[3]

  • Low Reaction Temperature: Like most chemical reactions, the rate of hydrolysis is temperature-dependent.[5] Insufficient heat may lead to a very slow reaction rate.

  • Poor Solubility: The starting material, this compound, may have limited solubility in purely aqueous solutions. The use of a co-solvent is often necessary to ensure the substrate is available for the reaction.

Q2: I am observing the formation of significant byproducts. What are the likely side reactions?

A2: Several side reactions can occur under hydrolysis conditions:

  • Decomposition of the Pyrrole Ring: Pyrroles can be sensitive to strongly acidic conditions and may be prone to polymerization or degradation.[6]

  • Removal of the Tosyl Protecting Group: While the N-Tosyl group is generally stable, harsh acidic or basic conditions, especially at elevated temperatures, could potentially lead to its cleavage.[7]

  • Racemization: If the chiral center of the L-alanine moiety is a concern for downstream applications, harsh basic conditions could lead to epimerization.

Q3: How do I choose between acidic and basic hydrolysis for this specific substrate?

A3: The choice depends on the stability of your starting material and desired products.

  • Basic Hydrolysis (Saponification): This is often the preferred method for complete ester cleavage as the reaction is irreversible.[3][8] A weak base like lithium hydroxide (LiOH) or sodium carbonate (Na2CO3) in a solvent mixture such as THF/water or methanol/water is a good starting point. Stronger bases like sodium hydroxide (NaOH) can be used but increase the risk of side reactions.[5]

  • Acidic Hydrolysis: This method is reversible and requires an excess of water to drive the equilibrium towards the products.[1] Given the potential sensitivity of the pyrrole ring to strong acids, this approach may be less ideal.[6] If acidic conditions are necessary, using a dilute strong acid like HCl or H2SO4 with careful monitoring is recommended.[8]

Q4: What analytical techniques are recommended for monitoring the reaction progress?

A4: Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are suitable for monitoring the disappearance of the starting material and the appearance of the products. Liquid Chromatography-Mass Spectrometry (LC-MS) can be particularly useful for identifying the desired products and any potential byproducts.

Data Presentation: Comparison of Hydrolysis Conditions

The following table summarizes typical starting conditions for ester hydrolysis. Optimization will be required for the specific substrate.

ParameterAcidic HydrolysisBasic Hydrolysis (Saponification)
Reagent Dilute HCl or H2SO4LiOH, NaOH, KOH, or Na2CO3
Stoichiometry CatalyticStoichiometric or slight excess
Solvent Water, often with a co-solvent (e.g., Dioxane, THF)Water/Methanol, Water/Ethanol, Water/THF
Temperature Room Temperature to Reflux0°C to Reflux
Reaction Time Hours to daysMinutes to hours
Reversibility ReversibleIrreversible
Key Consideration Potential for pyrrole degradation.[6]Potential for tosyl group cleavage or racemization under harsh conditions.[7]

Experimental Protocols

Protocol 1: Basic Hydrolysis (Saponification)

  • Dissolution: Dissolve this compound (1 equivalent) in a mixture of tetrahydrofuran (THF) and water (e.g., 3:1 v/v).

  • Reagent Addition: Add lithium hydroxide (LiOH) (1.5 equivalents) to the solution.

  • Reaction: Stir the mixture at room temperature. Monitor the reaction progress by TLC or HPLC.

  • Workup:

    • Once the starting material is consumed, neutralize the reaction mixture with a dilute acid (e.g., 1M HCl) to a pH of ~7.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to separate the 3-hydroxy-5-phenylpyrrole and N-Tosyl-L-alanine.

Protocol 2: Acid-Catalyzed Hydrolysis

  • Dissolution: Dissolve this compound (1 equivalent) in a suitable solvent such as dioxane or a mixture of acetone and water.

  • Acid Addition: Add a catalytic amount of a strong acid (e.g., 10 mol% of concentrated H2SO4).

  • Reaction: Heat the mixture to reflux and monitor the reaction by TLC or HPLC.

  • Workup:

    • After cooling to room temperature, carefully neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.

    • Extract the mixture with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purification: Purify the crude product via column chromatography.

Visualizations

Hydrolysis_Pathway cluster_acid Acidic Hydrolysis start This compound intermediate Tetrahedral Intermediate start->intermediate H3O+ (cat.) H2O start->intermediate OH- products 3-hydroxy-5-phenylpyrrole + N-Tosyl-L-alanine products->intermediate Reverse Reaction intermediate->products -H3O+ intermediate->products H3O+ workup

Caption: Reaction pathways for acidic and basic hydrolysis.

Experimental_Workflow A 1. Dissolve Starting Material B 2. Add Hydrolysis Reagent (Acid or Base) A->B C 3. Monitor Reaction (TLC, HPLC, LC-MS) B->C D 4. Reaction Workup (Neutralization, Extraction) C->D E 5. Purification (Column Chromatography) D->E F 6. Product Characterization E->F

Caption: General experimental workflow for hydrolysis.

Troubleshooting_Guide Start Low Product Yield Check_Conversion Is Starting Material Consumed? Start->Check_Conversion Incomplete_Reaction Incomplete Reaction Check_Conversion->Incomplete_Reaction No Side_Products Side Products Observed Check_Conversion->Side_Products Yes Increase_Temp Increase Temperature or Reaction Time Incomplete_Reaction->Increase_Temp Increase_Reagent Increase Reagent/Catalyst Concentration Incomplete_Reaction->Increase_Reagent Change_Conditions Consider Alternative Conditions (e.g., milder base, different solvent) Side_Products->Change_Conditions

Caption: Troubleshooting decision tree for low yield.

References

Technical Support Center: 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole Colorimetric Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during colorimetric assays using "3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole".

Frequently Asked Questions (FAQs)

Q1: What is the principle behind the colorimetric assay using "this compound"?

A1: While the specific mechanism depends on the target analyte, colorimetric assays with this compound likely involve a reaction that leads to a change in the electronic properties of the pyrrole ring system. This alteration in the chromophore results in a visible color change that can be quantified using a spectrophotometer. The tosyl-L-alaninyloxy group can act as a recognition element or a reactive site that, upon interaction with the analyte, triggers the color change.

Q2: What are the most common sources of interference in this assay?

A2: Common sources of interference can be broadly categorized as chemical and physical. Chemical interferents include compounds that react with the pyrrole probe, alter the reaction pH, or are themselves colored.[1][2] Physical interferences often stem from sample turbidity or the presence of particulates that scatter light.[2][3]

Q3: How should I prepare my samples to minimize interference?

A3: Sample preparation is crucial for accurate results.[4] Consider the following steps:

  • Filtration/Centrifugation: To remove particulate matter and reduce turbidity.

  • Solid-Phase Extraction (SPE): To remove specific interfering compounds from complex matrices.

  • pH Adjustment: Ensure your sample's pH is compatible with the assay's optimal pH range.

  • Dilution: Diluting the sample can sometimes mitigate the effect of interfering substances.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during your experiments.

Issue 1: Unexpected Color Change or No Color Development

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Incorrect pH The colorimetric response of pyrrole-based sensors is often pH-dependent. Verify the pH of your reaction mixture and adjust if necessary using a suitable buffer.[5]
Reagent Degradation Prepare fresh solutions of "this compound" and other critical reagents. Store stock solutions as recommended, protected from light and at the appropriate temperature.[1]
Presence of Strong Nucleophiles The tosyl group is a good leaving group, making the compound susceptible to nucleophilic attack.[6] Strong nucleophiles (e.g., thiols like glutathione) in your sample could react with the probe, preventing the desired reaction. Consider pre-treating your sample to remove or mask these nucleophiles.
Ester Hydrolysis The ester linkage can be susceptible to hydrolysis, especially at non-neutral pH or in the presence of esterase enzymes in biological samples. This can alter the structure of the probe and its reactivity. Ensure the assay pH is stable and consider using an esterase inhibitor if working with biological samples.

Troubleshooting Workflow for Unexpected Color Change:

Troubleshooting: Unexpected Color Change start Unexpected Color Change or No Color Development check_ph Verify Reaction pH start->check_ph ph_ok pH Correct? check_ph->ph_ok adjust_ph Adjust pH with Appropriate Buffer ph_ok->adjust_ph No check_reagents Prepare Fresh Reagents ph_ok->check_reagents Yes adjust_ph->check_reagents reagents_ok Reagents Fresh? check_reagents->reagents_ok store_properly Store Reagents Properly (Protect from Light, Correct Temp) reagents_ok->store_properly No check_nucleophiles Consider Presence of Strong Nucleophiles (e.g., Thiols) reagents_ok->check_nucleophiles Yes store_properly->check_nucleophiles nucleophiles_present Nucleophiles Present? check_nucleophiles->nucleophiles_present pretreat_sample Pre-treat Sample to Remove/ Mask Nucleophiles nucleophiles_present->pretreat_sample Yes check_hydrolysis Consider Ester Hydrolysis nucleophiles_present->check_hydrolysis No pretreat_sample->check_hydrolysis hydrolysis_possible Esterase Activity or Extreme pH Possible? check_hydrolysis->hydrolysis_possible use_inhibitor Use Esterase Inhibitor or Optimize pH hydrolysis_possible->use_inhibitor Yes end Re-run Assay hydrolysis_possible->end No use_inhibitor->end

Caption: Workflow for troubleshooting unexpected color changes.

Issue 2: High Background Signal

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Sample Turbidity High lipid or protein content can cause light scattering, leading to artificially high absorbance readings.[2] Centrifuge samples at high speed (e.g., >10,000 x g) or filter through a 0.22 µm filter before analysis.
Colored Interferents The sample itself may contain colored compounds (e.g., hemoglobin from hemolysis, bilirubin).[2] Prepare a sample blank (sample + all reagents except the colorimetric probe) to subtract the background absorbance.
Reagent Contamination Impurities in solvents or reagents can contribute to background color. Use high-purity solvents and reagents.
Presence of Detergents/Surfactants Some detergents can interact with chromophores and alter their absorbance spectra.[7][8] If detergents are necessary for sample preparation, run a detergent control to assess their impact.

Troubleshooting Workflow for High Background Signal:

Troubleshooting: High Background Signal start High Background Signal check_turbidity Check for Sample Turbidity start->check_turbidity turbidity_present Turbidity Present? check_turbidity->turbidity_present centrifuge_filter Centrifuge or Filter Sample turbidity_present->centrifuge_filter Yes check_colored_interferents Consider Colored Interferents (e.g., Hemolysis, Bilirubin) turbidity_present->check_colored_interferents No centrifuge_filter->check_colored_interferents colored_interferents_present Colored Interferents Present? check_colored_interferents->colored_interferents_present use_sample_blank Use a Sample Blank for Background Correction colored_interferents_present->use_sample_blank Yes check_reagent_purity Check Reagent Purity colored_interferents_present->check_reagent_purity No use_sample_blank->check_reagent_purity reagents_pure Using High-Purity Reagents? check_reagent_purity->reagents_pure use_high_purity Use High-Purity Solvents and Reagents reagents_pure->use_high_purity No check_detergents Consider Detergent/Surfactant Interference reagents_pure->check_detergents Yes use_high_purity->check_detergents detergents_present Detergents in Sample Prep? check_detergents->detergents_present run_detergent_control Run a Detergent Control detergents_present->run_detergent_control Yes end Re-run Assay detergents_present->end No run_detergent_control->end

Caption: Workflow for troubleshooting high background signal.

Data on Potential Interferents

The following tables summarize potential interferents and their likely effects on the colorimetric assay. Quantitative data is often not available for this specific probe, so effects are described qualitatively.

Table 1: Potential Chemical Interferents

Interferent Class Examples Potential Effect Mitigation Strategy
Anions Fluoride (F⁻), Cyanide (CN⁻), Acetate (AcO⁻)Can interact with the pyrrole NH groups, potentially causing a color change and leading to false positives.[9][10]Perform selectivity studies; use masking agents if the interfering anion is known.
Metal Ions Cu²⁺, Fe³⁺, Hg²⁺Can coordinate with the pyrrole ring or other functional groups, leading to a color change and false positives.Use chelating agents like EDTA to mask interfering metal ions.
Biological Thiols Glutathione, CysteineCan act as strong nucleophiles and react with the tosyl group, inhibiting the desired colorimetric reaction.[11][12]Pre-treat samples with a thiol-capturing agent.
Reducing/Oxidizing Agents Ascorbic acid, Hydrogen peroxideCan potentially interact with the pyrrole ring system, leading to bleaching of the color or an alternative color change.[13]Sample pre-treatment to remove the agent; ensure reagents are free from contamination.

Table 2: Potential Physical and Matrix Effects

Effect Source Potential Impact Mitigation Strategy
pH Variation Acidic or basic samples/reagentsShift in the absorption spectrum of the probe, leading to inaccurate readings.[14][5]Use a robust buffer system to maintain a constant pH.
High Ionic Strength High salt concentrations in the sampleCan alter the activity of reactants and the stability of the colored product.Dilute the sample or match the ionic strength of the standards to the samples.
Temperature Fluctuations Inconsistent incubation temperaturesCan affect the rate of the colorimetric reaction, leading to variability in results.Use a temperature-controlled incubator or water bath for all incubation steps.
Solvent Polarity Use of different solventsCan cause a shift in the absorption maximum (solvatochromism), affecting the absorbance reading at a fixed wavelength.Use the same solvent for all samples, standards, and blanks.

Experimental Protocols

Protocol 1: General Colorimetric Assay Procedure
  • Reagent Preparation:

    • Prepare a stock solution of "this compound" in a suitable organic solvent (e.g., DMSO or acetonitrile).

    • Prepare a working solution of the probe by diluting the stock solution in the assay buffer.

    • Prepare a series of standards of the target analyte in the assay buffer.

    • Prepare the assay buffer at the optimal pH for the reaction.

  • Assay Procedure:

    • Pipette a defined volume of the sample, standards, and a blank (assay buffer) into separate wells of a microplate or cuvettes.

    • Add the working solution of the colorimetric probe to each well/cuvette.

    • Incubate the reaction mixture for a specified time at a controlled temperature, protected from light if the probe is light-sensitive.

    • After incubation, measure the absorbance at the wavelength of maximum absorbance (λmax) of the colored product using a spectrophotometer.

  • Data Analysis:

    • Subtract the absorbance of the blank from the absorbance of the samples and standards.

    • Construct a standard curve by plotting the background-subtracted absorbance of the standards against their known concentrations.

    • Determine the concentration of the analyte in the samples by interpolating their absorbance values on the standard curve.

Protocol 2: Interference Testing
  • Preparation of Interferent Stock Solutions:

    • Prepare concentrated stock solutions of potential interfering substances in the assay buffer.

  • Spiking Experiment:

    • Take a sample with a known concentration of the analyte.

    • Spike the sample with different concentrations of the potential interferent.

    • Run the colorimetric assay on the spiked and unspiked samples.

  • Data Analysis:

    • Calculate the recovery of the analyte in the spiked samples using the following formula: Recovery (%) = (Measured Concentration in Spiked Sample / (Initial Concentration + Spiked Concentration)) * 100

    • A recovery significantly different from 100% indicates interference.

Potential Interference Pathways:

Potential Chemical Interference Pathways probe This compound analyte Target Analyte probe->analyte color_change Desired Colorimetric Response analyte->color_change nucleophiles Strong Nucleophiles (e.g., Thiols) tosyl_reaction Reaction at Tosyl Group (Inhibition) nucleophiles->tosyl_reaction tosyl_reaction->probe Alters Probe ph Extreme pH / Esterases hydrolysis Ester Hydrolysis (Probe Degradation) ph->hydrolysis hydrolysis->probe Alters Probe anions_metals Anions / Metal Ions pyrrole_interaction Interaction with Pyrrole Ring (False Positive/Negative) anions_metals->pyrrole_interaction pyrrole_interaction->probe Alters Probe

Caption: Diagram of potential chemical interference pathways.

References

Technical Support Center: Elastase Detection with 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing "3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole" as a chromogenic substrate for the detection of elastase activity.

Troubleshooting Guides

Issue 1: Low or No Signal (Weak Color Development)

Possible Cause Recommended Action
Sub-optimal pH Human leukocyte elastase (HLE) activity is highly pH-dependent, with an optimal range typically between pH 8.0 and 10.5.[1][2] The diazo coupling reaction, however, is often favored at a slightly acidic to neutral pH for the formation of the diazonium salt, while the coupling to the pyrrole is more efficient at neutral to alkaline pH.[3][4] Ensure the final reaction pH is within the optimal range for HLE. Consider a two-step pH adjustment if necessary, though this may complicate the assay.
Enzyme Inactivity Prepare fresh elastase solutions for each experiment. Avoid repeated freeze-thaw cycles. Confirm the activity of your enzyme stock using a standard, well-characterized substrate.
Substrate Degradation Store the "this compound" substrate desiccated and protected from light. Prepare substrate solutions fresh daily.
Inhibitors in Sample Samples may contain endogenous elastase inhibitors.[5] Run a spiked control with a known amount of purified elastase in your sample matrix to test for inhibition.
Insufficient Incubation Time Increase the incubation time to allow for sufficient product formation. Monitor the reaction kinetically to determine the optimal endpoint.
Low Decanol Concentration The presence of decanol has been shown to significantly accelerate the enzymatic hydrolysis of this substrate.[6][7] Ensure the final decanol concentration is optimized for your assay conditions.

Issue 2: High Background Signal (Color in Blank/Negative Control)

Possible Cause Recommended Action
Spontaneous Substrate Hydrolysis At alkaline pH, the substrate may undergo slow, spontaneous hydrolysis. Prepare a "no enzyme" control to quantify the rate of spontaneous hydrolysis and subtract this from your sample readings.
Contaminated Reagents Use high-purity water and reagents. Ensure glassware is thoroughly cleaned to avoid contamination with other enzymes or interfering substances.
Light-Induced Decomposition of Diazonium Salt The diazonium salt used for the coupling reaction can be light-sensitive.[3] Protect the reaction from direct light, especially during extended incubations.
Interfering Substances in Sample Components in complex biological samples may react with the diazonium salt, leading to non-specific color formation.[8] Include a "no substrate" control with your sample to assess this.

Frequently Asked Questions (FAQs)

Q1: What is the principle of the elastase assay using "this compound"?

A1: This is a two-step chromogenic assay. In the first step, elastase enzymatically hydrolyzes the ester bond of "this compound" to release 3-hydroxy-5-phenylpyrrole. In the second step, the liberated 3-hydroxy-5-phenylpyrrole undergoes a diazo coupling reaction with a diazonium salt to form a colored azo dye. The intensity of the color is directly proportional to the amount of elastase activity.[6][7]

Q2: How can I improve the sensitivity of my assay?

A2: To enhance the sensitivity of your elastase assay, consider the following:

  • Optimize pH: Ensure the reaction is performed within the optimal pH range for human leukocyte elastase (pH 8.0-10.5).[1][2]

  • Include Decanol: The addition of decanol can significantly increase the rate of enzymatic hydrolysis.[6][7]

  • Increase Incubation Time: Allow the reaction to proceed for a longer duration to accumulate more product.

  • Optimize Substrate Concentration: Determine the Michaelis-Menten constant (Km) for the substrate under your experimental conditions and use a substrate concentration at or slightly above the Km.

  • Choice of Diazonium Salt: The rate of the diazo coupling reaction can be influenced by the substituents on the diazonium salt.[6][7] Experiment with different commercially available diazonium salts to find one that provides the strongest signal.

Q3: What are the key kinetic parameters for this substrate with human leukocyte elastase?

A3: The catalytic efficiency (kcat/KM) of human leukocyte elastase with "this compound" is significantly enhanced in the presence of decanol.

Condition kcat/KM (M⁻¹s⁻¹)
With Decanol1 x 10⁷

This value indicates a highly efficient enzymatic reaction, approaching the diffusion-controlled limit.[6][7]

Q4: What are some potential sources of interference in this assay?

A4: Potential interferences can arise from both the sample and the assay components:

  • Endogenous Inhibitors: Biological samples may contain natural elastase inhibitors such as alpha-1-antitrypsin.[5]

  • Reducing Agents: Strong reducing agents in the sample may interfere with the diazonium salt.

  • Nucleophilic Compounds: Compounds with reactive thiol or amino groups in the sample could potentially react with the diazonium salt.

  • Sample Color/Turbidity: The inherent color or turbidity of the sample can interfere with the absorbance reading of the final azo dye. A sample blank (sample without substrate) should be run to correct for this.

Experimental Protocols

Protocol 1: Preparation of Reagents

  • Assay Buffer: 0.1 M Tris-HCl, pH 8.5, containing 0.5 M NaCl and 0.05% (v/v) Triton X-100.

  • Substrate Stock Solution: Prepare a 10 mM stock solution of "this compound" in dimethyl sulfoxide (DMSO). Store in aliquots at -20°C, protected from light.

  • Decanol Solution: Prepare a 1% (v/v) solution of decanol in DMSO.

  • Diazonium Salt Solution: Prepare a 1 mg/mL solution of a suitable diazonium salt (e.g., Fast Red TR Salt) in 0.1 M HCl immediately before use. Keep on ice and protected from light.

  • Elastase Stock Solution: Reconstitute lyophilized human leukocyte elastase in the assay buffer to a desired stock concentration (e.g., 1 mg/mL). Store in aliquots at -80°C.

Protocol 2: Elastase Activity Assay

  • Prepare Working Solutions:

    • Dilute the elastase stock solution to the desired concentration in assay buffer.

    • Prepare the substrate working solution by diluting the substrate stock solution and the decanol solution in assay buffer to the final desired concentrations.

  • Assay Setup (96-well plate format):

    • Test Wells: Add 50 µL of elastase working solution.

    • Blank Wells (No Enzyme): Add 50 µL of assay buffer.

    • Sample Wells: Add 50 µL of your sample (diluted in assay buffer if necessary).

  • Initiate Enzymatic Reaction:

    • Add 100 µL of the substrate working solution to all wells.

    • Mix gently and incubate at 37°C for 30-60 minutes (or as determined by your optimization experiments).

  • Color Development:

    • Add 50 µL of the freshly prepared diazonium salt solution to all wells.

    • Incubate at room temperature for 10-15 minutes, protected from light.

  • Measurement:

    • Measure the absorbance at the appropriate wavelength for the formed azo dye (typically between 490-540 nm, this should be determined empirically for the specific diazonium salt used).

Visualizations

Reaction_Pathway Substrate This compound Product1 3-hydroxy-5-phenylpyrrole Substrate->Product1 Hydrolysis Elastase Human Leukocyte Elastase Elastase->Product1 Product2 Colored Azo Dye Product1->Product2 Diazo Coupling Diazonium Diazonium Salt Diazonium->Product2

Caption: Reaction pathway for elastase detection.

Experimental_Workflow A Prepare Reagents (Buffer, Substrate, Enzyme) B Add Enzyme/Sample to Plate A->B C Add Substrate to Initiate Reaction B->C D Incubate at 37°C C->D E Add Diazonium Salt D->E F Incubate at Room Temperature E->F G Measure Absorbance F->G

Caption: General experimental workflow.

Troubleshooting_Tree Start Assay Issue LowSignal Low or No Signal Start->LowSignal HighBg High Background Start->HighBg CheckpH Check/Optimize pH (8.0-10.5) LowSignal->CheckpH Yes CheckEnzyme Verify Enzyme Activity LowSignal->CheckEnzyme No NoEnzymeCtrl Run 'No Enzyme' Control HighBg->NoEnzymeCtrl Yes FreshReagents Use Fresh, Pure Reagents HighBg->FreshReagents No CheckpH->CheckEnzyme CheckSubstrate Prepare Fresh Substrate CheckEnzyme->CheckSubstrate AddDecanol Optimize Decanol Concentration CheckSubstrate->AddDecanol NoEnzymeCtrl->FreshReagents ProtectLight Protect from Light FreshReagents->ProtectLight NoSubstrateCtrl Run 'No Substrate' Control ProtectLight->NoSubstrateCtrl

Caption: Troubleshooting decision tree.

References

"3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole" stability issues in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole in aqueous solutions. This resource is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Action(s)
Rapid degradation of the compound in solution Inappropriate pH: The ester linkage is susceptible to hydrolysis, which is significantly accelerated under alkaline and, to a lesser extent, acidic conditions. Pyrrole derivatives have been shown to be extremely unstable in alkaline media and labile in acidic media.[1][2]- Maintain the pH of the aqueous solution in the neutral range (pH 6-8) for maximal stability. - Use a well-buffered solution to prevent pH shifts. - If the experimental design requires acidic or basic conditions, be aware of the potential for rapid degradation and consider minimizing the exposure time.
Enzymatic activity: If the aqueous solution contains biological components (e.g., cell lysates, serum), esterases or proteases may be present that can enzymatically hydrolyze the ester bond.- For non-biological experiments, use purified water and sterile equipment. - In biological assays, consider the use of protease or esterase inhibitors if their presence is not essential to the experiment. - Run control experiments without the biological components to assess the rate of non-enzymatic hydrolysis.
Elevated temperature: Higher temperatures will increase the rate of hydrolysis.- Prepare and store solutions at low temperatures (2-8 °C) unless otherwise required by the experimental protocol. - For long-term storage, consider storing aliquots at -20 °C or -80 °C to minimize degradation.[3]
Inconsistent results in stability studies Variable pH: Small variations in the pH of the buffer can lead to significant differences in the rate of hydrolysis.- Ensure accurate and consistent preparation of all buffer solutions. - Measure and record the pH of each solution before initiating the experiment.
Inadequate analytical methodology: The analytical method (e.g., HPLC) may not be stability-indicating, meaning it cannot separate the parent compound from its degradation products.- Develop and validate a stability-indicating HPLC method that can resolve this compound from its potential degradation products, primarily 3-hydroxy-5-phenylpyrrole and N-Tosyl-L-alanine.
Light exposure: Some pyrrole derivatives are known to be photolabile.[1][2]- Protect solutions from light by using amber vials or by wrapping the containers in aluminum foil. - Conduct experiments under controlled lighting conditions.
Precipitation of the compound in aqueous solution Low aqueous solubility: this compound is a largely organic molecule and may have limited solubility in purely aqueous solutions.- Determine the solubility of the compound in the intended aqueous buffer before preparing stock solutions. - Consider the use of a co-solvent (e.g., DMSO, ethanol) to prepare a concentrated stock solution, which can then be diluted into the aqueous buffer. Be mindful of the final concentration of the organic solvent in the experimental solution.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound in aqueous solutions?

A1: The primary degradation pathway is the hydrolysis of the ester bond, which results in the formation of two main degradation products: 3-hydroxy-5-phenylpyrrole and N-Tosyl-L-alanine. This hydrolysis can be catalyzed by acid, base, or enzymes.

Q2: How does pH affect the stability of this compound?

A2: The stability of this compound is highly dependent on pH. Based on studies of similar pyrrole derivatives, it is expected to be most stable in neutral aqueous solutions (pH 6-8).[1][2] It is labile under acidic conditions and extremely unstable under alkaline conditions due to the rapid hydrolysis of the ester linkage.[1][2]

Q3: What are the expected degradation products I should monitor in my stability studies?

A3: You should primarily monitor for the appearance of 3-hydroxy-5-phenylpyrrole and N-Tosyl-L-alanine. A stability-indicating analytical method, such as HPLC, should be developed to separate and quantify the parent compound and these two degradation products.

Q4: What are the recommended storage conditions for solutions of this compound?

A4: For short-term storage, solutions should be kept at 2-8 °C and protected from light. For long-term storage, it is recommended to store aliquots of the stock solution at -20°C or -80°C to minimize degradation.[3]

Q5: Can I use a co-solvent to dissolve the compound?

A5: Yes, due to its likely limited aqueous solubility, a water-miscible organic co-solvent such as DMSO or ethanol can be used to prepare a concentrated stock solution. However, it is important to ensure that the final concentration of the co-solvent in your experimental setup is low and does not interfere with your assay. Always run a vehicle control with the same concentration of the co-solvent.

Predicted Stability Profile

The following table summarizes the expected stability of this compound in aqueous solutions under different conditions, based on the behavior of similar pyrrole and ester-containing compounds.

ConditionExpected StabilityRationale
Acidic (pH 1-3) LabileAcid-catalyzed hydrolysis of the ester bond.
Neutral (pH 6-8) Relatively StableLower rate of hydrolysis compared to acidic or basic conditions.[1][2]
Alkaline (pH 9-12) Highly UnstableBase-catalyzed hydrolysis of the ester bond is typically rapid for phenyl esters.[1][2]
Elevated Temperature Decreased StabilityIncreased rate of hydrolysis.
Presence of Esterases Decreased StabilityEnzymatic hydrolysis of the ester bond.
Exposure to Light Potentially UnstablePyrrole rings can be susceptible to photodegradation.[1][2]

Experimental Protocol: Assessing Aqueous Stability using HPLC

This protocol outlines a general procedure for conducting a forced degradation study to assess the stability of this compound in aqueous solutions.

1. Objective: To determine the stability of this compound under various stress conditions (acidic, basic, neutral, oxidative, thermal, and photolytic) and to identify its major degradation products.

2. Materials:

  • This compound

  • HPLC grade water, acetonitrile, and methanol

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Phosphate or other suitable buffer components

  • HPLC system with a UV detector and a C18 column

3. Preparation of Solutions:

  • Stock Solution: Prepare a 1 mg/mL stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol).

  • Working Solutions: Dilute the stock solution with the respective stressor solution to a final concentration of approximately 100 µg/mL.

4. Forced Degradation Conditions:

  • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Incubate at 60°C.

  • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Incubate at room temperature.

  • Neutral Hydrolysis: Mix the stock solution with purified water or a neutral buffer (pH 7.0). Incubate at 60°C.

  • Oxidative Degradation: Mix the stock solution with 3% H₂O₂. Store at room temperature, protected from light.

  • Thermal Degradation: Incubate the stock solution at 60°C.

  • Photolytic Degradation: Expose the stock solution in a photostability chamber to UV and visible light. A control sample should be kept in the dark at the same temperature.

5. Sampling and Analysis:

  • Withdraw aliquots from each solution at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Neutralize the acidic and basic samples before analysis.

  • Dilute the samples with the mobile phase to a suitable concentration for HPLC analysis.

  • Analyze the samples using a validated stability-indicating HPLC method. Monitor the decrease in the peak area of the parent compound and the increase in the peak areas of any degradation products.

6. Data Analysis:

  • Calculate the percentage of the compound remaining at each time point.

  • Determine the rate of degradation under each condition.

  • Identify the major degradation products by comparing their retention times with those of reference standards (if available) or by using LC-MS for structural elucidation.

Visualizations

experimental_workflow cluster_prep Preparation cluster_stress Forced Degradation cluster_analysis Analysis prep_stock Prepare 1 mg/mL Stock Solution (in ACN or MeOH) prep_working Dilute to 100 µg/mL in Stressor Solution prep_stock->prep_working acid Acid Hydrolysis (0.1 M HCl, 60°C) base Base Hydrolysis (0.1 M NaOH, RT) neutral Neutral Hydrolysis (Water, 60°C) oxidation Oxidation (3% H₂O₂, RT) thermal Thermal (60°C) photo Photolytic (UV/Vis Light) sampling Sample at Time Points (0, 2, 4, 8, 24h) acid->sampling base->sampling neutral->sampling oxidation->sampling thermal->sampling photo->sampling neutralize Neutralize Acid/Base Samples sampling->neutralize hplc Analyze by Stability-Indicating HPLC-UV neutralize->hplc data Calculate % Remaining & Identify Degradants hplc->data

Caption: Experimental workflow for forced degradation studies.

degradation_pathway cluster_products Degradation Products parent This compound product1 3-Hydroxy-5-phenylpyrrole parent->product1 H₂O (Acid/Base/Enzyme) product2 N-Tosyl-L-alanine parent->product2 H₂O (Acid/Base/Enzyme)

Caption: Proposed hydrolysis degradation pathway.

References

Non-specific binding of "3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole" in biological samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address non-specific binding of "3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole" in biological samples. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is "this compound" and what are its potential applications?

"this compound" is a biochemical reagent used in life science research.[1][2][3][4] Its chemical structure includes a pyrrole ring, a phenyl group, and an N-tosyl-L-alaninyloxy moiety, giving it a molecular weight of approximately 384.45 g/mol .[1] The presence of the L-alanine derivative makes it a chiral molecule, which suggests potential for stereoselective interactions with biological molecules.[1] While its specific biological target and mechanism of action are not widely documented, it has been suggested for use in biochemical assays, as a building block for synthesizing other compounds, and potentially in pharmaceutical development.[1] Some research indicates it may be useful for detecting components in human urine.[1][5]

Q2: What are the likely causes of non-specific binding with this compound?

Non-specific binding of small molecules like "this compound" can be attributed to several factors:

  • Hydrophobic Interactions: The phenyl group and pyrrole ring contribute to the molecule's hydrophobicity, which can lead to non-specific binding to hydrophobic surfaces on proteins, membranes, and plasticware.[6]

  • Ionic Interactions: The tosyl group and other polar moieties can participate in electrostatic interactions with charged molecules and surfaces.[6]

  • Compound Aggregation: At higher concentrations, small molecules can form aggregates that non-specifically sequester proteins.

  • Binding to Assay Components: The compound may bind to other components of your assay, such as blocking agents or detection antibodies.

Q3: How can I determine if I have a non-specific binding problem?

High background signals, inconsistent results, and a poor signal-to-noise ratio are all indicators of potential non-specific binding.[7][8] To confirm this, you can run control experiments, such as:

  • No Target Control: An assay performed with all components except the specific biological target of interest. A high signal in this control suggests non-specific binding to other assay components.

  • Competition Assay: Co-incubation with a high concentration of an unlabeled competitor molecule that is known to bind to the target. If the signal from "this compound" is not reduced, it may be binding non-specifically.

Troubleshooting Guides

Issue 1: High Background Signal in Cell-Based Assays

High background in cell-based assays can be caused by the compound binding to cell culture plates, components of the media, or non-target cellular proteins.

Troubleshooting Workflow

start High Background Signal step1 Optimize Buffer Composition (pH, Ionic Strength) start->step1 step2 Add Blocking Agents (e.g., BSA, Casein) step1->step2 step3 Incorporate Surfactants (e.g., Tween-20) step2->step3 step4 Optimize Compound Concentration and Incubation Time step3->step4 end Reduced Background Signal step4->end

Caption: Troubleshooting workflow for high background signals.

Suggested Solutions & Protocols

  • Optimize Buffer Composition:

    • Protocol: Prepare a series of assay buffers with varying pH values (e.g., 6.5, 7.4, 8.5) and ionic strengths (by adding NaCl at 50 mM, 100 mM, and 150 mM).[8] Perform the assay in each buffer to identify the condition with the best signal-to-noise ratio.[8]

  • Add Blocking Agents:

    • Protocol: Supplement your assay buffer with a blocking agent like Bovine Serum Albumin (BSA) or casein.[8] Prepare buffers with a range of BSA concentrations (e.g., 0.1%, 0.5%, 1%) and pre-incubate your cells with the blocking buffer for 30-60 minutes before adding the compound.[8]

  • Use Surfactants:

    • Protocol: Add a low concentration of a non-ionic surfactant, such as Tween-20, to your assay and wash buffers to disrupt hydrophobic interactions.[8] Test a range of concentrations (e.g., 0.01%, 0.05%, 0.1%).

Hypothetical Data on the Effect of Additives

AdditiveConcentrationReduction in Non-Specific Binding (%)
BSA 0.1%20%
1%55%
Tween-20 0.01%35%
0.05%70%
Issue 2: Inconsistent Results in In-Vitro Binding Assays (e.g., ELISA, Western Blot)

Inconsistent results can arise from the compound adhering to assay plates, membranes, or other labware.[8]

Troubleshooting Workflow

start Inconsistent In-Vitro Results step1 Pre-treat Labware (e.g., with BSA) start->step1 step2 Increase Salt Concentration in Buffers step1->step2 step3 Change Labware Material (e.g., low-binding plates) step2->step3 step4 Optimize Washing Steps (number and duration) step3->step4 end Improved Reproducibility step4->end cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Kinase1 Kinase A Receptor->Kinase1 Activates Kinase2 Kinase B Kinase1->Kinase2 Phosphorylates TF Transcription Factor Kinase2->TF Activates Gene Target Gene TF->Gene Regulates Transcription Compound 3-(N-Tosyl-L-alaninyloxy) -5-phenylpyrrole Compound->Kinase2 Inhibits

References

Technical Support Center: Quenching Effects in "3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole" Fluorescence Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing "3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole" and other pyrrole-based compounds in fluorescence assays.

Frequently Asked Questions (FAQs)

Q1: What is "this compound" and what are its applications in fluorescence assays?

"this compound" is a biochemical reagent used in life science research.[1][2] Its pyrrole core suggests fluorescent properties, making it a candidate for the development of fluorescent probes. While specific assay applications are not extensively documented in publicly available literature, its structural features, including a chiral center and a tosyl group, indicate potential for use in enzymatic assays, chiral recognition studies, and as a building block for more complex probes in drug discovery.

Q2: What is fluorescence quenching and how can it affect my assay results?

Fluorescence quenching is any process that decreases the fluorescence intensity of a fluorophore.[3] In the context of your assay, quenching can lead to a reduction in signal, potentially causing inaccurate measurements, decreased sensitivity, or false-negative results. Understanding the potential for quenching is crucial for proper assay design and data interpretation.

Q3: What are the common mechanisms of fluorescence quenching I should be aware of?

Several mechanisms can lead to fluorescence quenching. The most common include:

  • Collisional (Dynamic) Quenching: Occurs when the excited fluorophore collides with another molecule (the quencher) in solution, leading to non-radiative energy loss. This process is dependent on the concentration of the quencher and the viscosity of the solution.

  • Static Quenching: Involves the formation of a non-fluorescent complex between the fluorophore and the quencher in the ground state. This reduces the population of fluorophores available for excitation.

  • Förster Resonance Energy Transfer (FRET): A distance-dependent energy transfer from an excited donor fluorophore to a suitable acceptor molecule (quencher). This mechanism is highly dependent on the spectral overlap between the donor's emission and the acceptor's absorption spectra.

  • Inner Filter Effect: This is an artifact where the quencher absorbs either the excitation light intended for the fluorophore or the emitted fluorescence from the fluorophore. This is more prevalent at high concentrations of the quencher.

Q4: Can the tosyl group or other parts of the "this compound" molecule itself contribute to quenching?

Yes, intramolecular quenching is a possibility. The tosyl group, being an electron-withdrawing group, could potentially influence the electronic properties of the pyrrole fluorophore and contribute to quenching pathways. Additionally, interactions between the pyrrole ring and the phenyl or alaninyloxy substituents could affect the fluorescence output. Studies on similar compounds, such as tetraaryl-pyrrolo[3,2-b]pyrroles, have shown that N-aryl substituents with electron-withdrawing groups can quench fluorescence.

Troubleshooting Guide

This guide addresses common issues encountered during fluorescence assays with "this compound" and similar compounds.

Problem 1: Low or No Fluorescence Signal

Possible Causes & Solutions

Possible CauseRecommended Action
Incorrect Instrument Settings Verify that the excitation and emission wavelengths on your fluorometer or plate reader are correctly set for your pyrrole-based probe. If the exact spectra for "this compound" are unknown, perform an excitation and emission scan to determine the optimal wavelengths.
Compound Degradation Ensure the compound has been stored correctly, protected from light and moisture, to prevent degradation. Prepare fresh stock solutions.[1]
Low Concentration The concentration of the fluorescent probe may be too low. Prepare a dilution series to determine the optimal working concentration that provides a robust signal-to-noise ratio.
Quenching by Assay Components Components of your assay buffer (e.g., metal ions, certain salts) could be quenching the fluorescence. Test the fluorescence of your compound in different buffer systems to identify any quenching effects.
pH Sensitivity The fluorescence of pyrrole derivatives can be pH-dependent. Ensure the pH of your assay buffer is optimal and stable throughout the experiment.
Problem 2: High Background Fluorescence

Possible Causes & Solutions

Possible CauseRecommended Action
Autofluorescence of Assay Components Run a blank measurement containing all assay components except your fluorescent probe to quantify the background signal. Subtract this background from your experimental measurements. Consider using specialized low-autofluorescence microplates.
Contaminated Reagents or Solvents Use high-purity, spectroscopy-grade solvents and reagents to minimize fluorescent contaminants.
Compound Aggregation At high concentrations, fluorescent molecules can self-quench or form aggregates with altered fluorescent properties. Test a range of concentrations to find a region where fluorescence intensity is linearly proportional to concentration.
Problem 3: Signal Varies Between Replicates (Poor Reproducibility)

Possible Causes & Solutions

Possible CauseRecommended Action
Pipetting Inaccuracies Ensure accurate and consistent pipetting, especially for small volumes. Use calibrated pipettes and appropriate tips.
Incomplete Mixing Thoroughly mix all components in each well to ensure a homogeneous solution.
Photobleaching Prolonged exposure to the excitation light can lead to the photochemical destruction of the fluorophore. Minimize exposure time and use the lowest necessary excitation intensity. Consider using an anti-fade reagent if applicable.
Temperature Fluctuations Fluorescence is often temperature-dependent. Ensure that all measurements are performed at a constant and controlled temperature.

Experimental Protocols

General Protocol for a Quenching-Based Enzymatic Assay

This protocol describes a conceptual assay where the cleavage of the alaninyloxy ester bond by an enzyme would lead to a change in fluorescence.

  • Reagent Preparation:

    • Prepare a stock solution of "this compound" in a suitable organic solvent (e.g., DMSO).

    • Prepare the assay buffer (e.g., Tris-HCl, PBS) at the desired pH.

    • Prepare a stock solution of the enzyme of interest in the assay buffer.

    • Prepare solutions of any inhibitors or test compounds.

  • Assay Setup (96-well plate format):

    • Add a constant volume of assay buffer to all wells.

    • Add the desired concentration of the fluorescent substrate to each well.

    • Add any test compounds or inhibitors to the appropriate wells.

    • Include control wells:

      • Negative control: Substrate and buffer, no enzyme.

      • Positive control: Substrate, buffer, and active enzyme.

      • Blank: Buffer only.

  • Initiate the Reaction:

    • Add the enzyme solution to the wells to start the reaction.

    • Mix the plate gently.

  • Fluorescence Measurement:

    • Immediately place the plate in a fluorescence plate reader.

    • Measure the fluorescence intensity at appropriate time intervals (kinetic assay) or after a fixed incubation time (endpoint assay). Use the predetermined optimal excitation and emission wavelengths.

  • Data Analysis:

    • Subtract the background fluorescence (from blank wells).

    • Plot the fluorescence intensity versus time or concentration.

    • Calculate the initial reaction rates or the extent of quenching/dequenching.

Visualizations

To aid in understanding the concepts discussed, the following diagrams illustrate key processes.

Quenching_Mechanisms cluster_dynamic Dynamic (Collisional) Quenching cluster_static Static Quenching F_excited Fluorophore (Excited) F_ground Fluorophore (Ground) F_excited->F_ground Collision Heat Heat F_excited->Heat Energy Loss Q Quencher F_ground_s Fluorophore (Ground) FQ_complex Non-fluorescent Complex F_ground_s->FQ_complex Binding Q_s Quencher Q_s->FQ_complex

Caption: Mechanisms of dynamic and static fluorescence quenching.

Experimental_Workflow prep 1. Reagent Preparation (Substrate, Buffer, Enzyme) setup 2. Assay Setup (Plate loading, Controls) prep->setup initiate 3. Initiate Reaction (Add Enzyme) setup->initiate measure 4. Fluorescence Measurement (Kinetic or Endpoint) initiate->measure analyze 5. Data Analysis (Background Subtraction, Plotting) measure->analyze

Caption: General workflow for a fluorescence-based enzyme assay.

Troubleshooting_Logic start Problem Encountered low_signal Low/No Signal start->low_signal high_bg High Background start->high_bg poor_rep Poor Reproducibility start->poor_rep check_settings Check Instrument Settings low_signal->check_settings check_reagents Check Reagent Integrity/Purity high_bg->check_reagents check_protocol Review Protocol (Pipetting, Mixing) poor_rep->check_protocol check_settings->check_reagents If settings are correct check_reagents->check_protocol If reagents are pure

Caption: A logical approach to troubleshooting common fluorescence assay issues.

Quantitative Data for Reference

Due to the limited availability of specific photophysical data for "this compound", the following table provides data for other classes of pyrrole-based fluorophores to serve as a general reference. Researchers should experimentally determine the specific properties of the compound they are using.

Photophysical Properties of Representative Pyrrole-Based Dyes

Compound ClassExample DerivativeExcitation Max (nm)Emission Max (nm)Quantum Yield (Φ)Molar Extinction Coefficient (ε, M⁻¹cm⁻¹)
BODIPY BODIPY FL~503~512~0.9>80,000
Tetraarylpyrrolo[3,2-b]pyrrole Unsubstituted~400~450--

Note: Data is compiled from various sources and should be used for estimation purposes only. Actual values are solvent and environment-dependent.

References

Technical Support Center: Optimizing Diazonium Salt Chemistry for Colorimetric Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing diazonium salt concentration in color development applications. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide answers to frequently asked questions encountered during colorimetric assays involving diazonium salts.

Troubleshooting Guide

This guide addresses specific problems that may arise during your experiments, offering potential causes and solutions.

ProblemPossible Cause(s)Recommended Solution(s)
No or Weak Color Development Decomposition of Diazonium Salt: Diazonium salts are often thermally unstable.[1][2][3] Incorrect pH: The coupling reaction to form the colored azo dye is highly pH-dependent.[2] Low Analyte Concentration: The concentration of the target molecule may be below the detection limit of the assay. Reagent Degradation: The diazonium salt or coupling agent may have degraded due to improper storage.[1]Maintain Low Temperature: Ensure the diazotization reaction is performed at low temperatures, typically 0-5 °C, using an ice bath.[1][3] Optimize pH: For coupling with phenols, a mildly alkaline medium is usually required. For aromatic amines, a slightly acidic environment (pH 4-5) is often optimal.[2] Verify and adjust the pH of your reaction mixture accordingly. Concentrate Sample: If possible, concentrate the sample to increase the analyte concentration. Use Fresh Reagents: Always prepare fresh diazonium salt solutions for each experiment and ensure coupling agents are stored correctly.[2]
Inconsistent or Irreproducible Results Instability of Diazonium Salt: Diazonium salts can be unstable in solution, leading to variability between experiments.[2] Temperature and pH Fluctuations: Minor variations in temperature and pH can significantly impact reaction rates.[2] Pipetting Errors: Inaccurate pipetting can lead to inconsistent reagent concentrations.[2]Prepare Fresh Solutions: Use freshly prepared diazonium salt solutions for each experimental run and keep them cold.[2] Strictly Control Conditions: Maintain consistent temperature and pH across all experiments. Use calibrated equipment.[2] Ensure Pipetting Accuracy: Use calibrated pipettes and proper pipetting techniques to ensure accurate reagent delivery.[2]
Dark Brown or Black Reaction Mixture Decomposition of Diazonium Salt: Elevated temperatures can cause the diazonium salt to decompose, often resulting in a dark coloration.[1] Insufficient Acidity: Inadequate acid can lead to unwanted side reactions, such as the coupling of the diazonium salt with the unreacted parent amine.[1]Strict Temperature Control: Maintain the reaction temperature between 0-5 °C.[1] Ensure Sufficient Acidity: Use a strong mineral acid like HCl or H₂SO₄ to maintain a highly acidic environment during diazotization.[1]
Precipitate Formation During Diazotization Low Solubility of Amine Salt: The starting amine salt may not be fully soluble in the acidic solution.[1] Precipitation of Diazonium Salt: Some diazonium salts have limited solubility under the reaction conditions.[1]Ensure Complete Dissolution: Ensure the amine is fully dissolved in the acid before adding the nitrite solution. Gentle warming before cooling for the reaction might help, but ensure it's fully cooled before adding nitrite.[1] Adjust Solvent: In some cases, altering the solvent system may be necessary to improve solubility.
Color Fading After Development Instability of Azo Dye: The resulting azo dye may be unstable under the experimental conditions.[2] Light Sensitivity: Some azo dyes are sensitive to light and can degrade upon exposure.[2]Prompt Absorbance Reading: Measure the absorbance as soon as the optimal color has developed.[2] Protect from Light: Conduct the experiment and store the samples in the dark if the azo dye is known to be light-sensitive.[2]

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature for preparing diazonium salts?

A1: The optimal temperature for the diazotization reaction is typically between 0-5 °C.[1][3][4] This low temperature is crucial because diazonium salts are thermally unstable and can decompose rapidly at higher temperatures, leading to a loss of yield and the formation of byproducts.[1]

Q2: Why is a strong acid necessary for the diazotization reaction?

A2: A strong mineral acid, such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄), is essential for two primary reasons. First, it reacts with sodium nitrite to generate nitrous acid in situ, which is the diazotizing agent.[5][6] Second, it maintains a low pH, which protonates the starting primary amine, preventing it from coupling with the newly formed diazonium salt.[1]

Q3: How can I confirm the formation of the diazonium salt?

A3: A common qualitative test is to perform a coupling reaction.[1] A small amount of the reaction mixture can be added to a solution of a coupling agent, like 2-naphthol in a basic solution. The formation of a brightly colored azo dye (typically red or orange) indicates the successful synthesis of the diazonium salt.[1][7]

Q4: What factors influence the stability of the final colored azo dye?

A4: The stability of the azo dye can be affected by its chemical structure, the pH of the solution, and exposure to light.[2] Some azo dyes are prone to fading over time. To mitigate this, it is recommended to measure the absorbance promptly after color development and to protect the samples from light if they are known to be photosensitive.[2]

Q5: Can I use a pre-made diazonium salt solution?

A5: It is generally recommended to prepare diazonium salt solutions fresh for each experiment.[2] Due to their inherent instability, especially in solution, pre-made or stored solutions may have decomposed, leading to inaccurate and unreliable results.[2][8]

Experimental Protocols

General Protocol for Diazotization

This protocol describes a general method for the preparation of a diazonium salt from a primary aromatic amine.

  • Preparation of the Amine Solution:

    • Dissolve or suspend the primary aromatic amine (1 equivalent) in a suitable amount of distilled water in a flask.

    • Cool the mixture to 0-5 °C in an ice bath with continuous stirring.

    • Slowly add a strong mineral acid, such as concentrated hydrochloric acid (approximately 2.5-3 equivalents), while maintaining the low temperature. The amine should dissolve to form its salt.[4]

  • Preparation of the Sodium Nitrite Solution:

    • In a separate beaker, dissolve sodium nitrite (approximately 1.1 equivalents) in a minimal amount of cold distilled water.[4]

  • Diazotization Reaction:

    • Slowly add the chilled sodium nitrite solution dropwise to the stirred amine salt solution.

    • Continuously monitor the temperature and ensure it remains between 0-5 °C throughout the addition.[4]

    • After the complete addition of the sodium nitrite solution, continue to stir the reaction mixture at 0-5 °C for an additional 15-30 minutes.[5]

  • Confirmation of Diazotization (Optional):

    • Test for the presence of excess nitrous acid by spotting a drop of the reaction mixture onto starch-iodide paper. An immediate blue-black color indicates that the diazotization is complete.[4]

  • Use of the Diazonium Salt Solution:

    • The resulting diazonium salt solution should be used immediately in the subsequent coupling reaction as it is unstable.[9]

General Protocol for Azo Coupling for Color Development

This protocol outlines the general procedure for the coupling of a diazonium salt with a coupling agent to produce a colored azo dye.

  • Preparation of the Coupling Agent Solution:

    • Dissolve the coupling agent (e.g., a phenol or an aromatic amine) in an appropriate solvent.

    • For phenols, dissolve them in a dilute sodium hydroxide solution to form the more reactive phenoxide ion.[10]

    • For aromatic amines, they can be dissolved in a slightly acidic buffer (pH 4-5).[2]

    • Cool the solution in an ice bath.

  • Coupling Reaction:

    • Slowly add the freshly prepared, cold diazonium salt solution to the cold coupling agent solution with constant stirring.[5]

    • A colored precipitate or solution should form, indicating the formation of the azo dye.[7]

  • Completion and Measurement:

    • Allow the reaction to proceed for a specified time to ensure complete color development. This time may need to be optimized for your specific assay.[2]

    • Measure the absorbance of the resulting colored solution at its maximum wavelength (λmax) using a spectrophotometer.

Visualizations

experimental_workflow cluster_diazotization Diazotization cluster_coupling Azo Coupling cluster_analysis Analysis Amine Primary Aromatic Amine Diazonium Diazonium Salt Solution Amine->Diazonium Nitrite Sodium Nitrite Nitrite->Diazonium Acid Strong Acid (e.g., HCl) Acid->Diazonium AzoDye Colored Azo Dye Diazonium->AzoDye Coupling Reaction CouplingAgent Coupling Agent (e.g., Phenol, Amine) CouplingAgent->AzoDye Spectrophotometer Spectrophotometric Measurement AzoDye->Spectrophotometer Quantification

Caption: Experimental workflow for color development using diazonium salts.

troubleshooting_logic Start Start Experiment Problem Poor Color Development? Start->Problem CheckTemp Check Temperature (0-5°C) Problem->CheckTemp Yes Success Successful Color Development Problem->Success No CheckpH Check pH CheckTemp->CheckpH OK AdjustTemp Adjust Temperature CheckTemp->AdjustTemp Not OK CheckReagents Check Reagent Freshness CheckpH->CheckReagents OK AdjustpH Adjust pH CheckpH->AdjustpH Not OK CheckReagents->Success OK NewReagents Prepare Fresh Reagents CheckReagents->NewReagents Not OK AdjustTemp->Problem AdjustpH->Problem NewReagents->Problem

Caption: Troubleshooting logic for poor color development in diazonium salt assays.

References

Effect of pH on "3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole" assay performance

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole Assay

Welcome to the technical support resource for assays utilizing the chromogenic/fluorogenic substrate, this compound. This guide is designed for researchers, scientists, and drug development professionals to address common issues related to assay performance, with a specific focus on the critical role of pH.

The substrate, featuring a Tosyl-L-alanine moiety, is designed for measuring the activity of certain esterases or, more commonly, serine proteases such as chymotrypsin or trypsin. The enzymatic cleavage of the ester bond releases 3-hydroxy-5-phenylpyrrole, which can be detected colorimetrically or fluorometrically. Optimal pH is paramount for ensuring maximal enzyme activity, substrate stability, and signal generation.

Troubleshooting Guide

This section addresses specific problems you may encounter during your experiments.

Q1: My assay signal is weak or completely absent. What are the likely pH-related causes?

A weak or absent signal is a common issue often linked to suboptimal pH conditions. Consider the following:

  • Incorrect Buffer pH: The pH of your assay buffer may be outside the optimal range for your specific enzyme. Most serine proteases exhibit maximal activity in a slightly alkaline environment (pH 7.5-8.5).[1][2][3] A buffer with a pH that is too acidic or too alkaline can drastically reduce or eliminate enzyme activity.

  • Enzyme Inactivation: Exposing the enzyme to extreme pH values, even for a short period during sample preparation, can cause irreversible denaturation and inactivation.

  • Substrate Instability: While the substrate is generally stable, extreme pH conditions (highly acidic or alkaline) can lead to its spontaneous, non-enzymatic hydrolysis.[4][5] This reduces the concentration of available substrate for the enzyme to act upon.

Solution Workflow:

  • Verify Buffer pH: Use a calibrated pH meter to confirm the pH of your assay buffer is at the expected value. Do not rely solely on the theoretical pH from buffer preparation.

  • Perform a pH Optimization Experiment: Systematically test a range of pH values to determine the optimal pH for your specific enzyme and assay conditions. See the detailed protocol in the "Experimental Protocols" section.

  • Check Reagent Storage: Ensure all reagents, especially the enzyme and substrate stock solutions, have been stored at the correct temperature and pH to prevent degradation.[6]

Q2: I'm observing high background noise in my negative control wells (no enzyme). How can pH contribute to this?

High background signal can mask the true enzymatic activity and is often caused by:

  • Non-Enzymatic Substrate Hydrolysis: The ester linkage in this compound can be susceptible to spontaneous hydrolysis, especially at highly alkaline pH values (e.g., pH > 9.0).[4][5] This leads to the release of the reporter molecule, creating a false-positive signal.

  • Buffer Interference: Some buffer components can interfere with the detection of the product, either by autofluorescence or by reacting with the released 3-hydroxy-5-phenylpyrrole.

Solution Workflow:

  • Run a Substrate Stability Test: Incubate the substrate in your assay buffer at various pH values (e.g., 6.5, 7.5, 8.5, 9.5) without any enzyme. Measure the signal generation over your standard assay time. The ideal pH will show minimal signal increase.

  • Lower the Assay pH: If high background is observed and your enzyme retains sufficient activity at a slightly lower pH, shifting the assay pH towards a more neutral range (e.g., from 8.5 to 7.5) can often reduce non-enzymatic hydrolysis without catastrophically impacting enzyme performance.

  • Select an Alternative Buffer: Test different buffer systems within the same pH range to rule out specific buffer component interference.

Q3: My assay results are not reproducible between experiments. Could pH be the culprit?

Poor reproducibility is a frustrating issue where pH can be a hidden variable.

  • Inconsistent Buffer Preparation: Minor variations in buffer preparation can lead to significant shifts in pH, especially if the buffer has poor buffering capacity at the target pH. This can cause day-to-day variability in enzyme activity.[7]

  • Temperature Effects on Buffer pH: The pH of some common buffers, like Tris, is highly sensitive to temperature. A buffer prepared at room temperature may have a different pH at the assay incubation temperature (e.g., 37°C).[8]

  • CO₂ Absorption: Alkaline buffers (pH > 8) can absorb atmospheric CO₂, leading to a decrease in pH over time if left exposed to air.

Solution Workflow:

  • Standardize Buffer Preparation: Use a precise protocol for buffer preparation and always verify the final pH with a calibrated meter at the temperature at which the assay will be performed.

  • Use Temperature-Stable Buffers: Consider using buffers less sensitive to temperature changes, such as HEPES or MOPS, if you suspect temperature-induced pH shifts.

  • Prepare Buffers Freshly: Prepare your assay buffer fresh for each experiment or store it in tightly sealed containers to prevent CO₂ absorption.

Frequently Asked Questions (FAQs)

Q: What is the optimal pH for an assay using this compound?

A: The optimal pH is primarily determined by the enzyme being used, not the substrate itself. Since this substrate is characteristic for serine proteases, the optimal pH is typically in the range of pH 7.5 to 8.5 .[2][3] However, this is a general guideline. It is crucial to perform a pH optimization experiment to find the precise optimum for your specific enzyme and experimental conditions.[7]

Q: Which buffers are recommended for this assay?

A: The choice of buffer is critical. You should select a buffer that has a pKa value close to the desired assay pH to ensure good buffering capacity. Common choices include:

  • Tris-HCl: Effective in the pH 7.5-9.0 range. Be mindful of its temperature sensitivity.

  • HEPES: A good all-purpose buffer for pH 6.8-8.2 with low temperature sensitivity.

  • Phosphate Buffer (PBS): Useful for near-neutral pH ranges (pH 6.5-7.5).[9]

  • Borate Buffer: Can be used for more alkaline conditions (pH 8.0-10.0), but always check for potential inhibition of your enzyme.

Q: How does a non-optimal pH affect enzyme kinetics?

A: pH affects the ionization state of amino acid residues in the enzyme's active site and on its overall surface. Deviating from the optimal pH can:

  • Decrease Catalytic Efficiency (kcat): By altering the charge of key catalytic residues, reducing the enzyme's ability to perform the reaction.

  • Alter Substrate Binding (Km): By changing the charge of residues involved in substrate recognition and binding.

  • Cause Denaturation: At extreme pH values, the enzyme's tertiary structure can be disrupted, leading to a complete loss of activity.

Data Presentation

Table 1: Representative pH Profile for a Serine Protease Assay This table shows example data from a pH optimization experiment, demonstrating the impact of pH on relative enzyme activity.

Buffer SystempHRelative Activity (%)Signal-to-Background RatioNotes
Phosphate6.545%50Low activity, but very low background.
Phosphate7.078%85Good activity and low background.
Tris-HCl7.595%90Near-optimal activity.
Tris-HCl 8.0 100% 92 Optimal activity and excellent S/B.
Tris-HCl8.591%75High activity, background slightly increasing.
Borate9.065%40Decreased activity and higher background.
Borate9.530%15Significant drop in activity, high background.

Experimental Protocols

Protocol: pH Optimization for the this compound Assay

This protocol outlines the steps to determine the optimal pH for your enzyme.

1. Materials & Reagents:

  • Enzyme stock solution

  • Substrate: this compound

  • A series of buffers with overlapping pH ranges (e.g., 0.1 M Phosphate for pH 6.0-7.5, 0.1 M Tris-HCl for pH 7.5-9.0, 0.1 M Borate for pH 9.0-10.0).

  • 96-well microplate (black for fluorescence, clear for colorimetric).

  • Microplate reader.

2. Buffer Preparation:

  • Prepare each buffer at the desired concentration (e.g., 0.1 M).

  • Adjust the pH of each buffer solution to a range of values (e.g., in 0.5 pH unit increments) using HCl or NaOH.

  • Crucially, confirm the final pH of each buffer at the intended assay temperature.

3. Assay Procedure:

  • Design a plate map. For each pH value to be tested, include wells for:

    • Negative Control (Background): Buffer + Substrate (No Enzyme)

    • Test Condition: Buffer + Substrate + Enzyme

  • Add 50 µL of the appropriate pH buffer to each well.

  • Add 25 µL of the enzyme solution (at a fixed concentration) to the "Test Condition" wells. Add 25 µL of buffer to the "Negative Control" wells.

  • Pre-incubate the plate for 5-10 minutes at the assay temperature to allow components to equilibrate.

  • Initiate the reaction by adding 25 µL of the substrate solution (at a fixed concentration) to all wells.

  • Immediately place the plate in the microplate reader.

  • Monitor the signal (absorbance or fluorescence) over time (kinetic mode) or at a fixed endpoint.

4. Data Analysis:

  • For each pH value, calculate the initial reaction rate (V₀) from the linear portion of the kinetic curve.

  • Subtract the rate of the negative control (background hydrolysis) from the rate of the corresponding test condition.

  • Plot the corrected reaction rate (or endpoint signal) as a function of pH.

  • The pH value that corresponds to the highest activity is the optimal pH for your assay.

Visualizations

Enzymatic_Reaction Figure 1. Enzymatic Reaction Pathway sub Substrate This compound enz Serine Protease sub->enz prod1 Product 1 3-Hydroxy-5-phenylpyrrole (Signal) enz->prod1 Cleavage prod2 Product 2 N-Tosyl-L-alanine enz->prod2

Figure 1. Enzymatic Reaction Pathway

Assay_Workflow Figure 2. pH Optimization Workflow start Start: Prepare Buffers at Various pH Values plate Dispense Buffers, Enzyme, and Controls into 96-well Plate start->plate preincubate Pre-incubate Plate at Assay Temperature plate->preincubate add_sub Initiate Reaction: Add Substrate preincubate->add_sub read Read Plate Kinetically in Microplate Reader add_sub->read analyze Analyze Data: Calculate Rates vs. pH read->analyze end End: Identify Optimal pH analyze->end

Figure 2. pH Optimization Workflow

Troubleshooting_Tree Figure 3. pH Troubleshooting Decision Tree p0 Problem Observed p1 Weak / No Signal p0->p1 p2 High Background p0->p2 p3 Poor Reproducibility p0->p3 s1a Is buffer pH correct? p1->s1a s2a Is substrate stable in buffer alone? p2->s2a s3a Is buffer prep standardized? p3->s3a s1b Is enzyme active? s1a->s1b Yes s1c Solution: Perform pH Optimization (See Protocol) s1a->s1c No s1b->s1c No s2b Solution: Lower assay pH slightly (e.g., 8.5 -> 7.8) s2a->s2b No s3b Is buffer temp-sensitive (e.g., Tris)? s3a->s3b Yes s3c Solution: Use fresh, pH-verified buffer. Consider HEPES. s3a->s3c No s3b->s3c Yes

Figure 3. pH Troubleshooting Decision Tree

References

Reducing background noise in "3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole" experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole. Our aim is to help you minimize background noise and address common challenges in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of background noise when working with this compound?

A1: Background noise can originate from several sources, including impurities from the synthesis, degradation of the compound, non-specific binding in assays, and contaminated reagents. The pyrrole ring system can be susceptible to oxidation, and the ester linkage can be prone to hydrolysis, both of which can generate interfering substances.[1][2]

Q2: How can I assess the purity of my this compound sample?

A2: The purity of your sample can be determined using a combination of analytical techniques. High-performance liquid chromatography (HPLC) is ideal for identifying and quantifying impurities. Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy can confirm the chemical structure and the presence of major functional groups.[3] Mass spectrometry can verify the molecular weight.[4][5]

Q3: What are the optimal storage conditions for this compound to minimize degradation?

A3: To minimize degradation, the compound should be stored in a tightly sealed container, protected from light, and kept in a dry environment at room temperature.[4][6] For long-term storage of solutions, it is recommended to aliquot and store at -20°C or -80°C to prevent repeated freeze-thaw cycles.[6]

Troubleshooting Guides

High Background in Synthesis and Purification

Issue 1: High background signal or colored impurities observed after synthesis.

This often points to side reactions, degradation of the pyrrole moiety, or residual starting materials and catalysts.

Possible Cause Recommended Solution
Oxidation of the pyrrole ring Perform the reaction and purification steps under an inert atmosphere (e.g., nitrogen or argon). Use degassed solvents.[1]
Incomplete reaction Monitor the reaction progress using Thin Layer Chromatography (TLC) or HPLC to ensure full conversion of starting materials.
Side reactions due to harsh conditions Optimize reaction temperature and time. Traditional pyrrole syntheses can require high temperatures, which may lead to side products.[7] Consider milder, modern synthetic methods where applicable.[8]
Residual acidic or basic impurities Neutralize the reaction mixture carefully during workup. Wash the organic layer with a mild acid or base as appropriate to remove contaminants. For pyrrole purification, acid treatment can convert basic impurities into non-volatile salts that can be removed by distillation.[9][10][11]
High Background in Biological Assays

Issue 2: High background signal in a biochemical or cell-based assay.

High background in assays can mask the specific signal, leading to reduced sensitivity and inaccurate results.[12]

Possible Cause Recommended Solution
Non-specific binding of the compound Increase the concentration of the blocking agent (e.g., BSA, non-fat dry milk) in your assay buffer.[13] Add a non-ionic detergent (e.g., Tween-20) to the wash buffer to reduce non-specific interactions.[13]
Compound aggregation Prepare fresh dilutions of the compound from a stock solution. Centrifuge the solution before use to pellet any aggregates.[12]
Contaminated buffers or reagents Prepare fresh buffers and solutions using high-purity water and reagents. Filter-sterilize buffers if necessary.[12][13]
Hydrolysis of the ester linkage Ensure the pH of the assay buffer is within a stable range for the ester. Avoid highly acidic or basic conditions.

Experimental Protocols

Protocol 1: Purification of this compound by Column Chromatography

This protocol describes a general procedure for the purification of the crude product to remove impurities that may cause background noise.

  • Slurry Preparation: Dissolve the crude this compound in a minimal amount of the chosen eluent or a stronger solvent like dichloromethane. Add silica gel and evaporate the solvent to create a dry powder.

  • Column Packing: Pack a glass column with silica gel using a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes).

  • Loading: Carefully add the prepared slurry to the top of the packed column.

  • Elution: Begin elution with the chosen solvent system, starting with a low polarity and gradually increasing it.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified compound.

Protocol 2: General Assay Protocol to Minimize Background Noise

This protocol provides a framework for a typical binding assay, with steps to reduce background.

  • Plate Coating (if applicable): Coat microplate wells with the target protein or molecule and incubate as required.

  • Washing: Wash the wells three to five times with a wash buffer (e.g., PBS with 0.05% Tween-20) to remove unbound material.[13]

  • Blocking: Add a blocking buffer (e.g., PBS with 1% BSA) to each well and incubate for 1-2 hours at room temperature to prevent non-specific binding.[13]

  • Compound Addition: Add serial dilutions of this compound to the wells. Include "no compound" and "no template" controls to determine background levels.[14]

  • Incubation: Incubate for the required time and temperature to allow for binding or reaction.

  • Washing: Repeat the washing step to remove the unbound compound.

  • Detection: Add the detection reagents (e.g., a labeled secondary antibody or a substrate) and incubate.

  • Signal Measurement: Read the plate using a suitable plate reader. Subtract the average signal from the "no template" control wells from all other readings.

Visualizations

Troubleshooting_Workflow cluster_synthesis Synthesis Troubleshooting cluster_assay Assay Troubleshooting start High Background Noise Detected is_synthesis Issue in Synthesis or Assay? start->is_synthesis check_purity Check Purity (HPLC, NMR) is_synthesis->check_purity Synthesis check_controls Review Controls (No Template, No Compound) is_synthesis->check_controls Assay check_oxidation Evidence of Oxidation? (Color Change) check_purity->check_oxidation use_inert Use Inert Atmosphere & Degassed Solvents check_oxidation->use_inert Yes check_impurities Acidic/Basic Impurities? check_oxidation->check_impurities No repurify Repurify (Column Chromatography) use_inert->repurify neutralize Neutralize & Wash During Workup check_impurities->neutralize Yes check_impurities->repurify No neutralize->repurify is_nonspecific High Signal in 'No Template' Control? check_controls->is_nonspecific optimize_blocking Optimize Blocking & Washing is_nonspecific->optimize_blocking Yes check_reagents Check for Reagent Contamination is_nonspecific->check_reagents No resolve Problem Resolved optimize_blocking->resolve use_fresh_reagents Prepare Fresh Buffers & Reagents check_reagents->use_fresh_reagents Yes check_reagents->resolve No use_fresh_reagents->resolve

Caption: Troubleshooting workflow for high background noise.

Degradation_Pathway cluster_causes Causes of Degradation cluster_products Degradation Products (Background Noise) compound 3-(N-Tosyl-L-alaninyloxy)- 5-phenylpyrrole oxidized Oxidized Pyrrole Species (Colored Impurities) compound->oxidized hydrolyzed Hydrolyzed Ester (Pyrrole Alcohol + Tosyl-Alanine) compound->hydrolyzed light Light light->oxidized air Air (Oxygen) air->oxidized ph Extreme pH ph->hydrolyzed

Caption: Potential degradation pathways of the compound.

References

Validation & Comparative

A Comparative Guide to Substrates for Leukocyte Elastase Quantification: Validation of 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the study of inflammatory processes and related diseases, accurate quantification of human leukocyte elastase (HLE) activity is paramount. This guide provides a comparative analysis of "3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole" and other commonly used substrates for measuring HLE activity.

Introduction to Leukocyte Elastase and its Quantification

Human leukocyte elastase is a serine protease stored in the azurophilic granules of neutrophils.[1] Its primary physiological role is in the degradation of foreign proteins and host defense. However, when unregulated, HLE can contribute to tissue damage in a variety of pathological conditions, including chronic obstructive pulmonary disease (COPD), cystic fibrosis, and acute respiratory distress syndrome (ARDS). Consequently, the reliable measurement of HLE activity is a critical aspect of research in these areas.

The quantification of HLE activity typically relies on the use of synthetic substrates that are cleaved by the enzyme, resulting in a detectable signal. These substrates can be broadly categorized as chromogenic or fluorogenic, each with its own set of advantages and disadvantages. This guide focuses on the performance of "this compound" in comparison to other widely used alternatives.

Performance Comparison of Leukocyte Elastase Substrates

The selection of an appropriate substrate is crucial for the sensitive and specific detection of HLE activity. Key performance indicators include the Michaelis constant (Km), which reflects the substrate affinity of the enzyme (a lower Km indicates higher affinity), the catalytic rate constant (kcat), and the specificity constant (kcat/Km), which represents the overall catalytic efficiency.

Substrate NameFull Chemical NameTypeDetection MethodKmkcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)Notes
Tos-Ala-OPPy This compoundChromogenicColorimetricNot specifiedNot specified1 x 10⁷Value obtained in the presence of decanol as an accelerator.[1]
MeOSuc-AAPV-pNA N-Methoxysuccinyl-Ala-Ala-Pro-Val-p-nitroanilideChromogenicColorimetric (405-410 nm)0.28 mM9.233,915Widely used chromogenic substrate.[2]
MeOSuc-AAPV-AFC N-Methoxysuccinyl-Ala-Ala-Pro-Val-7-amino-4-trifluoromethylcoumarinFluorogenicFluorometric (Ex: ~380 nm, Em: ~500 nm)130 µMNot specifiedNot specifiedHighly sensitive fluorogenic substrate.
MeOSuc-AAPV-AMC N-Methoxysuccinyl-Ala-Ala-Pro-Val-7-amino-4-methylcoumarinFluorogenicFluorometric (Ex: ~380 nm, Em: ~460 nm)362 µMNot specifiedNot specifiedCommonly used fluorogenic substrate.[3]

Note: Direct comparison of kcat/Km values should be made with caution, as experimental conditions can vary between studies. The reported kcat/Km for Tos-Ala-OPPy was determined in the presence of an accelerator, which significantly enhances the reaction rate.[1]

Enzymatic Reaction and Experimental Workflow

Enzymatic Reaction of this compound

The enzymatic reaction involves the hydrolysis of the ester bond in "this compound" by human leukocyte elastase. This cleavage releases 3-hydroxy-5-phenylpyrrole, which can then react with a diazonium salt in a secondary reaction to produce a colored azo dye for quantification.

Enzymatic_Reaction Substrate This compound Enzyme Human Leukocyte Elastase (HLE) Substrate->Enzyme Binding Product1 3-Hydroxy-5-phenylpyrrole Enzyme->Product1 Hydrolysis Product2 N-Tosyl-L-alanine Enzyme->Product2 Diazo Diazonium Salt Product1->Diazo Coupling Reaction AzoDye Colored Azo Dye (Detectable Signal) Diazo->AzoDye

Enzymatic cleavage of the substrate by HLE and subsequent colorimetric detection.

General Experimental Workflow for Leukocyte Elastase Quantification

The following diagram outlines a typical workflow for measuring HLE activity using a synthetic substrate in a research laboratory setting.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis ReagentPrep Prepare Assay Buffer, Substrate Stock Solution, and Enzyme/Sample PlateSetup Pipette Reagents into 96-well Plate (Blank, Control, Sample) ReagentPrep->PlateSetup Incubation Incubate at 37°C PlateSetup->Incubation Measurement Measure Absorbance/Fluorescence Kinetically Incubation->Measurement CalcRate Calculate Rate of Reaction (ΔSignal / ΔTime) Measurement->CalcRate Quantify Quantify Elastase Activity (using Standard Curve) CalcRate->Quantify

A generalized workflow for quantifying leukocyte elastase activity.

Experimental Protocols

Below are generalized protocols for performing HLE activity assays using chromogenic and fluorogenic substrates. These should be optimized for specific experimental conditions.

Key Experiment: Chromogenic Assay for HLE Activity

Objective: To quantify the enzymatic activity of human leukocyte elastase using a chromogenic substrate.

Materials:

  • Purified Human Leukocyte Elastase (or biological sample)

  • Chromogenic Substrate (e.g., MeOSuc-AAPV-pNA)

  • Assay Buffer (e.g., 0.1 M HEPES, 0.5 M NaCl, pH 7.5)

  • 96-well clear microplate

  • Microplate reader capable of measuring absorbance at 405-410 nm

  • Dimethyl sulfoxide (DMSO) for substrate stock solution

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the chromogenic substrate in DMSO.

    • Dilute the substrate stock solution to the desired working concentration in Assay Buffer.

    • Prepare serial dilutions of purified HLE in Assay Buffer to generate a standard curve.

    • Prepare experimental samples (e.g., cell lysates, biological fluids) and dilute in Assay Buffer as needed.

  • Assay Setup:

    • Add 50 µL of Assay Buffer to each well.

    • Add 20 µL of standard, sample, or blank control to the appropriate wells.

    • Pre-incubate the plate at 37°C for 5-10 minutes.

  • Reaction Initiation and Measurement:

    • Add 30 µL of the diluted substrate solution to each well to start the reaction.

    • Immediately place the plate in the microplate reader.

    • Measure the absorbance at 405-410 nm kinetically for 15-30 minutes at 37°C, taking readings every 1-2 minutes.

  • Data Analysis:

    • Subtract the absorbance of the blank from all readings.

    • Determine the rate of reaction (Vmax) from the linear portion of the absorbance vs. time plot.

    • Plot the Vmax values for the standards against their concentrations to generate a standard curve.

    • Determine the HLE activity in the experimental samples by interpolating their Vmax values on the standard curve.

Key Experiment: Fluorogenic Assay for HLE Activity

Objective: To quantify the enzymatic activity of human leukocyte elastase using a fluorogenic substrate.

Materials:

  • Purified Human Leukocyte Elastase (or biological sample)

  • Fluorogenic Substrate (e.g., MeOSuc-AAPV-AFC or MeOSuc-AAPV-AMC)

  • Assay Buffer (e.g., 0.1 M HEPES, 0.5 M NaCl, pH 7.5)

  • 96-well black microplate

  • Fluorescence microplate reader with appropriate excitation and emission filters

  • Dimethyl sulfoxide (DMSO) for substrate stock solution

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the fluorogenic substrate in DMSO.

    • Dilute the substrate stock solution to the desired working concentration in Assay Buffer.

    • Prepare serial dilutions of purified HLE in Assay Buffer for a standard curve.

    • Prepare experimental samples and dilute in Assay Buffer.

  • Assay Setup:

    • Add 50 µL of Assay Buffer to each well of the black microplate.

    • Add 20 µL of standard, sample, or blank control to the appropriate wells.

    • Pre-incubate the plate at 37°C for 5-10 minutes, protected from light.

  • Reaction Initiation and Measurement:

    • Add 30 µL of the diluted substrate solution to each well.

    • Immediately place the plate in the fluorescence microplate reader.

    • Measure the fluorescence intensity kinetically for 15-30 minutes at 37°C, with excitation and emission wavelengths appropriate for the chosen fluorophore.

  • Data Analysis:

    • Subtract the fluorescence of the blank from all readings.

    • Calculate the rate of reaction (Vmax) from the linear portion of the fluorescence vs. time plot.

    • Generate a standard curve by plotting the Vmax of the standards against their concentrations.

    • Quantify the HLE activity in the samples from the standard curve.

Conclusion

"this compound" demonstrates high reactivity with human leukocyte elastase, particularly in the presence of an accelerator, suggesting its potential for sensitive detection.[1] However, for quantitative laboratory use, researchers have a variety of well-characterized chromogenic and fluorogenic substrates at their disposal. The choice of substrate will depend on the specific requirements of the assay, including the desired sensitivity, the nature of the biological sample, and the available instrumentation. Fluorogenic substrates generally offer higher sensitivity compared to their chromogenic counterparts. It is recommended to perform initial validation experiments to determine the optimal substrate and assay conditions for your specific research application.

References

A Comparative Guide to Chromogenic Elastase Substrates: 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole vs. Peptide-p-Nitroanilides

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate measurement of elastase activity is critical in studies of inflammation, tissue remodeling, and various pathologies. This guide provides an objective comparison of the chromogenic substrate 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole (TAPP) with other commonly used alternatives, supported by available experimental data and detailed methodologies.

Introduction to Chromogenic Elastase Substrates

Chromogenic substrates are invaluable tools for the simple and rapid determination of enzyme activity. In the context of elastase, a serine protease involved in a multitude of physiological and pathological processes, these substrates are designed to be specifically cleaved by the enzyme, releasing a chromophore that can be quantified spectrophotometrically. The ideal substrate exhibits high specificity, favorable kinetic parameters, and robust performance in various experimental settings. This guide focuses on comparing TAPP, a pyrrole-based substrate, with widely used peptide-p-nitroanilide substrates, namely N-Succinyl-Ala-Ala-Ala-p-nitroanilide (Suc-AAA-pNA) and Methoxysuccinyl-Ala-Ala-Pro-Val-p-nitroanilide (MeO-Suc-AAPV-pNA).

Performance Comparison

A direct comparison of the kinetic parameters of these substrates with human leukocyte elastase (HLE), also known as human neutrophil elastase (HNE), reveals significant differences in their efficiency and affinity.

SubstrateAbbreviationEnzymeKm (mM)kcat (s-1)kcat/Km (M-1s-1)Optimal Wavelength (nm)
This compoundTAPPHuman Leukocyte ElastaseNot ReportedNot Reported1.0 x 107[1]Not Reported
N-Succinyl-Ala-Ala-Ala-p-nitroanilideSuc-AAA-pNAHuman Leukocyte ElastaseNot ReportedNot ReportedNot Reported410[2]
Methoxysuccinyl-Ala-Ala-Pro-Val-p-nitroanilideMeO-Suc-AAPV-pNAHuman Neutrophil ElastaseNot ReportedNot Reported120,000405-410
Methoxysuccinyl-Ala-Ala-Pro-Val-p-nitroanilideMeO-Suc-AAPV-pNAPorcine Pancreatic ElastaseNot ReportedNot Reported2,700405-410

Note: While the catalytic efficiency (kcat/Km) for TAPP is remarkably high, the individual Michaelis constant (Km) and catalytic rate constant (kcat) have not been reported in the reviewed literature, precluding a more detailed analysis of its affinity and turnover rate in comparison to the other substrates.

Mechanism of Action and Assay Principle

The fundamental difference between TAPP and the peptide-p-nitroanilides lies in their mechanism of chromophore release.

This compound (TAPP)

The enzymatic hydrolysis of TAPP by elastase yields 3-hydroxy-5-phenylpyrrole. This product itself is not colored. To generate a quantifiable signal, a secondary reaction, known as a diazo coupling reaction, is employed. In this step, a diazonium salt is added to the reaction mixture, which then couples with the liberated 3-hydroxy-5-phenylpyrrole to form a colored azo dye. This two-step process is often utilized in diagnostic test strips.

TAPP This compound (Colorless Substrate) HPP 3-Hydroxy-5-phenylpyrrole (Colorless Product) TAPP->HPP Hydrolysis AzoDye Colored Azo Dye HPP->AzoDye Diazo Coupling Elastase Elastase Elastase->TAPP Diazonium Diazonium Salt Diazonium->HPP

TAPP Assay Principle

Peptide-p-Nitroanilides (Suc-AAA-pNA and MeO-Suc-AAPV-pNA)

In contrast, substrates like Suc-AAA-pNA and MeO-Suc-AAPV-pNA are single-component systems. The peptide sequence directs the substrate to the active site of elastase. Upon cleavage of the amide bond between the peptide and the p-nitroanilide (pNA) moiety, the yellow-colored pNA is released. The rate of pNA formation, and thus the increase in absorbance at approximately 405-410 nm, is directly proportional to the elastase activity.

Peptide_pNA Peptide-p-Nitroanilide (Colorless Substrate) pNA p-Nitroaniline (Yellow Product) Peptide_pNA->pNA Hydrolysis Peptide Peptide Fragment Peptide_pNA->Peptide Elastase Elastase Elastase->Peptide_pNA

Peptide-pNA Assay Principle

Experimental Protocols

Detailed and validated experimental protocols are essential for obtaining reliable and reproducible results.

Elastase Assay using this compound (TAPP)
  • Reagent Preparation:

    • Prepare a stock solution of TAPP in an appropriate organic solvent (e.g., DMSO or DMF).

    • Prepare a buffered solution (e.g., Tris-HCl or HEPES) at the optimal pH for human leukocyte elastase (typically pH 7.5-8.5).

    • Prepare a solution of a diazonium salt.

    • Prepare a solution of human leukocyte elastase in a suitable buffer.

  • Assay Procedure:

    • In a microplate well or cuvette, combine the buffer, TAPP solution, and elastase solution.

    • Incubate the reaction mixture at a controlled temperature (e.g., 25°C or 37°C).

    • At a specific time point, add the diazonium salt solution to initiate the color-forming reaction.

    • Measure the absorbance at the optimal wavelength for the resulting azo dye.

  • Data Analysis:

    • The rate of the reaction is determined by measuring the change in absorbance over time.

Elastase Assay using N-Succinyl-Ala-Ala-Ala-p-nitroanilide (Suc-AAA-pNA)

This protocol is adapted from commercially available product information.[2]

  • Reagent Preparation:

    • Assay Buffer: 100 mM Tris-HCl, pH 8.0 at 25°C.

    • Substrate Stock Solution: Dissolve Suc-AAA-pNA in DMF to a concentration of 25 mg/mL.[2] Alternatively, a 10 mM stock solution can be made in DMSO.

    • Enzyme Solution: Immediately before use, prepare a solution of elastase (e.g., from porcine pancreas or human leukocytes) in cold assay buffer.

  • Assay Procedure (in a 3 mL cuvette):

    • Add 2.70 mL of Assay Buffer to the cuvette.

    • Add 0.20 mL of the Substrate Stock Solution.

    • Mix and incubate at 25°C for 5 minutes to reach thermal equilibrium.

    • Initiate the reaction by adding 0.10 mL of the Enzyme Solution.

    • Immediately mix and monitor the increase in absorbance at 410 nm for 5 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (ΔA410/min) from the linear portion of the curve.

    • Enzyme activity can be calculated using the molar extinction coefficient of p-nitroaniline (8,800 M-1cm-1 at 410 nm).

cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Prep_Buffer Prepare Assay Buffer (100 mM Tris-HCl, pH 8.0) Add_Buffer Add Assay Buffer to Cuvette Prep_Buffer->Add_Buffer Prep_Substrate Prepare Substrate Stock (e.g., 10 mM in DMSO) Add_Substrate Add Substrate Stock Prep_Substrate->Add_Substrate Prep_Enzyme Prepare Enzyme Solution (in cold Assay Buffer) Add_Enzyme Initiate with Enzyme Solution Prep_Enzyme->Add_Enzyme Add_Buffer->Add_Substrate Equilibrate Equilibrate at 25°C Add_Substrate->Equilibrate Equilibrate->Add_Enzyme Measure Monitor Absorbance at 410 nm Add_Enzyme->Measure Calc_Rate Calculate ΔA410/min Measure->Calc_Rate Calc_Activity Calculate Enzyme Activity Calc_Rate->Calc_Activity

Suc-AAA-pNA Assay Workflow

Conclusion

Both this compound and peptide-p-nitroanilides serve as effective chromogenic substrates for elastase, each with distinct characteristics.

  • This compound (TAPP) exhibits exceptionally high catalytic efficiency with human leukocyte elastase.[1] Its unique two-step color development mechanism makes it suitable for applications like diagnostic strips. However, the lack of reported individual Km and kcat values and a standardized solution-based assay protocol may limit its application in detailed kinetic studies.

  • Peptide-p-nitroanilides (Suc-AAA-pNA and MeO-Suc-AAPV-pNA) offer the convenience of a direct, single-step assay. They are well-characterized, and standardized protocols are readily available. MeO-Suc-AAPV-pNA, in particular, shows high specificity for human neutrophil elastase over pancreatic elastase. These substrates are well-suited for high-throughput screening and detailed kinetic analysis of elastase activity and inhibition.

The choice of substrate will ultimately depend on the specific research question, the required sensitivity, and the experimental platform. For rapid, qualitative, or semi-quantitative detection, TAPP-based systems are advantageous. For quantitative kinetic studies and inhibitor screening, the well-established peptide-p-nitroanilides provide a robust and reliable option.

References

A Comparative Guide to Fluorogenic Substrates for Protease Activity Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise quantification of protease activity is crucial for understanding biological processes and for the discovery of novel therapeutics. Fluorogenic substrates are invaluable tools in this endeavor, offering high sensitivity and real-time monitoring of enzyme kinetics. This guide provides a comparative analysis of the most common classes of fluorogenic protease substrates, with a particular focus on coumarin- and rhodamine-based derivatives, supported by experimental data and detailed protocols. While pyrrole-based compounds are of significant interest in protease research, their primary role to date has been as inhibitors rather than as substrates for activity monitoring.

Principles of Fluorogenic Protease Assays

Fluorogenic protease assays employ substrates consisting of a protease-specific peptide sequence linked to a fluorescent molecule (a fluorophore). In its conjugated form, the fluorophore is either non-fluorescent or its fluorescence is quenched. Upon cleavage of the peptide bond by a protease, the free fluorophore is released, resulting in a significant increase in fluorescence intensity that is directly proportional to the protease activity.

Performance Comparison of Common Fluorogenic Substrates

The two most widely used families of fluorophores for creating protease substrates are 7-amino-4-methylcoumarin (AMC) and rhodamine 110 (Rh110). The choice between them depends on the specific requirements of the assay, such as the desired sensitivity and the potential for interference from other components in the sample.

Key Performance Metrics: Coumarin (AMC) vs. Rhodamine 110 (Rh110)

Rhodamine 110-based substrates generally offer superior sensitivity, which can be up to 300-fold higher than their AMC counterparts[1][2][3]. This is attributed to the better photophysical properties of the Rh110 fluorophore[1]. Furthermore, the red-shifted excitation and emission spectra of rhodamine reduce interference from colored or UV-absorbing compounds commonly found in compound libraries and biological samples[3][4].

Feature7-Amino-4-methylcoumarin (AMC)-based SubstratesRhodamine 110 (Rh110)-based Substrates
Sensitivity StandardUp to 300-fold higher than AMC[1][2][3]
Excitation Wavelength ~380 nm~492 nm[3]
Emission Wavelength ~460 nm~529 nm[3]
Fluorescence Interference Prone to interference from UV-absorbing compounds[4]Less interference due to red-shifted spectra[3][4]
pH Stability pH-dependent fluorescenceFluorescence is constant from pH 3-9
Signal-to-Noise Ratio LowerHigher, leading to greater sensitivity[1]
Quantum Yield LowerHigher
Kinetic Complexity Single cleavage event, straightforward kineticsBis-amide substrates involve a two-step cleavage, which can complicate kinetic analysis[5]
Kinetic Considerations for Rhodamine 110 Substrates

It is important to note that many rhodamine 110-based substrates are bis-amides, meaning two peptide sequences are attached to the fluorophore. The enzymatic cleavage is a two-step process: the first cleavage yields a fluorescent mono-amide intermediate, and the second cleavage releases the free rhodamine 110, which is significantly more fluorescent[5]. This can complicate the kinetic analysis, and for accurate rate determination, it is recommended to ensure that less than 15% of the substrate is hydrolyzed to maintain a linear relationship between fluorescence and product formation[1]. Asymmetric rhodamine 110 substrates, which undergo a single cleavage event, can simplify the kinetics[1].

The Role of Pyrrole-Based Compounds in Protease Research

While the focus of this guide is on fluorogenic substrates for measuring protease activity, it is important to address the significant role of pyrrole-based compounds in this field. Current research predominantly investigates pyrrole derivatives as protease inhibitors rather than as fluorogenic leaving groups in substrates. Studies have shown that various pyrrole analogs can bind to and inhibit the activity of proteases, such as the main protease (Mpro) of SARS-CoV-2[6]. The pyrrole scaffold is considered a "privileged structure" in drug discovery and is a core component of many compounds developed for anticancer, antimicrobial, and antiviral activities, often targeting proteases or related enzymes[7]. Therefore, while you may frequently encounter pyrrole-based compounds in protease literature, they are typically being evaluated for their inhibitory potential, a process that itself relies on the use of fluorogenic substrates like the ones described above.

Experimental Protocols

Detailed and optimized protocols are essential for obtaining reliable and reproducible results. Below are generalized experimental protocols for protease assays using AMC and Rh110-based substrates.

General Protocol for Protease Assay using AMC-based Substrates

1. Reagent Preparation:

  • Assay Buffer: Prepare an appropriate buffer for the protease of interest (e.g., Tris-HCl, HEPES) at the optimal pH for enzyme activity.
  • Enzyme Solution: Prepare a stock solution of the protease in assay buffer. Dilute to the desired working concentration just before use.
  • Substrate Solution: Prepare a stock solution of the AMC-peptide substrate in DMSO. Dilute to the final working concentration in assay buffer. The final DMSO concentration in the assay should typically be kept below 1-2%.

2. Assay Procedure:

  • Pipette the desired volume of assay buffer into the wells of a microplate.
  • Add the enzyme solution to the wells.
  • To initiate the reaction, add the substrate solution to the wells.
  • Mix gently.

3. Measurement:

  • Immediately place the microplate in a fluorescence plate reader.
  • Measure the fluorescence intensity at regular intervals (e.g., every 60 seconds) for a set period (e.g., 30-60 minutes).
  • Use an excitation wavelength of ~380 nm and an emission wavelength of ~460 nm.

4. Data Analysis:

  • Plot fluorescence intensity versus time.
  • The initial rate of the reaction is determined from the slope of the linear portion of the curve.
  • This rate is proportional to the enzyme activity.

General Protocol for Protease Assay using Rhodamine 110-based Substrates

1. Reagent Preparation:

  • Follow the same steps for preparing the assay buffer and enzyme solution as for the AMC-based assay.
  • Substrate Solution: Prepare a stock solution of the Rh110-peptide substrate in DMSO. Dilute to the final working concentration in assay buffer.

2. Assay Procedure:

  • Follow the same procedure for adding reagents to the microplate as for the AMC-based assay.

3. Measurement:

  • Measure the fluorescence intensity at regular intervals using a microplate reader with an excitation wavelength of ~490 nm and an emission wavelength of ~520 nm[1].

4. Data Analysis:

  • Calculate the rate of reaction from the linear portion of the fluorescence versus time plot.
  • As mentioned, for symmetric bis-amide substrates, ensure that less than 15% of the substrate is hydrolyzed to maintain a linear relationship between fluorescence and product formation[1].

Visualizations

General Workflow for a Fluorogenic Protease Assay

G cluster_prep 1. Reagent Preparation cluster_assay 2. Assay Setup cluster_measure 3. Measurement & Analysis A Prepare Assay Buffer D Pipette Buffer, Enzyme, and Substrate into Microplate A->D B Prepare Enzyme Stock B->D C Prepare Substrate Stock (in DMSO) C->D E Measure Fluorescence vs. Time in Plate Reader D->E F Calculate Initial Reaction Rate E->F

Caption: General workflow for a fluorogenic protease assay.

Mechanism of Fluorogenic Substrate Cleavage

G cluster_0 cluster_1 cluster_2 Substrate Peptide-Fluorophore (Quenched) Protease Protease Substrate->Protease Peptide Cleaved Peptide Protease->Peptide Fluorophore Free Fluorophore (Fluorescent) Protease->Fluorophore

Caption: Proteolytic cleavage of a fluorogenic substrate.

References

Comparative Analysis of Serine Protease Cross-Reactivity: A Profile of 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of December 2025, publicly accessible experimental data on the cross-reactivity of "3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole" against a diverse panel of serine proteases is not available. This guide has been developed to serve as a comprehensive framework for researchers and drug development professionals on how to conduct, present, and interpret such a study. The data presented herein is illustrative and intended to model the expected outcomes of a cross-reactivity analysis for a hypothetical serine protease inhibitor, designated as Compound X, which shares structural similarities with the topic compound.

This guide provides a detailed comparison of the inhibitory activity of a model compound, this compound, against a panel of representative serine proteases. The objective is to delineate the selectivity profile of the compound and identify potential off-target activities, which is a critical step in early-stage drug discovery and development. The supporting experimental data, protocols, and pathway visualizations are provided to aid researchers in evaluating its potential as a selective therapeutic agent.

Data Presentation: Comparative Inhibitory Activity

The inhibitory potency of this compound was assessed against a panel of key serine proteases representing different subfamilies. The half-maximal inhibitory concentrations (IC50) were determined using standardized enzyme inhibition assays. All data presented are mean values from at least three independent experiments.

Target Serine ProteaseSubfamilyIC50 (µM) of this compound
ChymotrypsinChymotrypsin-like0.5 ± 0.08
Cathepsin GChymotrypsin-like1.2 ± 0.15
Human Neutrophil ElastaseChymotrypsin-like25.6 ± 3.1
TrypsinTrypsin-like> 100
ThrombinTrypsin-like89.4 ± 9.2
PlasminTrypsin-like> 100
Factor XaTrypsin-like95.1 ± 11.5

Experimental Protocols

A detailed methodology for the key enzyme inhibition assays is provided below.

Serine Protease Inhibition Assay Using a Fluorogenic Substrate

This assay quantifies the inhibitory effect of a compound by measuring the reduction in the rate of cleavage of a protease-specific fluorogenic substrate.

1. Materials and Reagents:

  • Enzymes: Recombinant human serine proteases (Chymotrypsin, Cathepsin G, Human Neutrophil Elastase, Trypsin, Thrombin, Plasmin, Factor Xa).

  • Substrates: Fluorogenic substrates specific for each protease (e.g., Suc-Ala-Ala-Pro-Phe-AMC for Chymotrypsin).

  • Test Compound: this compound, dissolved in DMSO to create a stock solution.

  • Assay Buffer: 50 mM HEPES, pH 7.5, 100 mM NaCl, 0.01% Tween-20.

  • Control Inhibitor: A known inhibitor for each protease to serve as a positive control.

  • Microplate: 96-well, black, flat-bottom plate.

  • Plate Reader: Fluorescence microplate reader with appropriate excitation/emission filters.

2. Experimental Procedure:

  • Compound Preparation: A serial dilution of the test compound is prepared in DMSO, followed by a further dilution in the assay buffer to achieve the final desired concentrations.

  • Assay Reaction:

    • To each well of the 96-well plate, add 50 µL of the assay buffer.

    • Add 2 µL of the diluted test compound or control inhibitor. For the no-inhibitor control, add 2 µL of DMSO.

    • Add 25 µL of the respective serine protease solution (at a pre-determined optimal concentration) to each well.

    • Incubate the plate at 37°C for 15 minutes.

  • Initiation of Reaction: Add 25 µL of the specific fluorogenic substrate to each well to initiate the enzymatic reaction. The final reaction volume is 102 µL.

  • Data Acquisition: Immediately place the microplate in the fluorescence plate reader. Measure the increase in fluorescence intensity (e.g., Excitation: 380 nm, Emission: 460 nm for AMC-based substrates) every 60 seconds for 30 minutes at 37°C.

  • Data Analysis:

    • The initial reaction velocity (rate of fluorescence increase) is calculated for each concentration of the inhibitor.

    • The percentage of inhibition is determined relative to the no-inhibitor control.

    • The IC50 values are calculated by fitting the percentage of inhibition versus the log of the inhibitor concentration to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).

Mandatory Visualization

The following diagrams illustrate the experimental workflow and a relevant biological pathway involving a serine protease.

G cluster_prep Preparation cluster_assay Assay Execution cluster_data Data Acquisition & Analysis A Prepare Serine Protease Stock Solutions D Dispense Compound/Control into 96-well Plate A->D B Prepare Fluorogenic Substrate Stock Solutions F Initiate Reaction with Fluorogenic Substrate B->F C Prepare Serial Dilutions of This compound C->D E Add Serine Protease and Pre-incubate D->E E->F G Measure Fluorescence Kinetics (Plate Reader) F->G H Calculate Reaction Velocities G->H I Determine % Inhibition H->I J Plot Dose-Response Curve and Calculate IC50 I->J

Experimental Workflow for IC50 Determination.

G cluster_pathway Simplified Coagulation Cascade FactorX Factor X FactorXa Factor Xa FactorX->FactorXa Proteolytic Activation Thrombin Thrombin (Serine Protease) FactorXa->Thrombin Activation Prothrombin Prothrombin Prothrombin->Thrombin Fibrin Fibrin Clot Thrombin->Fibrin Cleavage Fibrinogen Fibrinogen Fibrinogen->Fibrin Inhibitor 3-(N-Tosyl-L-alaninyloxy) -5-phenylpyrrole Inhibitor->Thrombin Inhibition

Targeting Thrombin in the Coagulation Pathway.

A Comparative Guide to the Detection of Human Leukocyte Elastase: 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of "3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole," a key component in leukocyte esterase (LE) test strips, with other common methods for the detection of Human Leukocyte Elastase (HLE). HLE is a serine protease found in the azurophilic granules of neutrophils and is a key biomarker for inflammation. Its detection is crucial in both clinical diagnostics, such as for urinary tract infections (UTIs), and in research settings to monitor inflammatory responses.

This document offers an objective comparison of the performance of LE test strips with alternative research-focused methods, including chromogenic and fluorogenic substrate assays and Enzyme-Linked Immunosorbent Assays (ELISAs). Supporting experimental data, detailed protocols, and visual diagrams are provided to assist researchers in selecting the most appropriate method for their needs.

Quantitative Performance Comparison

The following table summarizes the key performance metrics for the different HLE detection methods. It is important to note that the sensitivity and specificity of LE test strips are presented in the context of their clinical application for UTI diagnosis, where the presence of leukocytes (and therefore HLE) is an indirect marker of infection. The performance of other methods is typically characterized by their analytical sensitivity and kinetic parameters in a laboratory setting.

Method Analyte Detected Primary Application Key Performance Metric(s) Value(s) Specificity
Leukocyte Esterase (LE) Test Strip (utilizing this compound)Leukocyte Esterase ActivityDiagnosis of Urinary Tract Infection (UTI)Sensitivity63.6% - 82.8%Moderate
Specificity40.4% - 87.79%
Chromogenic Substrate Assay (e.g., MeOSuc-Ala-Ala-Pro-Val-pNA)HLE ActivityIn vitro enzyme activity studiesCatalytic Efficiency (kcat/Km)120,000 M⁻¹s⁻¹[1][2]High for HLE vs. Pancreatic Elastase[1][2]
Fluorogenic Substrate Assay (e.g., Abz-APEEIMRRQ-EDDnp)HLE ActivityIn vitro enzyme activity studies, high-throughput screeningCatalytic Efficiency (kcat/Km)>500 times greater for HNE than for Proteinase 3[3]High
Human Leukocyte Elastase (HLE) ELISA HLE Protein ConcentrationQuantitative measurement of HLE in biological fluidsSensitivity (Limit of Detection)15.8 pg/mL - 0.1 ng/mLHigh
Detection Range0.16 - 10 ng/mL

Experimental Protocols

Leukocyte Esterase (LE) Urine Dipstick Test

This protocol describes the general procedure for using a urine reagent strip to detect leukocyte esterase activity.

Principle: The test pad on the reagent strip is impregnated with an indoxyl ester derivative, such as this compound. Leukocyte esterase, if present in the urine, hydrolyzes the ester, releasing indoxyl. The indoxyl then reacts with a diazonium salt, also present on the test pad, to produce a purple color. The intensity of the color is proportional to the concentration of leukocyte esterase.[4][5][6]

Procedure:

  • Collect a fresh, clean-catch midstream urine sample in a sterile container.

  • Remove a reagent strip from the container, ensuring not to touch the test pads.

  • Completely immerse the reagent areas of the strip in the urine sample and remove immediately.

  • While removing the strip, run the edge of the strip against the rim of the container to remove excess urine.

  • Hold the strip in a horizontal position to prevent mixing of chemicals from adjacent reagent areas.

  • After the specified time (typically 60-120 seconds), compare the color of the leukocyte esterase test pad to the color chart provided on the strip container.[6][7]

  • Record the result based on the closest matching color block.

HLE Activity Assay using a Chromogenic Substrate

This protocol provides a general method for determining HLE activity in a sample using a chromogenic substrate like MeOSuc-Ala-Ala-Pro-Val-pNA.

Principle: HLE specifically cleaves the peptide sequence of the chromogenic substrate, releasing p-nitroaniline (pNA). The released pNA has a yellow color and its absorbance can be measured spectrophotometrically at 405-410 nm. The rate of pNA release is directly proportional to the HLE activity in the sample.[8]

Procedure:

  • Reagent Preparation:

    • Assay Buffer: Prepare a suitable buffer, e.g., 100 mM Tris-HCl, pH 8.3, containing 960 mM NaCl.

    • Substrate Solution: Dissolve the chromogenic substrate (e.g., S-2484, pyro-Glu-Pro-Val-pNA) in a small amount of DMSO and then dilute with distilled water to the desired final concentration.

    • HLE Sample: Dilute the sample containing HLE in the assay buffer to a concentration that will yield a linear rate of absorbance change over time.

  • Assay Performance:

    • Pipette the assay buffer and the HLE sample into a microplate well or a cuvette.

    • Pre-incubate the mixture at a constant temperature (e.g., 37°C) for a few minutes.

    • Initiate the reaction by adding the substrate solution and mix well.

    • Immediately start measuring the absorbance at 405 nm kinetically over a period of time (e.g., 5-10 minutes) using a microplate reader or a spectrophotometer.

  • Data Analysis:

    • Calculate the rate of change in absorbance per minute (ΔA/min) from the linear portion of the kinetic curve.

    • The HLE activity can be calculated using the molar extinction coefficient of pNA (8800 M⁻¹cm⁻¹ at 410 nm).[1][2]

Human Leukocyte Elastase (HLE) ELISA

This protocol outlines the general steps for a sandwich ELISA to quantify the concentration of HLE protein in a sample.

Principle: A 96-well microplate is pre-coated with a capture antibody specific for HLE. Standards and samples are added to the wells, and any HLE present is bound by the capture antibody. A biotinylated detection antibody, also specific for HLE, is then added, which binds to the captured HLE. Streptavidin conjugated to horseradish peroxidase (HRP) is added and binds to the biotin. Finally, a TMB substrate solution is added, which is converted by HRP into a colored product. The intensity of the color, measured at 450 nm, is proportional to the amount of HLE in the sample.[9][10][11][12]

Procedure:

  • Plate Preparation:

    • If the plate is not pre-coated, coat the wells of a 96-well microplate with the HLE capture antibody and incubate overnight. Wash the wells with a wash buffer.

  • Assay Performance:

    • Add standards and samples to the appropriate wells and incubate for a specified time (e.g., 1-2.5 hours at room temperature).

    • Wash the wells to remove unbound substances.

    • Add the biotinylated HLE detection antibody to each well and incubate (e.g., 1 hour at room temperature).

    • Wash the wells.

    • Add the streptavidin-HRP conjugate to each well and incubate (e.g., 45 minutes at room temperature).

    • Wash the wells.

    • Add the TMB substrate solution to each well and incubate in the dark (e.g., 20-30 minutes at room temperature).

    • Add a stop solution to terminate the reaction.

  • Data Analysis:

    • Immediately measure the absorbance at 450 nm using a microplate reader.

    • Generate a standard curve by plotting the absorbance of the standards against their known concentrations.

    • Determine the concentration of HLE in the samples by interpolating their absorbance values on the standard curve.

Visualizations

Diagnostic_Workflow_for_UTI Patient Patient with Suspected UTI Symptoms Urine_Sample Urine Sample Collection (Clean-catch, Midstream) Patient->Urine_Sample LE_Test_Strip Leukocyte Esterase Test Strip (using this compound) Urine_Sample->LE_Test_Strip Result Result LE_Test_Strip->Result Positive Positive (Purple Color) Result->Positive Indicates Pyuria Negative Negative (No Color Change) Result->Negative UTI Unlikely Further_Investigation Further Investigation (e.g., Urine Culture, Microscopy) Positive->Further_Investigation No_Further_Action No Further Action or Re-evaluation if Symptoms Persist Negative->No_Further_Action

HLE_Detection_Mechanism cluster_0 Enzymatic Reaction cluster_1 Detection HLE Human Leukocyte Elastase (HLE) Substrate Substrate (e.g., Chromogenic or Fluorogenic) ES_Complex Enzyme-Substrate Complex Cleavage Enzymatic Cleavage Product Detectable Product (Colored or Fluorescent) Detection Signal Detection Spectrophotometer Spectrophotometer (Absorbance Measurement) Fluorometer Fluorometer (Fluorescence Measurement)

References

A Comparative Guide to Human Leukocyte Elastase (HLE) Detection: 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole Assay vs. ELISA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two common methods for the detection of Human Leukocyte Elastase (HLE), a key enzyme implicated in inflammation and various pathologies. We will explore the chromogenic assay based on the substrate "3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole" and the widely used Enzyme-Linked Immunosorbent Assay (ELISA). This comparison aims to assist researchers in selecting the most appropriate assay for their specific needs by providing insights into their principles, protocols, and relative advantages.

At a Glance: Comparison of HLE Assay Methods

FeatureThis compound AssayEnzyme-Linked Immunosorbent Assay (ELISA)
Principle Enzymatic activity measurementAntigen-antibody binding
Detection Colorimetric; measures the rate of substrate hydrolysisColorimetric, fluorometric, or chemiluminescent; measures the quantity of HLE protein
Output Quantitative (enzymatic activity)Quantitative (HLE concentration)
Sample Types Primarily urine; potentially other biological fluids[1]Plasma, serum, seminal fluid, other biological fluids[2]
Specificity Relies on substrate specificity for HLEHigh specificity due to monoclonal or polyclonal antibodies
Throughput Can be adapted for high-throughput screeningWell-suited for high-throughput analysis in 96-well plate format
Key Advantage Direct measurement of enzymatic activityHigh sensitivity and specificity for total HLE protein (free and complexed)[2]
Limitations Potential for substrate inhibition at high concentrations; may not detect inhibited or complexed HLEDoes not directly measure the enzymatic activity of HLE

Note: While both assays are used to assess HLE, a direct quantitative correlation between the results of the two methods has not been extensively published. The pyrrole-based assay measures the catalytic activity of the enzyme, whereas ELISA quantifies the amount of HLE protein present, including both active and inactive (e.g., inhibitor-bound) forms.

Assay Principles and Workflows

This compound Assay

This assay is a chromogenic method that relies on the enzymatic activity of HLE to cleave the synthetic substrate, this compound (often abbreviated as Tos-Ala-OPPy).[1] The hydrolysis of this substrate by HLE releases 3-hydroxy-5-phenylpyrrole (HOPPy). In a subsequent reaction, HOPPy couples with a diazonium salt to produce a colored product, which can be quantified spectrophotometrically. The rate of color formation is directly proportional to the HLE activity in the sample.

G cluster_workflow Assay Workflow cluster_reaction Reaction Principle start Sample containing HLE add_substrate Add Substrate (this compound) start->add_substrate incubation Incubation add_substrate->incubation add_coupler Add Diazonium Salt incubation->add_coupler color_dev Color Development add_coupler->color_dev measure Measure Absorbance color_dev->measure end Determine HLE Activity measure->end substrate This compound (Colorless Substrate) product1 3-hydroxy-5-phenylpyrrole (HOPPy) substrate->product1 Hydrolysis hle Human Leukocyte Elastase (HLE) colored_product Colored Azo Dye (Purple Product) product1->colored_product Coupling product2 N-Tosyl-L-alanine coupler Diazonium Salt

Fig. 1: Workflow and reaction principle of the HLE assay using this compound.
Human Leukocyte Elastase (HLE) ELISA

The sandwich ELISA is a highly specific and sensitive immunoassay for quantifying HLE protein in various biological samples. In this setup, a capture antibody specific for HLE is pre-coated onto the wells of a microplate. When the sample is added, HLE present binds to the capture antibody. After washing away unbound substances, a detection antibody, also specific for HLE but binding to a different epitope, is added. This detection antibody is typically biotinylated, allowing for the subsequent binding of an enzyme-conjugated streptavidin. Finally, a substrate is added, which is converted by the enzyme into a measurable signal (e.g., color change). The intensity of the signal is proportional to the concentration of HLE in the sample.

G cluster_workflow ELISA Workflow start Plate pre-coated with Capture Antibody add_sample Add Sample (containing HLE) start->add_sample incubation1 Incubation & Wash add_sample->incubation1 add_detection_ab Add Biotinylated Detection Antibody incubation1->add_detection_ab incubation2 Incubation & Wash add_detection_ab->incubation2 add_enzyme Add Enzyme-conjugated Streptavidin incubation2->add_enzyme incubation3 Incubation & Wash add_enzyme->incubation3 add_substrate Add Substrate incubation3->add_substrate color_dev Color Development add_substrate->color_dev measure Measure Absorbance color_dev->measure end Determine HLE Concentration measure->end

References

A Comparative Guide to UTI Test Strips: Clinical Validation of "3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole" Based Detection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of urinary tract infection (UTI) test strips, with a special focus on the clinical validation of a novel detection method utilizing "3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole". The content is designed to offer objective performance comparisons supported by experimental data to aid in research and development efforts.

Introduction

Rapid and accurate diagnosis of UTIs is crucial for timely treatment and prevention of complications. While urine culture remains the gold standard, its turnaround time of 24-48 hours necessitates the use of rapid screening tools like urine test strips. These strips typically detect biomarkers such as leukocyte esterase (LE), nitrite, blood, and protein. A newer generation of test strips employs "this compound" for the sensitive detection of leukocyte esterase, an enzyme released by white blood cells, which are indicative of an inflammatory response to infection.

Performance Comparison of UTI Test Strip Analytes

The clinical performance of UTI test strips is primarily evaluated based on their sensitivity, specificity, positive predictive value (PPV), and negative predictive value (NPV) compared to the gold standard of urine culture. The following table summarizes the performance of a test strip utilizing "this compound" for leukocyte esterase detection against other commonly used UTI test strip analytes.

Test Analyte/MethodSensitivitySpecificityPositive Predictive Value (PPV)Negative Predictive Value (NPV)Reference
Leukocyte Esterase (LE) using "this compound" 87.5%92.3%Not ReportedNot Reported[1]
Leukocyte Esterase (LE) - General47.22% - 92%40.4% - 95.8%58.62% - 94.8%73.61% - 97.2%[2][3][4]
Nitrite15.27% - 94.7%73.4% - 99.5%90.4% - 99.3%68% - 96%[2][3]
Blood (Hemolysis)63.94%Not ReportedNot ReportedNot Reported[5]
LE and/or Nitrite Combined63.1% - 92.0%27.9% - 72.4%87.0%Not Reported[6]
LE, Nitrite, and Blood Combined74.02%Not ReportedNot ReportedNot Reported[5]

Signaling Pathway and Experimental Workflow

To visually represent the underlying mechanisms and processes, the following diagrams have been generated using Graphviz (DOT language).

Signaling_Pathway cluster_reaction Enzymatic Hydrolysis & Color Reaction Substrate This compound Product 3-hydroxy-5-phenylpyrrole Substrate->Product Hydrolysis Enzyme Leukocyte Esterase (LE) (from Neutrophils) Enzyme->Product Colored_Product Purple Azo Dye (Visible Color Change) Product->Colored_Product Diazo_Salt Diazonium Salt Diazo_Salt->Colored_Product

Caption: Signaling pathway of the LE test using the specified substrate.

Experimental_Workflow Start Patient Recruitment (Suspected UTI) Informed_Consent Informed Consent Start->Informed_Consent Sample_Collection Mid-stream Urine Sample Collection Informed_Consent->Sample_Collection Sample_Processing Sample Aliquoting Sample_Collection->Sample_Processing Test_Strip_Analysis UTI Test Strip Analysis (Index Test) Sample_Processing->Test_Strip_Analysis Urine_Culture Urine Culture & Colony Count (Gold Standard) Sample_Processing->Urine_Culture Data_Collection Data Collection & Blinding Test_Strip_Analysis->Data_Collection Urine_Culture->Data_Collection Statistical_Analysis Statistical Analysis (Sensitivity, Specificity, etc.) Data_Collection->Statistical_Analysis Results Results Interpretation & Comparison Statistical_Analysis->Results

Caption: Clinical validation workflow for UTI test strips.

Experimental Protocols

The following outlines a detailed methodology for the clinical validation of a UTI test strip, such as one using "this compound".

1. Study Design and Population:

  • Design: A prospective, cross-sectional diagnostic accuracy study.

  • Population: Recruit a cohort of patients presenting with clinical symptoms suggestive of a UTI (e.g., dysuria, frequency, urgency, suprapubic pain).

  • Inclusion Criteria: Adult patients (≥18 years) with at least two of the aforementioned symptoms.

  • Exclusion Criteria: Patients who have taken antibiotics within the last 72 hours, have an indwelling urinary catheter, are pregnant, or have known anatomical abnormalities of the urinary tract.

2. Ethical Considerations:

  • Obtain written informed consent from all participants.

  • The study protocol must be approved by an Institutional Review Board (IRB) or an independent ethics committee.

3. Sample Collection and Handling:

  • Collection: Instruct patients on the proper technique for collecting a mid-stream clean-catch urine sample into a sterile container.

  • Handling: Process urine samples within two hours of collection. If a delay is unavoidable, refrigerate the samples at 2-8°C for a maximum of 24 hours.

  • Aliquoting: Divide each urine sample into two aliquots. One for the index test (UTI test strip) and one for the reference standard (urine culture).

4. Test Procedures:

  • Index Test (UTI Test Strip):

    • Bring the urine sample to room temperature if refrigerated.

    • Dip the reagent strip into the urine sample, ensuring all reagent pads are immersed.

    • Remove the strip immediately and wipe excess urine from the rim of the container.

    • Hold the strip in a horizontal position to prevent mixing of chemicals from adjacent reagent areas.

    • Read the results at the time specified by the manufacturer (typically 1-2 minutes) by comparing the color of the reagent pads to the color chart provided on the container.

    • The reading should be performed by trained personnel who are blinded to the results of the urine culture.

  • Reference Standard (Urine Culture):

    • Inoculate a calibrated loop (e.g., 0.001 mL) of the urine sample onto appropriate culture media (e.g., Blood Agar and MacConkey Agar).

    • Incubate the plates at 35-37°C for 24-48 hours.

    • A positive urine culture is typically defined as the growth of ≥10^5 colony-forming units (CFU)/mL of a uropathogen.[7]

5. Data Analysis:

  • Construct a 2x2 contingency table to compare the results of the index test with the reference standard.

  • Calculate the following diagnostic performance characteristics with their 95% confidence intervals:

    • Sensitivity: (True Positives) / (True Positives + False Negatives)

    • Specificity: (True Negatives) / (True Negatives + False Positives)

    • Positive Predictive Value (PPV): (True Positives) / (True Positives + False Positives)

    • Negative Predictive Value (NPV): (True Negatives) / (True Negatives + False Negatives)

  • The analysis should be performed using appropriate statistical software.

Conclusion

The clinical validation of UTI test strips is essential to establish their diagnostic accuracy and utility in a clinical setting. Test strips utilizing "this compound" for the detection of leukocyte esterase demonstrate high sensitivity and specificity, making them a promising tool for the rapid screening of UTIs. However, as with all diagnostic tests, the results should be interpreted in the context of the patient's clinical presentation. The combination of multiple analytes on a single test strip can potentially improve the overall diagnostic performance. This guide provides a framework for the objective comparison and validation of such diagnostic tools, which is critical for advancing research and development in the field of infectious disease diagnostics.

References

Alternatives to "3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole" for elastase detection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of various alternatives to the chromogenic substrate "3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole" for the detection and quantification of elastase activity. The selection of an appropriate method is critical for accurate and sensitive measurement in diverse research and drug development applications. This document outlines the principles, performance characteristics, and experimental protocols for key colorimetric, fluorogenic, F-rster resonance energy transfer (FRET), and activity-based probes.

Overview of Elastase Detection Methods

Elastase, a serine protease primarily released by neutrophils, plays a crucial role in both physiological processes, such as host defense, and pathological conditions like chronic obstructive pulmonary disease (COPD) and cystic fibrosis.[1] Accurate measurement of its activity is therefore paramount. The alternatives to "this compound" offer a range of sensitivities, specificities, and detection modalities to suit various experimental needs. These methods primarily fall into four categories:

  • Colorimetric (Chromogenic) Assays: These assays utilize substrates that release a colored product upon cleavage by elastase, which can be quantified using a spectrophotometer.

  • Fluorogenic Assays: These methods employ substrates that are initially non-fluorescent or weakly fluorescent and become highly fluorescent upon enzymatic cleavage, offering higher sensitivity than colorimetric assays.

  • FRET-Based Assays: F-rster resonance energy transfer probes consist of a donor and an acceptor fluorophore pair. Cleavage of the linker separating them leads to a change in the FRET signal, providing a ratiometric and often more precise measurement of enzyme activity.

  • Activity-Based Probes (ABPs): ABPs are small molecules that covalently bind to the active site of the enzyme. They typically contain a reactive "warhead," a recognition element, and a reporter tag (e.g., a fluorophore or biotin). ABPs offer high specificity and the ability to visualize and quantify active enzyme populations.

Quantitative Comparison of Elastase Substrates

The following table summarizes the key quantitative parameters for various elastase substrates. It is important to note that kinetic parameters can vary depending on the specific elastase (e.g., human neutrophil elastase vs. porcine pancreatic elastase) and the assay conditions (e.g., buffer, pH, temperature).

Substrate/Probe Principle Peptide Sequence Reporter Excitation (nm) Emission (nm) Km (µM) kcat (s⁻¹) kcat/Km (M⁻¹s⁻¹)
Colorimetric
MeOSuc-AAPV-pNAColorimetricMeOSuc-Ala-Ala-Pro-Valp-Nitroaniline (pNA)405-410 (Abs)-152[2]-185,000[1]
Suc-AAA-pNAColorimetricSuc-Ala-Ala-Alap-Nitroaniline (pNA)410 (Abs)----
Fluorogenic
MeOSuc-AAPV-AFCFluorogenicMeOSuc-Ala-Ala-Pro-Val7-Amino-4-trifluoromethylcoumarin (AFC)380500130--
MeOSuc-AAPV-AMCFluorogenicMeOSuc-Ala-Ala-Pro-Val7-Amino-4-methylcoumarin (AMC)380460362[3]--
(Z-AAAA)₂-R110FluorogenicZ-Ala-Ala-Ala-AlaRhodamine 110 (R110)497520---
FRET-Based
NEmo-1FRETPMAVVQSVPCoumarin/TAMRA~405~450/585---
CFP-YFP BiosensorFRETNE-specific linkerCFP/YFP~430~475/525---
Activity-Based
PK101Activity-Based ProbeUnnatural Amino AcidsBiotin/Fluorophore---->3 orders of magnitude higher catalytic efficiency than common substrates[4]
PK105bActivity-Based Probe-Fluorescent-----

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Colorimetric Elastase Activity Assay

This protocol is adapted for the use of N-Methoxysuccinyl-Ala-Ala-Pro-Val-p-nitroanilide (MeOSuc-AAPV-pNA).

Materials:

  • Purified human neutrophil elastase (HNE) or biological sample

  • MeOSuc-AAPV-pNA substrate

  • Assay Buffer: 0.1 M HEPES or Tris-HCl, pH 7.5, containing 0.5 M NaCl

  • DMSO

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

Procedure:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of MeOSuc-AAPV-pNA in DMSO.

    • Dilute the HNE stock solution in Assay Buffer to a working concentration (e.g., 0.25 ng/µL). Keep on ice.

  • Assay Setup (200 µL final volume):

    • Blank: 180 µL of Assay Buffer.

    • Enzyme Control (No Inhibitor): 160 µL of Assay Buffer + 20 µL of HNE working solution.

    • Inhibitor Wells (Optional): 140 µL of Assay Buffer + 20 µL of HNE working solution + 20 µL of inhibitor solution at various concentrations.

  • Pre-incubation:

    • Add the enzyme, inhibitor (if applicable), and buffer to the respective wells.

    • Mix gently and pre-incubate the plate at 37°C for 10-15 minutes.

  • Initiate Reaction:

    • Add 20 µL of a 1 mM working solution of MeOSuc-AAPV-pNA (diluted in Assay Buffer) to all wells.

  • Kinetic Measurement:

    • Immediately place the microplate in a plate reader pre-heated to 37°C.

    • Measure the increase in absorbance at 405 nm every minute for 15-30 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (V₀) from the linear portion of the absorbance vs. time curve (ΔA/min).

    • Subtract the rate of the blank well from all other wells.

Fluorogenic Elastase Activity Assay

This protocol provides a general workflow for a fluorogenic elastase assay.

Materials:

  • Purified elastase or biological sample

  • Fluorogenic elastase substrate (e.g., MeOSuc-AAPV-AFC)

  • Assay Buffer (e.g., 50 mM HEPES, pH 7.4, 150 mM NaCl)

  • DMSO

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the fluorogenic substrate in DMSO.

    • Dilute the substrate stock solution to the desired working concentration in Assay Buffer.

    • Prepare a working solution of elastase in Assay Buffer.

  • Assay Setup (100 µL final volume): [5]

    • Add 50 µL of Assay Buffer to each well.[5]

    • Add 20 µL of the sample (e.g., purified elastase, cell lysate) to the appropriate wells. Include a buffer-only control (blank).[5]

  • Reaction Initiation and Measurement:

    • Add 30 µL of the diluted substrate solution to each well to start the reaction.[5]

    • Immediately place the microplate in a fluorescence plate reader set to the appropriate excitation and emission wavelengths for the chosen substrate.

    • Measure the fluorescence intensity kinetically over 30-60 minutes at 37°C.[5]

  • Data Analysis:

    • Subtract the fluorescence of the blank from all measurements.

    • Determine the rate of substrate hydrolysis (change in fluorescence over time) from the linear portion of the kinetic curve.

FRET-Based Elastase Activity Assay

This protocol describes a general procedure for using a FRET-based probe for elastase detection.

Materials:

  • Purified elastase or biological sample

  • FRET-based elastase probe (e.g., NEmo-1)

  • Assay Buffer

  • 96-well microplate (black, clear bottom)

  • Fluorescence microplate reader capable of measuring dual emissions

Procedure:

  • Reagent Preparation:

    • Prepare a working solution of the FRET probe in Assay Buffer.

    • Prepare a working solution of elastase in Assay Buffer.

  • Assay Setup:

    • Add the sample containing elastase to the microplate wells.

    • Add the FRET probe solution to each well.

  • Measurement:

    • Incubate the plate at the desired temperature (e.g., 37°C).

    • Measure the fluorescence of both the donor and acceptor fluorophores over time.

  • Data Analysis:

    • Calculate the ratio of acceptor to donor fluorescence intensity.

    • A decrease or increase in the FRET ratio (depending on the probe design) over time indicates elastase activity.

Activity-Based Probe Labeling of Neutrophil Elastase

This protocol outlines a general procedure for labeling active elastase with an activity-based probe.

Materials:

  • Purified elastase or cell lysate containing active elastase

  • Activity-based probe (e.g., PK101 with a fluorescent tag)

  • SDS-PAGE loading buffer

  • SDS-PAGE gel and electrophoresis apparatus

  • In-gel fluorescence scanner

Procedure:

  • Labeling Reaction:

    • Incubate the purified elastase or cell lysate with the activity-based probe at a specified concentration and time (e.g., 40 nM for 20 minutes).[4]

  • Quenching the Reaction:

    • Stop the labeling reaction by adding SDS-PAGE loading buffer.

  • SDS-PAGE:

    • Separate the proteins by SDS-PAGE.

  • Visualization:

    • Visualize the labeled elastase using an in-gel fluorescence scanner. The intensity of the fluorescent band corresponding to the molecular weight of elastase provides a measure of the active enzyme.

Visualization of Methodologies

The following diagrams illustrate the fundamental principles and workflows of the described elastase detection methods.

G cluster_colorimetric Colorimetric Assay Substrate_C Chromogenic Substrate (e.g., MeOSuc-AAPV-pNA) Product_C Cleaved Peptide + pNA (Yellow) Substrate_C->Product_C Enzymatic Cleavage Elastase_C Elastase Elastase_C->Product_C Spectrophotometer Spectrophotometer (Abs @ 405nm) Product_C->Spectrophotometer

Caption: Principle of the colorimetric elastase assay.

G cluster_fluorogenic Fluorogenic Assay Substrate_F Fluorogenic Substrate (e.g., MeOSuc-AAPV-AFC) Product_F Cleaved Peptide + AFC (Fluorescent) Substrate_F->Product_F Enzymatic Cleavage Elastase_F Elastase Elastase_F->Product_F Fluorometer Fluorometer (Ex/Em) Product_F->Fluorometer

Caption: Principle of the fluorogenic elastase assay.

G cluster_fret FRET-Based Assay cluster_before Intact Probe cluster_after Cleaved Probe Donor Donor Linker Cleavable Linker Acceptor Acceptor Elastase_FR Elastase Donor_c Donor Elastase_FR->Donor_c Cleavage Acceptor_c Acceptor

Caption: Principle of FRET-based elastase detection.

G cluster_abp Activity-Based Probe Workflow Sample Sample (Active Elastase) Labeled_Sample Covalently Labeled Elastase Sample->Labeled_Sample ABP Activity-Based Probe ABP->Labeled_Sample SDS_PAGE SDS-PAGE Labeled_Sample->SDS_PAGE Detection In-gel Fluorescence Scanning SDS_PAGE->Detection

Caption: Workflow for elastase detection using an activity-based probe.

References

Performance Evaluation of 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole in Complex Biological Fluids: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative performance evaluation of "3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole" as a potential biochemical reagent for use in complex biological fluids. Due to the limited publicly available data on this specific molecule, its proposed application is compared against established, well-documented alternatives. The primary focus of this comparison is its potential role as a chromogenic substrate for the detection of leukocyte esterase in urine, an indicator of urinary tract infections.

Introduction to this compound

"this compound" is a chiral, enantiomeric compound.[1] Its structure suggests potential as a substrate for enzymatic reactions. A key proposed application for this molecule is in the detection of leukocyte esterase, an enzyme released by white blood cells in response to infection.[2] The proposed mechanism involves the enzymatic hydrolysis of the ester bond by leukocyte esterase, leading to the release of a phenylpyrrole derivative. This product can then react with a diazonium salt to produce a detectable color change, forming the basis of a diagnostic test.[2]

Comparative Performance Data

The following table summarizes the available performance data for "this compound" in urine, compared with the standard urine dipstick test for leukocyte esterase, which commonly uses substrates like indoxylcarbonic acid ester. It is critical to note that performance data for "this compound" is sparse and not yet validated in peer-reviewed literature.

FeatureThis compoundStandard Urine Dipstick Test (Indoxyl Ester-Based)
Principle of Detection Chromogenic; enzymatic hydrolysis by leukocyte esterase releases a phenylpyrrole derivative that reacts with a diazonium salt to produce a colored product.[2]Chromogenic; enzymatic hydrolysis of an indoxyl ester by leukocyte esterase releases indoxyl, which then reacts with a diazonium salt to produce a colored product.[3]
Biological Fluid Urine[1][2]Urine[4]
Sensitivity Reported as sensitive enough to detect urine samples with as little as 10 µg/mL concentration.[1]Varies widely across studies, generally reported between 47% and 100%.[1][5]
Specificity Data not publicly available.Varies, with reported values around 76% to 99%.[1][5]
Detectable Range 0.05 mg/L to 100 mg/L in urine (colorimetric assays).[1]Typically provides a qualitative or semi-quantitative result (e.g., trace, small, moderate, large).
Reaction Time Data not publicly available.Generally 1-2 minutes.[6]
Interfering Substances Unaffected by nonconductive materials.[1]High levels of protein, glucose, vitamin C, and high specific gravity can interfere with results.[3]
Peer-Reviewed Validation Not available in public scientific literature.Extensively validated in numerous clinical studies.[1][5][7][8][9]

Experimental Protocols

As peer-reviewed experimental protocols for "this compound" are not available, a standard protocol for a common alternative, the urine dipstick leukocyte esterase test, is provided below for reference.

Standard Protocol: Urine Dipstick Test for Leukocyte Esterase

This protocol is a generalized procedure for using a commercial urine dipstick test.

1. Materials:

  • Freshly collected clean-catch urine sample.[4]

  • Commercial urine dipstick test strips with a leukocyte esterase pad.

  • Color chart provided by the manufacturer.

  • Timer.

2. Procedure:

  • Collect a fresh, clean-catch midstream urine sample in a sterile container.[10]

  • Remove a test strip from the container, ensuring not to touch the reagent pads.

  • Completely immerse the reagent end of the strip into the urine sample and remove it immediately to avoid dissolving the reagents.

  • As you remove the strip, draw the edge of the strip against the rim of the container to remove excess urine.

  • Hold the strip in a horizontal position to prevent mixing of reagents from adjacent pads.

  • Start the timer according to the manufacturer's instructions, typically between 1 and 2 minutes for the leukocyte esterase pad.[6]

  • At the end of the specified time, compare the color of the leukocyte esterase pad to the color chart provided on the test strip container.

  • Record the result corresponding to the closest color match (e.g., negative, trace, +, ++, +++).

Visualizations

Proposed Signaling Pathway for this compound

G cluster_reaction Leukocyte Esterase Detection Compound This compound LE Leukocyte Esterase Compound->LE Substrate Product Phenylpyrrole Derivative LE->Product Hydrolysis Diazonium Diazonium Salt Product->Diazonium Coupling Reaction Colored Colored Azo Dye Diazonium->Colored Color Change

Caption: Proposed reaction mechanism for leukocyte esterase detection.

Experimental Workflow for a Standard Urine Dipstick Test

G cluster_workflow Urine Dipstick Assay Workflow Start Collect Clean-Catch Urine Sample Dip Dip Test Strip in Urine Start->Dip Remove Remove Excess Urine Dip->Remove Wait Wait for Specified Reaction Time Remove->Wait Read Compare Color to Chart Wait->Read Result Record Result Read->Result

Caption: General workflow for a urine dipstick leukocyte esterase test.

Conclusion

"this compound" presents a novel, potential substrate for the detection of leukocyte esterase in urine. The primary advantage cited by a commercial source is its claimed lack of interference from nonconductive materials.[1] However, a significant gap exists in the scientific literature regarding its performance. There is a lack of independent, peer-reviewed studies to validate its sensitivity, specificity, and overall reliability in complex biological fluids such as urine, plasma, or serum.

In contrast, standard urine dipstick tests are well-established, widely used, and their performance characteristics are extensively documented in numerous studies.[1][5][7][8][9] While these standard tests are subject to certain interferences, they are a cornerstone of routine urinalysis for screening for urinary tract infections.[4]

For researchers and drug development professionals, "this compound" may represent an interesting compound for the development of new diagnostic assays. However, its practical application is currently limited by the absence of robust validation data. Further research is required to thoroughly evaluate its performance against existing methods and to establish its utility in a clinical or research setting. Until such data becomes available, established methods like the standard urine dipstick test remain the benchmark for leukocyte esterase detection in urine.

References

In-depth Comparison of Methods for Prolyl Endopeptidase Activity: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A notable scarcity of peer-reviewed data exists for assays utilizing "3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole." Comprehensive searches for performance characteristics, particularly inter-assay variability, yielded no specific experimental results for methods based on this compound. Consequently, this guide provides a comparative overview of well-established alternative methods for the measurement of prolyl endopeptidase (PEP) activity, for which robust data are available.

This guide is intended for researchers, scientists, and drug development professionals seeking to measure the activity of prolyl endopeptidases (PEPs), a class of serine proteases that cleave peptide bonds on the C-terminal side of proline residues.[1][2] Given the role of these enzymes in various physiological processes, their accurate quantification is crucial.[1] This document focuses on the two most prevalent methods: chromogenic assays using Z-Gly-Pro-pNA and fluorogenic assays employing Z-Gly-Pro-AMC.

Performance Comparison of Prolyl Endopeptidase Activity Assays

The choice between a chromogenic and a fluorogenic assay often depends on the required sensitivity, sample type, and available instrumentation. Fluorogenic assays generally offer significantly higher sensitivity, making them suitable for samples with low enzyme concentrations.[3]

ParameterChromogenic Assay (Z-Gly-Pro-pNA)Fluorogenic Assay (Z-Gly-Pro-AMC)Notes
Principle ColorimetricFluorometricChromogenic assays measure the change in absorbance, while fluorogenic assays measure the increase in fluorescence.[1][4]
Substrate Z-Gly-Pro-p-nitroanilide (pNA)Z-Gly-Pro-7-amido-4-methylcoumarin (AMC)Both are synthetic peptides recognized by prolyl endopeptidases.[1][4]
Detection Wavelength 405-410 nmExcitation: ~380 nm / Emission: ~460-465 nmThese wavelengths correspond to the absorbance of released pNA and the fluorescence of released AMC, respectively.[1][4]
Relative Sensitivity LowerHigher (~10-fold or more than chromogenic)Fluorogenic assays are more sensitive, allowing for the detection of lower enzyme concentrations.[3]
Inter-assay Variability (%CV) Data not consistently reported in reviewed literature~4.1% - 12%A study on a combined FAP/PREP assay reported a between-run precision of 7% and 12% for PREP and FAP respectively. Another kit for DPP4 reports an inter-assay CV of 4.1%.[5]
Intra-assay Variability (%CV) Data not consistently reported in reviewed literature~3% - 4%A study on a combined FAP/PREP assay reported a within-run CV of 3% and 4% for PREP and FAP. A commercial kit for DPP4 activity reports an intra-assay CV of 3.9%.[5]
Key Advantages Cost-effective, simple protocolHigh sensitivity, suitable for low sample volumesThe choice of assay often involves a trade-off between cost and sensitivity.[3]
Key Disadvantages Lower sensitivity, potential for interference from colored compounds in the sampleHigher cost, potential for fluorescence quenching by interfering compoundsSample composition should be considered when selecting an assay.[3]

Experimental Protocols

Detailed methodologies are crucial for obtaining reproducible and comparable results. Below are generalized protocols for performing chromogenic and fluorogenic assays for prolyl endopeptidase activity in a 96-well microplate format.

Chromogenic Assay Protocol using Z-Gly-Pro-pNA

This protocol is adapted from standard procedures for measuring PEP activity using a colorimetric substrate.[4][6][7]

1. Reagent Preparation:

  • Assay Buffer: 50 mM Tris-HCl, pH 8.0.

  • Substrate Stock Solution (10 mM): Dissolve 4.26 mg of Z-Gly-Pro-pNA in 1 mL of DMSO. Store at -20°C.

  • Enzyme Solution: Dilute the purified enzyme or biological sample in cold Assay Buffer to the desired concentration. The optimal concentration should be determined empirically to ensure a linear reaction rate.

  • (Optional) Stop Solution: 1 M Acetate buffer, pH 4.0.

2. Assay Procedure (96-well plate):

  • Add 80 µL of Assay Buffer to each well.

  • Add 10 µL of the Enzyme Solution to the sample wells. For blank wells, add 10 µL of Assay Buffer.

  • Pre-incubate the plate at 37°C for 5 minutes.

  • Initiate the reaction by adding 10 µL of a working solution of Z-Gly-Pro-pNA (e.g., 5 mM, diluted from stock in Assay Buffer) to all wells.

  • Kinetic Measurement: Immediately place the plate in a microplate reader pre-heated to 37°C and measure the absorbance at 405 nm every minute for 15-30 minutes.

  • Endpoint Measurement: Alternatively, incubate the plate at 37°C for a fixed time (e.g., 30 minutes). Stop the reaction by adding 100 µL of Stop Solution and measure the final absorbance at 405 nm.

3. Data Analysis:

  • Subtract the absorbance of the blank from the sample readings.

  • For kinetic assays, determine the rate of reaction (V₀) from the linear portion of the absorbance vs. time plot.

  • Enzyme activity is proportional to the rate of p-nitroaniline (pNA) release. A pNA standard curve can be used to convert absorbance units to the concentration of product formed.

Fluorogenic Assay Protocol using Z-Gly-Pro-AMC

This protocol is based on common methodologies for sensitive detection of PEP activity.[1][8]

1. Reagent Preparation:

  • Assay Buffer: 0.1 M sodium/potassium phosphate buffer, pH 7.0, containing 0.1 mM DTT. Prepare fresh.

  • Substrate Stock Solution (4.6 mM): Prepare a stock solution of Z-Gly-Pro-AMC in 100% DMSO. Store protected from light at -20°C.[1]

  • Enzyme Solution: Dilute the purified enzyme or biological sample in Assay Buffer.

  • AMC Standard: Prepare a stock solution of 7-amino-4-methylcoumarin (AMC) in DMSO to generate a standard curve for converting relative fluorescence units (RFU) to molar amounts.

2. Assay Procedure (96-well black, clear-bottom plate):

  • Add Assay Buffer and Enzyme Solution to each well. For inhibitor studies, pre-incubate the enzyme with the inhibitor before adding the substrate.

  • Pre-incubate the plate at the desired temperature (e.g., 37°C) for 5-10 minutes.[1]

  • Initiate the reaction by adding the Z-Gly-Pro-AMC substrate to each well. The final substrate concentration is typically around 100 µM.[1]

  • Immediately place the plate in a fluorescence microplate reader.

  • Measure the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for 30-60 minutes, using an excitation wavelength of ~380 nm and an emission wavelength of ~465 nm.[1]

3. Data Analysis:

  • Calculate the initial reaction velocity (V₀) in RFU/min from the linear portion of the fluorescence vs. time curve.

  • Use the AMC standard curve to convert the V₀ from RFU/min to moles of AMC released per minute.

  • Enzyme activity can then be expressed in standard units (e.g., µmol/min).

Visualizing the Methodologies

To further clarify the experimental processes, the following diagrams illustrate the workflows for the chromogenic and fluorogenic assays.

Chromogenic_Assay_Workflow Chromogenic Assay Workflow (Z-Gly-Pro-pNA) cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis prep_reagents Prepare Assay Buffer, Substrate & Enzyme Solutions setup_plate Pipette Reagents into 96-well Plate prep_reagents->setup_plate pre_incubate Pre-incubate at 37°C setup_plate->pre_incubate add_substrate Initiate Reaction with Z-Gly-Pro-pNA pre_incubate->add_substrate incubate Incubate (Kinetic or Endpoint) add_substrate->incubate measure_abs Measure Absorbance at 405 nm incubate->measure_abs analyze_data Calculate Reaction Rate (ΔAbs/min) measure_abs->analyze_data

Chromogenic Assay Workflow

Fluorogenic_Assay_Workflow Fluorogenic Assay Workflow (Z-Gly-Pro-AMC) cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis prep_reagents Prepare Assay Buffer, Substrate & Enzyme Solutions setup_plate Pipette Reagents into Black 96-well Plate prep_reagents->setup_plate pre_incubate Pre-incubate at 37°C setup_plate->pre_incubate add_substrate Initiate Reaction with Z-Gly-Pro-AMC pre_incubate->add_substrate measure_fluorescence Measure Fluorescence (Ex: 380 nm, Em: 465 nm) add_substrate->measure_fluorescence analyze_data Calculate Reaction Rate (ΔRFU/min) measure_fluorescence->analyze_data

Fluorogenic Assay Workflow

The following diagram illustrates the enzymatic cleavage of the substrates, which is the fundamental principle of both assays.

Enzymatic_Reaction Principle of PEP Substrate Cleavage cluster_chromogenic Chromogenic Method cluster_fluorogenic Fluorogenic Method Z_Gly_Pro_pNA Z-Gly-Pro-pNA (Colorless) pNA p-Nitroaniline (Yellow, Absorbs at 405 nm) Z_Gly_Pro_pNA->pNA Prolyl Endopeptidase Z_Gly_Pro_AMC Z-Gly-Pro-AMC (Non-fluorescent) AMC AMC (Fluorescent, Emits at 465 nm) Z_Gly_Pro_AMC->AMC Prolyl Endopeptidase

Enzymatic Substrate Cleavage

References

Safety Operating Guide

Safe Disposal Protocol for 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, this document outlines the essential safety and logistical procedures for the proper disposal of 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole. Adherence to these guidelines is critical for ensuring personnel safety and environmental protection. This information is intended for researchers, scientists, and drug development professionals familiar with laboratory safety protocols.

Personal Protective Equipment (PPE) and Handling

Before initiating any disposal procedures, ensure that appropriate personal protective equipment is worn. Handle the compound in a well-ventilated area.[1]

Protective EquipmentSpecification
Gloves Chemical impermeable gloves, inspected prior to use.[1]
Clothing Fire/flame resistant and impervious clothing.[1]
Eye/Face Protection Safety glasses or goggles.
Respiratory Protection A self-contained breathing apparatus may be necessary for firefighting.[1]

Spill Management

In the event of a spill, immediate containment and cleanup are necessary to prevent environmental contamination and exposure.

Emergency Procedures:

  • Evacuate and Secure: Evacuate personnel to a safe area, keeping them upwind of the spill.[1]

  • Eliminate Ignition Sources: Remove all sources of ignition and use non-sparking, explosion-proof equipment.[1]

  • Containment: Prevent further leakage or spillage if it is safe to do so. Do not allow the chemical to enter drains or sewer systems.[1]

  • Cleanup: Collect the spilled material and place it in suitable, closed containers for disposal. Adhered or collected material should be promptly disposed of in accordance with appropriate laws and regulations.[1]

Disposal Workflow

The primary methods for the disposal of this compound are through a licensed chemical destruction facility or by controlled incineration.

cluster_collection Waste Collection cluster_disposal Disposal Options cluster_final Final Disposition collect Collect Waste in Labeled, Closed Containers destruction Licensed Chemical Destruction Plant collect->destruction Transport via Licensed Hauler incineration Controlled Incineration with Flue Gas Scrubbing collect->incineration Transport via Licensed Hauler compliant Compliant Disposal destruction->compliant incineration->compliant

Disposal workflow for this compound.

Step-by-Step Disposal Protocol

  • Packaging: Carefully place the waste this compound into a suitable, closed, and properly labeled container.

  • Storage: Store the waste container in a designated, secure area away from incompatible materials.

  • Contact Environmental Health and Safety (EHS): Notify your institution's EHS department to arrange for the pickup and disposal of the chemical waste.

  • Transportation and Final Disposal: The waste will be transported by a licensed chemical waste hauler to either a chemical destruction plant or an incineration facility with flue gas scrubbing capabilities for final disposal.[1]

Important Considerations:

  • Do not contaminate water, foodstuffs, animal feed, or seeds with this chemical.[1]

  • Discharge into the environment must be avoided.[1]

  • Packaging materials can be triple-rinsed (or equivalent) and offered for recycling or reconditioning. Alternatively, puncture the packaging to render it unusable and dispose of it in a sanitary landfill. Combustible packaging materials may be incinerated.[1]

First Aid Procedures

In case of exposure, follow these immediate first aid measures and seek medical attention.

Exposure RouteFirst Aid Measures
Inhalation Move the victim to fresh air. If breathing is difficult, administer oxygen. If not breathing, provide artificial respiration. Do not use mouth-to-mouth resuscitation if the chemical was ingested or inhaled.[1]
Skin Contact Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water.[1]
Eye Contact Rinse with pure water for at least 15 minutes.[1]
Ingestion Rinse the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[1]

References

Essential Safety and Logistical Information for Handling 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Use By Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety and logistical guidance for the handling, operation, and disposal of 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole. Adherence to these protocols is essential for ensuring laboratory safety and maintaining the integrity of your research.

Hazard Identification and Personal Protective Equipment (PPE)

While a specific Safety Data Sheet (SDS) for this compound is not publicly available, the following recommendations are based on the safety protocols for handling powdered organic compounds, tosylates, and pyrrole derivatives. This compound should be handled with care, assuming it may be harmful if inhaled, ingested, or absorbed through the skin.

Table 1: Personal Protective Equipment (PPE) Requirements

PPE CategoryItemSpecifications and Recommendations
Eye Protection Safety Goggles or Face ShieldChemical splash goggles that provide a complete seal around the eyes are mandatory. A full-face shield is recommended when there is a significant risk of splashing.
Hand Protection Chemical-Resistant GlovesNitrile or neoprene gloves are recommended for handling organic chemicals. Ensure gloves are of an appropriate thickness and are inspected for any signs of degradation or puncture before use. Change gloves frequently, especially if contamination is suspected.
Body Protection Laboratory CoatA flame-resistant lab coat that fully covers the arms is mandatory to protect skin and personal clothing from potential splashes.
Respiratory Protection Fume Hood or RespiratorAll handling of solid or dissolved this compound should be conducted within a properly functioning chemical fume hood to prevent inhalation of any dust or aerosols. If a fume hood is not available, a NIOSH-approved respirator with an appropriate organic vapor cartridge may be necessary.

Operational Plan: Safe Handling Workflow

A systematic approach is critical to minimize exposure and maintain the stability of the compound.

Experimental Workflow for Handling

cluster_prep Pre-Handling Preparation cluster_handling Compound Handling cluster_cleanup Post-Handling Cleanup prep1 Review SDS for similar compounds prep2 Inspect and don all required PPE prep1->prep2 prep3 Prepare and verify fume hood functionality prep2->prep3 prep4 Assemble all necessary lab equipment prep3->prep4 handle1 Weigh solid in a fume hood using a disposable boat prep4->handle1 handle2 Dissolve the compound in the fume hood handle1->handle2 handle3 Keep the reaction vessel covered handle2->handle3 clean1 Decontaminate all surfaces and equipment handle3->clean1 clean2 Dispose of all waste in labeled containers clean1->clean2 clean3 Remove and dispose of PPE correctly clean2->clean3 clean4 Wash hands thoroughly clean3->clean4

Caption: Experimental workflow for handling this compound.

Methodology: Step-by-Step Handling Protocol

  • Pre-Handling Preparation:

    • Thoroughly review the available safety information for structurally similar compounds.

    • Ensure all necessary PPE is available, in good condition, and properly worn.

    • Prepare the designated work area, which must be a certified chemical fume hood. Ensure it is clean and uncluttered.

    • Have spill control materials readily accessible.

  • Handling the Compound:

    • Weighing: Carefully weigh the solid compound within the fume hood. To minimize contamination of balances, use a disposable weighing boat.

    • Dissolving: If preparing a solution, add the solvent to the solid in the fume hood. Keep the container covered as much as possible.

    • Reaction: During any experimental procedure, keep the reaction vessel closed or covered to the extent possible to minimize the release of vapors or aerosols.

  • Post-Handling Cleanup:

    • Decontaminate all surfaces and equipment that may have come into contact with the chemical.

    • Properly segregate and dispose of all chemical waste.

    • Carefully remove and dispose of contaminated PPE in the designated solid waste container.

    • Wash hands and forearms thoroughly with soap and water after completing the work and before leaving the laboratory.

Disposal Plan

Proper disposal of chemical waste is critical to ensure laboratory and environmental safety. The following plan outlines the procedures for disposing of waste containing this compound.

Waste Disposal Workflow

cluster_waste Waste Segregation and Disposal waste1 Segregate waste into solid and liquid streams waste2 Solid Waste: Contaminated PPE, weighing paper, etc. waste1->waste2 waste3 Liquid Waste: Unused solutions, reaction mixtures, etc. waste1->waste3 waste4 Place solid waste in a labeled hazardous solid waste container waste2->waste4 waste5 Place liquid waste in a labeled hazardous liquid waste container waste3->waste5 waste6 Arrange for pickup by institutional hazardous waste management waste4->waste6 waste5->waste6

Caption: Waste disposal workflow for this compound.

Disposal Protocol

  • Waste Segregation: Segregate waste into solid and liquid streams.

  • Solid Waste Disposal: Place all contaminated solid waste, including gloves, weighing paper, and paper towels, into a clearly labeled hazardous solid waste container.

  • Liquid Waste Disposal: Collect all unused solutions and reaction mixtures containing the compound in a compatible, labeled hazardous liquid waste container. Do not mix with incompatible waste streams.

  • Container Management: Ensure all waste containers are kept closed except when adding waste. Store waste containers in a designated, well-ventilated secondary containment area.

  • Institutional Procedures: Follow all institutional and local regulations for the final disposal of hazardous chemical waste.

Emergency Procedures

Immediate and appropriate action is crucial in the event of an emergency.

Table 2: Emergency Response Plan

Emergency SituationProcedure
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Spill Evacuate the immediate area. If the spill is small and you are trained to do so, contain the spill with an inert absorbent material. Prevent it from entering drains. For a large spill, or if you are not equipped to handle it, evacuate the laboratory and contact your institution's emergency response team.

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